molecular formula C18H21ClN2O2 B1369438 Fmoc-dap hcl CAS No. 210767-37-6

Fmoc-dap hcl

Cat. No.: B1369438
CAS No.: 210767-37-6
M. Wt: 332.8 g/mol
InChI Key: UIDYFLMAHOWVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap HCl, also known as N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride, is a protected unnatural amino acid critical for solid-phase peptide synthesis (SPPS) and medicinal chemistry research . The molecule features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino functionality, which is stable to acidic conditions but can be rapidly and selectively removed with mild bases like piperidine . This orthogonal stability is a cornerstone of the Fmoc/tBu SPPS strategy, allowing for the sequential construction of complex peptides without affecting acid-labile side-chain protecting groups or the peptide-resin linkage . The key research value of this compound lies in the side chain of its 2,3-diaminopropionic acid (Dap) backbone, which presents a second, primary amine group. This unique structure provides a versatile chemical handle for on-resin side-chain functionalization, enabling the synthesis of branched peptides, peptide conjugates, and complex architectures . Researchers utilize this compound to incorporate isopeptide bonds, cyclization points, or attachment sites for labels, lipids, and other payloads into their synthetic peptides . Its applications extend to the design and development of bioactive peptides, including potential peptide-based antibiotics, vaccines, and cell-penetrating peptides for advanced drug delivery systems . When employed in SPPS, the Fmoc group of this compound is typically deprotected using a solution of 20% piperidine in DMF, a process with a half-life of only a few seconds . The liberated amine then readily couples with the activated carboxyl group of the next amino acid to extend the peptide chain. The byproduct of Fmoc deprotection, dibenzofulvene, is efficiently scavenged by piperidine to prevent unwanted side reactions . The hydrochloride salt form enhances the stability and handling of the compound. For optimal shelf-life, this compound should be stored as a solid, desiccated at 2-8°C . This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFLMAHOWVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-dap(HCl): Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-2,3-diaminopropionic acid hydrochloride, commonly referred to as Fmoc-dap(HCl), is a pivotal building block in the field of peptide chemistry. As a non-proteinogenic amino acid derivative, it offers a unique structural motif for the synthesis of novel peptides with tailored biological activities and physicochemical properties. The presence of a free side-chain amine, in addition to the alpha-amino group, provides a valuable locus for post-synthetic modifications, such as labeling, cyclization, or the attachment of functional moieties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-dap(HCl), its applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its effective utilization.

Core Properties of Fmoc-dap(HCl)

The properties of Fmoc-dap(HCl) can vary slightly depending on the stereochemistry (L- or D-isomer) and the specific salt form. The most commonly utilized forms in peptide synthesis are the hydrochloride salts of the L- and D-isomers of N-α-Fmoc-2,3-diaminopropionic acid.

PropertyFmoc-L-Dap-OH·HClFmoc-D-Dap-OH·HCl
Synonyms N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride, Fmoc-L-Dpr-OH·HClN-alpha-Fmoc-D-2,3-diaminopropionic acid hydrochloride, Fmoc-D-Dpr-OH·HCl
CAS Number 212688-53-4[1]487027-89-4
Molecular Formula C₁₈H₁₈N₂O₄·HCl[1]C₁₈H₁₈N₂O₄·HCl
Molecular Weight 362.81 g/mol [1]362.81 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point Not available176 - 187 °C[2]
Solubility Soluble in organic solvents like DMF.[3]Soluble in organic solvents.
Purity Typically ≥98% (HPLC)Typically ≥98% (HPLC)[2]

Note: For research purposes, always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

The Strategic Importance of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential feature of this amino acid derivative, enabling its use in modern solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, preventing its participation in peptide bond formation until desired.

Key Advantages of Fmoc Chemistry:
  • Mild Deprotection Conditions: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. This allows for the selective deprotection of the α-amino group without affecting the integrity of the side chains.

  • Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance at around 301 nm, allowing for the real-time monitoring of the deprotection reaction and ensuring its completion.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-dap(HCl) is primarily employed as a building block in Fmoc-based SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The presence of the side-chain amine opens up a plethora of possibilities for creating complex peptide architectures.

Experimental Workflow for Incorporation of Fmoc-dap(HCl)

The following diagram illustrates the general workflow for the incorporation of an Fmoc-dap(HCl) residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Fmoc-dap(HCl) HBTU/HOBt, DIPEA in DMF Resin->Coupling 1. Wash1 Wash (DMF) Coupling->Wash1 2. Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection 3. Wash2 Wash (DMF) Deprotection->Wash2 4. Next_AA Couple Next Fmoc-Amino Acid Wash2->Next_AA 5.

Caption: General workflow for the incorporation of Fmoc-dap(HCl) in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-dap(HCl)

This protocol outlines a standard procedure for coupling Fmoc-L-Dap-OH·HCl to a resin-bound peptide with a free N-terminus using HBTU/HOBt activation.

Materials:

  • Resin-bound peptide with a free amino group

  • Fmoc-L-Dap-OH·HCl

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Confirm the presence of a free primary amine using the Kaiser test (a positive test results in a blue color).[6]

  • Activation of Fmoc-L-Dap-OH·HCl:

    • In a separate reaction vessel, dissolve Fmoc-L-Dap-OH·HCl (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[6]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative test indicates a complete reaction).

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly incorporated Fmoc-dap residue and the coupling of the next Fmoc-amino acid in the sequence.

Monitoring Fmoc Deprotection

As mentioned, the deprotection of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the collected filtrate.

Deprotection_Monitoring Start Fmoc-Peptide-Resin Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Collect_Filtrate Collect Filtrate Add_Piperidine->Collect_Filtrate Measure_UV Measure Absorbance at ~301 nm Collect_Filtrate->Measure_UV Analyze Analyze Data: - Confirm complete deprotection - Quantify resin loading Measure_UV->Analyze

Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.

A stable and consistent absorbance reading across multiple deprotection cycles indicates efficient and complete reactions. A significant drop in absorbance may suggest incomplete coupling in the preceding step.[5]

Side-Chain Modification of the Dap Residue

The primary advantage of incorporating a Dap residue is the availability of its side-chain amine for further chemical modifications. To achieve this, an orthogonal protecting group strategy is necessary. For instance, if the α-amino group is protected with Fmoc, the β-amino group of Dap can be protected with a group that is stable to piperidine but can be removed under different conditions (e.g., Boc, Alloc, or Dde).

Potential Side Reactions

While Fmoc-SPPS is a robust methodology, researchers should be aware of potential side reactions, particularly when working with di-functional amino acids like Dap.

  • Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This can be mitigated by using more potent coupling reagents, such as HATU or COMU, or by performing a double coupling.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.

  • Racemization: While HOBt is used to suppress racemization, it can still occur to a small extent, especially with prolonged activation times or in the presence of excess base.[7]

Safety and Handling

Fmoc-dap(HCl) should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Reagents used in peptide synthesis, such as DMF, piperidine, and TFA, are hazardous and require careful handling and disposal according to institutional and local regulations.

Conclusion

Fmoc-dap(HCl) is a versatile and valuable building block for the synthesis of complex and functional peptides. Its unique di-functional nature, combined with the advantages of Fmoc chemistry, provides peptide chemists with a powerful tool for drug discovery and development. A thorough understanding of its properties and careful implementation of established protocols are key to its successful application in the laboratory.

References

  • Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

  • Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(3), 1169-1177. Retrieved from [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Structure of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Application of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride

Introduction

N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is a pivotal building block in the fields of peptide synthesis and medicinal chemistry. As a protected, non-proteinogenic amino acid, its unique structure offers researchers a versatile scaffold for creating complex peptide architectures and novel drug candidates.[1] The molecule incorporates three key features: the L-isomer of 2,3-diaminopropionic acid (Dap), a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a hydrochloride salt to enhance solubility and ease of handling.[1] This guide provides a comprehensive analysis of its structure, properties, and applications, with a focus on its role in modern drug development and peptide science.

Core Structural Analysis

The functionality of this compound is derived from the interplay of its constituent parts. A thorough understanding of each component is essential for its effective application.

The L-2,3-Diaminopropionic Acid (Dap) Core

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its structure is analogous to alanine but with an additional amino group on the β-carbon.[3] This second amine provides a valuable chemical handle for a wide range of modifications, such as PEGylation, lipidation, cyclization, or the attachment of fluorescent labels and cytotoxic payloads.[4] The "L" designation refers to the stereochemistry at the α-carbon, which is the same configuration as the naturally occurring amino acids in proteins.

The N-alpha-Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amine in solid-phase peptide synthesis (SPPS).[5] Its popularity stems from its unique cleavage condition—it is stable in acidic conditions but readily removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[6][7]

This base-lability is a result of the fluorenyl ring system, which makes the proton on the 9th carbon acidic. A base can abstract this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][8] The DBF byproduct is then scavenged by the amine base (e.g., piperidine) to prevent it from reacting with the newly deprotected amino group of the peptide chain.[5]

The use of the Fmoc group allows for an "orthogonal" protection strategy.[7] This means that the α-amine can be deprotected without affecting the acid-labile protecting groups commonly used for the side chains of other amino acids (like Boc or tBu).[7][9] This selective deprotection is the foundation of Fmoc-based SPPS.[10]

The Hydrochloride Salt Form

The hydrochloride salt form of N-α-Fmoc-L-2,3-diaminopropionic acid significantly enhances its solubility in the polar aprotic solvents used during peptide synthesis, such as DMF.[1] This improved solubility ensures efficient and complete coupling reactions, making it a more practical and reliable reagent in the laboratory.[1][]

Visualizing the Core Structure

Caption: Chemical structure of the topic compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueReference
CAS Number 212688-53-4[1]
Synonyms Fmoc-L-Dap-OH·HCl[1]
Molecular Formula C18H19ClN2O4[12]
Molecular Weight 378.81 g/mol N/A
Appearance White to off-white solid[13]
Purity ≥ 99.7% (Chiral HPLC)[1]
Solubility Soluble in DMF[]

Applications in Peptide Synthesis and Drug Development

The primary application of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][14]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[15] This allows for the iterative addition of amino acids, with excess reagents and byproducts washed away after each step.[15] The process is highly amenable to automation.[10]

The incorporation of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride follows the standard SPPS cycle:

  • Deprotection: The Fmoc group of the resin-bound peptide is removed with a piperidine solution.

  • Washing: The resin is thoroughly washed to remove piperidine and the DBF adduct.

  • Coupling: N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is "activated" with a coupling reagent (e.g., HCTU, HATU) and added to the resin to form a new peptide bond.[16]

  • Washing: The resin is washed again to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the desired sequence.

SPPS_Cycle Resin Start: Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Dap-OH·HCl + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Result: Elongated Peptide-Resin (N-terminally Fmoc-protected) Wash2->End Repeat cycle for next amino acid

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[7][17]

Site-Specific Modification via the Beta-Amine

The true utility of incorporating Dap into a peptide chain lies in its free β-amino group. While the peptide remains anchored to the solid support, this side-chain amine can be selectively modified. This is often achieved using an orthogonal protecting group on the β-amine, such as Monomethoxytrityl (Mtt) or tert-Butyloxycarbonyl (Boc), which can be removed under conditions that do not affect the Fmoc group or other side-chain protectors.[4][13][18] This allows for the synthesis of:

  • Branched Peptides: A second peptide chain can be grown from the Dap side chain.

  • Cyclic Peptides: The side chain can be used as an anchor point for cyclization.

  • Conjugated Molecules: Payloads such as imaging agents, linkers for antibody-drug conjugates (ADCs), or small molecule drugs can be precisely attached.[4][14]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[15][16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[15]

    • Add a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and activate the carboxyl group.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) and dry under vacuum if the synthesis is complete.[15]

Protocol 2: Peptide Cleavage from Resin and Final Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups.

  • Preparation:

    • After the final amino acid coupling and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[15]

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[15]

    • CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

    • Agitate gently for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate, which contains the cleaved peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[7]

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage reagents.

    • Dry the final peptide pellet under vacuum.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Free_Amine H2N-Peptide (Free Amine) DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Sources

Introduction: Unraveling the Versatility of a Unique Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-Dap(HCl) and its Derivatives in Peptide Synthesis

N-(9-Fluorenylmethoxycarbonyl)-diaminopropionic acid (Fmoc-Dap), particularly in its hydrochloride salt form (Fmoc-Dap(HCl)), represents a cornerstone building block for chemists and drug developers engaged in advanced peptide synthesis. Diaminopropionic acid is an unnatural amino acid distinguished by the presence of two amino groups: an alpha (α) and a beta (β) amine. This unique structure provides a strategic point for molecular modifications, such as peptide branching, cyclization, and the conjugation of functional moieties like fluorophores or drug payloads.

However, the designation "Fmoc-Dap(HCl)" is often ambiguous and requires careful specification. It can refer to different stereoisomers (L- or D-) and, more critically, to different protection schemes on the two amino groups. This guide, prepared from the perspective of a Senior Application Scientist, will deconstruct this ambiguity, providing a comprehensive technical overview of the most common and functionally critical Dap derivatives. We will delve into their chemical properties, explain the causality behind their use in solid-phase peptide synthesis (SPPS), and provide field-proven protocols to ensure their successful application in research and development.

Core Compound Profiles: A Comparative Overview

The utility of a Dap derivative is defined by its protecting group strategy. The most common form, Nα-Fmoc-L-Dap(HCl), leaves the β-amino group free (as a hydrochloride salt), making it available for immediate modification after incorporation into a peptide chain. Orthogonally protected versions, such as Nα-Fmoc-Nβ-Boc-L-Dap-OH, are arguably more versatile, allowing for the selective deprotection of the β-amine at a later, strategic point in the synthesis.

The table below summarizes the key quantitative data for several common Fmoc-Dap derivatives. Researchers must verify the exact specifications from their supplier's Certificate of Analysis for lot-specific data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Common Application
Fmoc-L-Dap(HCl) (Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride)212688-53-4C₁₈H₁₈N₂O₄·HCl362.81Direct use of the free β-amine after neutralization.
Fmoc-D-Dap(HCl) (Nα-Fmoc-D-2,3-diaminopropionic acid hydrochloride)251317-00-7C₁₈H₁₉ClN₂O₄362.81Incorporation of D-amino acids to increase proteolytic stability.
Fmoc-L-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid)162558-25-0C₂₃H₂₆N₂O₆426.46[1]Orthogonal synthesis for side-chain modification after chain elongation.
Fmoc-L-Dap(Fmoc)-OH (Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid)201473-90-7C₃₃H₂₈N₂O₆548.58[2]Used when both amines require Fmoc protection; less common in standard SPPS.
Fmoc-Dap-OH (Nα-Fmoc-L-2,3-diaminopropionic acid)181954-34-7C₁₈H₁₈N₂O₄326.35[3]The free base form of the hydrochloride salt.

The Strategic Imperative of Orthogonal Protection

The primary challenge and opportunity in using Dap is managing its two amino groups. To achieve selective modification, a strategy of orthogonal protection is essential. This means using protecting groups on the α- and β-amines that can be removed under different, non-interfering chemical conditions.

The Fmoc/Boc protection scheme is the most prevalent and powerful example.[1]

  • The α-amino group is protected by the Fmoc group . This group is base-labile and is cleaved at each cycle of peptide elongation using a mild base, typically piperidine.[4][5]

  • The β-amino group is protected by the Boc (tert-butyloxycarbonyl) group . This group is acid-labile and is stable to the piperidine used for Fmoc removal. It is cleaved only during the final resin cleavage step with strong acids like trifluoroacetic acid (TFA), or it can be selectively removed on-resin using milder acid conditions that leave other acid-labile side-chain protecting groups (like tBu) intact.

This orthogonality is the key to unlocking Dap's potential, as illustrated in the workflow below.

Orthogonal_Strategy cluster_options Strategic Choice Point Start Fmoc-Dap(Boc)-OH Incorp Incorporate into Peptide Chain (Standard Fmoc-SPPS) Start->Incorp Peptide Resin-Bound Peptide (Fmoc-N...-Dap(Boc)-...-Resin) Incorp->Peptide OptionA Continue Elongation Peptide->OptionA OptionB Selective Boc Deprotection (e.g., dilute TFA) Peptide->OptionB OptionA->Incorp Add next Fmoc-AA FinalCleave Final Cleavage & Global Deprotection (TFA Cocktail) OptionA->FinalCleave After full elongation Modification On-Resin Side-Chain Modification at β-Amine OptionB->Modification Modification->FinalCleave FinalPeptide Modified Peptide FinalCleave->FinalPeptide

Caption: Orthogonal deprotection workflow for Fmoc-Dap(Boc)-OH.

Experimental Protocols: From Bench to Product

Handling and Storage: Preserving Reagent Integrity

The foundation of any successful synthesis is the quality of the starting materials. Fmoc-protected amino acids, including Fmoc-Dap(HCl), are sensitive to moisture and, to a lesser extent, light.[6]

  • Long-Term Storage : For long-term viability, store the lyophilized powder at -20°C in a tightly sealed container within a desiccator.[7][8] Moisture is the primary catalyst for degradation.

  • Handling : Before opening the container, always allow it to equilibrate to room temperature for at least 30 minutes.[7] This critical step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.[7][8] Always handle with gloves to prevent contamination.[7]

  • Solution Storage : Peptide solutions are far less stable than lyophilized powder. If a stock solution must be prepared, use an anhydrous, amine-free solvent like dimethylformamide (DMF). For maximum stability, solutions should be used fresh or flash-frozen and stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this accelerates degradation.[7][8]

Workflow: Incorporation into a Peptide via Fmoc-SPPS

The following is a standard manual protocol for coupling an Fmoc-Dap derivative onto a resin-bound peptide chain with a free N-terminal amine. This cycle is repeated for each amino acid added to the chain.

SPPS_Cycle Start Resin with N-terminal Amine Activation Activate Fmoc-Dap(X)-OH (HBTU/DIPEA in DMF) Start->Activation Coupling Couple to Resin (Add activated AA to resin) Start->Coupling Wash1 Wash (DMF) Activation->Coupling Pre-activation (5 min) Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Monitor: Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Coupling Incomplete: Recouple Deprotection Fmoc Deprotection (20% Piperidine in DMF) KaiserTest->Deprotection Complete: Proceed Wash3 Wash (DMF, IPA) Deprotection->Wash3 NextCycle Ready for Next Amino Acid Wash3->NextCycle

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Methodology:

  • Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following Fmoc deprotection. Swell the resin in high-quality, amine-free DMF.

  • Amino Acid Activation (Self-Validating Step) :

    • Rationale : The carboxylic acid of the incoming Fmoc-Dap derivative must be activated to form a highly reactive species that will readily form a peptide bond. HBTU (or HCTU) in the presence of a non-nucleophilic base like DIPEA is a highly efficient and common choice that minimizes racemization.[9]

    • Protocol : In a separate vessel, dissolve 3 equivalents of the Fmoc-Dap derivative (e.g., Fmoc-L-Dap(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF relative to the molar loading of the resin. Allow this solution to pre-activate for 5-10 minutes. For Fmoc-Dap(HCl), the DIPEA will also serve to neutralize the hydrochloride salt.

  • Coupling Reaction :

    • Protocol : Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel via bubbling with nitrogen or orbital shaking for 1-2 hours at room temperature.

  • Monitoring and Trustworthiness :

    • Rationale : To ensure a high-purity final product, it is critical to confirm that the coupling reaction has gone to completion. The Kaiser test is a qualitative colorimetric assay that detects the presence of primary amines.

    • Protocol : After the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and ethanol, and perform the Kaiser test. A negative result (yellow beads) indicates the absence of free amines and a successful coupling. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.[5]

  • Fmoc Deprotection :

    • Rationale : The Fmoc group must be removed to expose the α-amine for the next coupling cycle. This is achieved through a β-elimination reaction induced by a secondary amine base.[5]

    • Protocol : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[5][10] Drain and repeat once. The generation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy as an online check in automated synthesizers.[5]

  • Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts. Final washes with isopropanol (IPA) and DMF prepare the resin for the next coupling cycle.[5]

Conclusion: A Tool for Precision and Innovation

Fmoc-Dap(HCl) and its orthogonally protected derivatives are more than just another amino acid; they are enabling tools for sophisticated peptide design. By understanding the distinct roles of the different isomers and protection schemes—particularly the robust Fmoc/Boc strategy—researchers can precisely control the synthesis of complex architectures. The successful application of these building blocks relies on a foundation of proper handling to maintain reagent integrity and the implementation of self-validating protocols that monitor each step of the synthesis. With these principles in place, Fmoc-Dap serves as a reliable gateway to novel peptide therapeutics, diagnostics, and biomaterials.

References

  • Aapptec. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Fmoc-Peptide Acid Chlorides: Preparation, Characterization and Utility in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • University of California, Irvine - Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • AnaSpec. (n.d.). Di-Fmoc-L-alpha,beta-diaminopropionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Orthogonally Protected Diaminopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing orthogonally protected derivatives of diaminopropionic acid (Dap) and its homologue, diaminobutyric acid (Dab). These non-proteinogenic amino acids are crucial building blocks in peptide chemistry and drug development, enabling site-specific modifications such as cyclization, branching, and the attachment of various molecular probes.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles of orthogonal protection and presents a comparative analysis of prominent synthetic routes. We will explore detailed, field-proven protocols, explain the causality behind experimental choices, and provide quantitative data to inform your synthetic strategy.

The Imperative of Orthogonal Protection in Peptide Science

In the precise world of peptide synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving the desired final product. The concept of orthogonal protection is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of one class of protecting groups in the presence of others.[3][4] This enables the stepwise elongation of the peptide chain and the introduction of intricate molecular architectures with high fidelity.[3]

Typically, a peptide synthesis strategy employs three classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition. The most common is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][5][6]

  • Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support. Acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) are frequently used.[5][6]

  • Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications and can be removed without affecting the other protecting groups.[3]

The Fmoc/tBu strategy is a fully orthogonal system, offering mild deprotection conditions suitable for a wide range of peptides.[5][6] Diaminopropionic acid, with its α- and β-amino groups, necessitates an orthogonal protection scheme to allow for selective functionalization. The most common and versatile combination is the Nα-Fmoc and Nβ-Boc protection.[1][7][8][9] This allows for the removal of the Fmoc group during routine peptide elongation, while the Boc group on the side chain remains intact for later, specific modifications.

Synthetic Pathways to Fmoc-Protected Diaminopropionic Acid

Several synthetic routes have been established for the preparation of orthogonally protected Dap derivatives. The choice of strategy often depends on the desired stereochemistry, scalability, and the availability of starting materials. Here, we compare three prominent methods.

Comparative Overview of Synthetic Protocols
ParameterReductive Amination from SerineHofmann-type Rearrangement from GlnCurtius Rearrangement from Asp
Starting Material Nα-Fmoc-O-tert-butyl-D-serineFmoc-Gln-OHN(α)-Boc-Asp(OBn)-OH
Key Reaction Reductive Amination & OxidationHofmann-type RearrangementCurtius Rearrangement
Typical Protecting Groups α-Fmoc, β-Boc/Tosylα-Fmoc, β-Bocα-Boc, β-Cbz
Overall Yield 68-73% (for methyl ester)[10]Suitable for large-scale production[10][11]Reported as "efficient"[10][12]
Chirality Control Preserves chirality of starting serine[10][13]Retention of stereochemistry[10]Retention of stereochemistry[12]
Advantages Excellent stereochemical control, minimal chromatography[10][13]Scalable, fewer steps[10][11]Cost-effective[12]
Disadvantages Multi-step process[13]Requires careful control of reaction conditions[11]Requires protecting group manipulation for Fmoc-SPPS compatibility[12]

Detailed Synthetic Protocols and Mechanistic Insights

Synthesis of Fmoc-L-Dap(Boc)-OH via Reductive Amination of a Serine Derivative

This robust strategy leverages the readily available and chiral starting material, Nα-Fmoc-O-tert-butyl-D-serine, to produce the corresponding L-Dap derivative with excellent stereochemical control.[10][13] The key steps involve the formation of an aldehyde, followed by reductive amination and oxidation.

start Nα-Fmoc-O-tert-butyl-D-serine weinreb Weinreb-Nahm Amide Formation start->weinreb HOBt, DIC, N,O-dimethylhydroxylamine DIEA, DCM aldehyde Reduction to Aldehyde (Garner-like) weinreb->aldehyde LiAlH4, THF amination Reductive Amination aldehyde->amination Boc-NH2, Ti(OiPr)4, EtOH NaBH3CN oxidation Oxidation to Carboxylic Acid amination->oxidation TCCA, TEMPO, NaBr final Fmoc-L-Dap(Boc)-OH oxidation->final

Caption: Synthesis of Fmoc-L-Dap(Boc)-OH from a D-serine derivative.

Step 1: Weinreb-Nahm Amide Formation [13][14]

  • To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) monohydrate (1.1 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIEA) (1.5 equivalents).

  • Continue stirring overnight at room temperature.

  • Work up the reaction to yield the Weinreb-Nahm amide. This intermediate is often sufficiently pure for the next step without chromatographic purification.[13]

Causality: The Weinreb-Nahm amide is a superior intermediate for the controlled reduction to an aldehyde. Unlike other activated carboxyl species, it is resistant to over-reduction to the alcohol due to the formation of a stable chelated intermediate with the reducing agent (LiAlH₄).

Step 2: Reduction to the Garner-like Aldehyde [13][14]

  • Dissolve the Weinreb-Nahm amide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for approximately 15 minutes, monitoring by TLC.

  • Quench the reaction cautiously with an aqueous workup.

  • Extract the product to obtain the crude aldehyde, which can often be used directly in the next step.[13]

Causality: The short reaction time is crucial to prevent side reactions. The crude aldehyde is typically used immediately to avoid potential decomposition or racemization.

Step 3: Reductive Amination [13][14]

  • Dissolve the crude aldehyde (1 equivalent) in ethanol.

  • Add tert-butyl carbamate (Boc-NH₂) (1.2 equivalents) and titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equivalents).

  • Stir for 10 minutes at room temperature to form the imine intermediate.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) and stir overnight.

  • Work up the reaction to yield the protected 2,3-diaminopropanol.

Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the aldehyde and facilitate imine formation. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

Step 4: Oxidation to the Carboxylic Acid [13]

  • A multi-step process involving deprotection of the tert-butyl ether, oxidation of the resulting alcohol, and reprotection steps is typically employed here to arrive at the final orthogonally protected product.

  • A common oxidation system is trichloroisocyanuric acid (TCCA) with catalytic TEMPO and NaBr.[13]

Causality: This controlled oxidation converts the primary alcohol to a carboxylic acid without affecting the other functional groups. The choice of a mild oxidation system is critical to preserve the integrity of the protecting groups.

Synthesis of Fmoc-Dab(Boc)-OH via Hofmann-type Rearrangement of Fmoc-Gln-OH

This method provides a more direct route to Fmoc-protected diaminobutyric acid (Dab), a homolog of Dap, and can be adapted for Dap synthesis.[10] It is particularly amenable to large-scale production.[10][11]

start Fmoc-Gln-OH rearrangement Hofmann-type Rearrangement start->rearrangement Iodobenzene diacetate ACN, EtOAc, H2O boc_protection Boc Protection rearrangement->boc_protection (Boc)2O, Acetone, H2O NaOH final Fmoc-Dab(Boc)-OH boc_protection->final start N(α)-Boc-Asp(OBn)-OH acyl_azide Acyl Azide Formation start->acyl_azide DPPA, Et3N rearrangement Curtius Rearrangement acyl_azide->rearrangement Heat cbz_protection Cbz Protection rearrangement->cbz_protection Benzyl alcohol final Orthogonally Protected Dap cbz_protection->final

Sources

The Strategic Incorporation of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in the Synthesis of Non-Natural Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, the 20 proteinogenic amino acids offer a limited chemical toolkit. The incorporation of non-natural amino acids is a cornerstone of advanced peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] Among these, L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block. Its side chain contains a primary amine, providing a versatile chemical handle for a wide array of modifications, including lipidation, PEGylation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads.[2]

This guide provides an in-depth technical overview of the use of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)), a key reagent for introducing Dap into synthetic peptides. We will explore the underlying principles of its application in solid-phase peptide synthesis (SPPS), detail robust experimental protocols, and discuss its role in creating complex and functional peptide architectures.

The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis

The successful chemical synthesis of complex peptides hinges on the strategic use of protecting groups.[3] In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3]

The core of this strategy lies in the differential lability of the protecting groups:

  • The Nα-Fmoc Group: This group protects the α-amino group of the amino acid and is labile to mild basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF).[5][6] This allows for its iterative removal at each step of peptide chain elongation.[3]

  • Side-Chain Protecting Groups: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[3] These groups remain intact during the base-mediated Fmoc deprotection steps and are removed in a single step at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA).[6]

This orthogonal scheme prevents unwanted side reactions and allows for the synthesis of complex peptides with high fidelity.[3] When incorporating Dap, this principle is extended. While the Nα-amino group is protected with the standard Fmoc group, the side-chain (β-amino) group requires its own consideration. Fmoc-Dap(HCl) presents a unique case where the side-chain amine is protected by protonation as a hydrochloride salt.

Incorporating Fmoc-Dap(HCl) in Fmoc-SPPS: A Step-by-Step Workflow

Fmoc-Dap(HCl) is a versatile building block for introducing a primary amine into a peptide sequence.[7][8][9] The hydrochloride salt form enhances the compound's stability and solubility.[7] However, the protonated side-chain amine must be neutralized in situ during the coupling reaction to allow the Nα-amine to react with the growing peptide chain.

Experimental Protocol: Incorporation of Fmoc-Dap(HCl)

This protocol outlines the manual incorporation of Fmoc-Dap(HCl) into a peptide sequence using standard Fmoc-SPPS chemistry.

1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.

2. Nα-Fmoc Deprotection of the Resin-Bound Peptide: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes at room temperature. c. Drain the deprotection solution. d. Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[3][5] e. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. f. Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Dap(HCl): a. In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. b. Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. The excess base is crucial to both neutralize the hydrochloride salt of the Fmoc-Dap(HCl) and facilitate the coupling reaction. c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 1-2 hours at room temperature. f. Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, the coupling step can be repeated.[2]

4. Capping (Optional): a. To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times).

5. Chain Elongation: a. To add the next amino acid, return to step 2 (Nα-Fmoc Deprotection).

SPPS_Workflow Resin Peptide-Resin (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Fmoc-Dap(HCl) (HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Figure 1: Workflow for the incorporation of Fmoc-Dap(HCl) in SPPS.

Post-Synthetic Modification of the Dap Side Chain: A Gateway to Functionalization

The primary advantage of incorporating Dap is the ability to selectively modify its side-chain β-amino group. This modification is typically performed on the resin-bound peptide after the full sequence has been assembled but before the final cleavage and side-chain deprotection of other residues. This on-resin strategy allows for the use of excess reagents to drive the reaction to completion, simplifying purification.

Experimental Protocol: On-Resin Acetylation of the Dap Side Chain

This protocol describes a general method for capping the Dap side-chain amine via acetylation. The same principle applies to the conjugation of other molecules, such as biotin, fluorophores, or lipids, by using the appropriate activated reagent.

1. Peptide Synthesis: a. Synthesize the desired peptide sequence containing the Dap residue up to the final N-terminal amino acid, leaving the Nα-Fmoc group on the last residue. The side-chain amine of Dap will be protonated on the resin after the acidic workup of the previous steps.

2. Neutralization of the Dap Side Chain: a. Wash the resin-bound peptide with DMF. b. Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes to neutralize the protonated β-amino group of the Dap residue. c. Wash the resin thoroughly with DMF (3-5 times).

3. Side-Chain Modification (Acetylation): a. Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. b. Add the solution to the resin and agitate for 30-60 minutes at room temperature.[2] c. Wash the resin with DMF (3 times) and DCM (3 times). d. A small aliquot of resin can be cleaved to confirm the modification by mass spectrometry.

4. Final Deprotection and Cleavage: a. Proceed with the standard Nα-Fmoc deprotection of the final residue. b. Cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups using a TFA "cleavage cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]

Post_Synthetic_Modification Peptide Resin-Bound Peptide (Fmoc-Dap incorporated) Neutralization Neutralize Dap Side Chain (DIPEA/DMF) Peptide->Neutralization Washing1 DMF Wash Neutralization->Washing1 Modification Side-Chain Modification (e.g., Acetylation) Washing1->Modification Washing2 DMF/DCM Wash Modification->Washing2 Cleavage Final Cleavage & Deprotection Washing2->Cleavage

Figure 2: Workflow for post-synthetic modification of the Dap side chain.

Applications in Drug Discovery and Peptide Engineering

The ability to introduce a modifiable primary amine via Fmoc-Dap(HCl) opens up a vast design space for creating sophisticated peptide-based molecules.

Application AreaRationale for Using DapKey Benefits
Peptide Stapling Provides an anchor point for covalent linkage with another side chain, constraining the peptide into a specific conformation (e.g., α-helix).Increased proteolytic stability, enhanced cell permeability, improved target affinity.[11]
Drug Conjugation The side-chain amine serves as a site for attaching small molecule drugs, creating peptide-drug conjugates (PDCs).Targeted delivery of cytotoxic agents to specific cells or tissues, reducing systemic toxicity.[12]
Bioconjugation & Labeling Enables the covalent attachment of reporter molecules such as fluorophores (e.g., FITC) or affinity tags (e.g., biotin).Facilitates studies on peptide localization, protein-protein interactions, and purification.[12]
Synthesis of Cyclic Peptides The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization.Improved metabolic stability and defined conformation, often leading to higher receptor selectivity.[13]
Modulation of Physicochemical Properties The primary amine can be left free to introduce a positive charge at physiological pH, or modified to alter solubility and aggregation properties.Enhanced solubility, pH-sensitive drug delivery, improved interaction with biological membranes.[14]

Troubleshooting and Key Considerations

  • β-Lactam Formation: A potential side reaction during the activation of Fmoc-Dap(HCl) is intramolecular cyclization to form a stable β-lactam, which terminates the peptide chain.[15] To mitigate this, use efficient coupling reagents like HBTU or HATU and ensure a rapid transfer of the activated species to the resin.

  • Incomplete Coupling: The steric bulk of the Fmoc group and the nature of the peptide sequence can sometimes lead to incomplete coupling. Monitoring the reaction with a Kaiser test is critical.[2] If necessary, a double coupling protocol can be employed.

  • Orthogonally Protected Derivatives: For more complex syntheses requiring multiple, distinct side-chain modifications, orthogonally protected versions such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(ivDde)-OH should be considered.[13][16] These derivatives allow for the selective deprotection of the Dap side chain under specific conditions (acid, palladium catalysis, or hydrazine, respectively) without affecting other protecting groups.[3][16]

Conclusion

Fmoc-L-2,3-diaminopropionic acid hydrochloride is a powerful and versatile reagent in the field of non-natural peptide synthesis. Its strategic incorporation allows for the introduction of a reactive primary amine on the peptide side chain, serving as a gateway for a multitude of post-synthetic modifications. By understanding the principles of orthogonal protection and employing robust synthesis protocols, researchers can leverage Fmoc-Dap(HCl) to construct complex, functionalized peptides for a wide range of applications in drug discovery, chemical biology, and materials science, ultimately expanding the boundaries of what is possible with peptide-based technologies.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.
  • Chem-Impex. Nα -Fmoc-L-2,3-diaminopropionic acid hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)
  • ACS Central Science. (2022).
  • BenchChem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
  • PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
  • PubMed. (2024).
  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • Chem-Impex. Nα-Fmoc-D-2,3-diaminopropionic acid.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Chem-Impex. Fmoc-DAP-N3.
  • CymitQuimica. CAS 181954-34-7: Fmoc-Dap-OH.
  • BenchChem. (2025). Preventing side reactions with Fmoc-Dap(Adpoc)-OH during synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • RSC Publishing. (2014).
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

Sources

The Strategic Incorporation of Fmoc-Dap(HCl) in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethyloxycarbonyl)-L-α,β-diaminopropionic acid hydrochloride, commonly abbreviated as Fmoc-Dap(HCl), is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, possessing a temporary Fmoc protecting group on the α-amine, a reactive side-chain amine, and a carboxylic acid, offers a versatile platform for the synthesis of complex and modified peptides. This guide provides an in-depth exploration of the chemical characteristics of Fmoc-Dap(HCl), detailing its physicochemical properties, strategic application in SPPS, and its role in the development of novel peptide-based therapeutics, including antimicrobial and constrained peptides. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in leveraging the full potential of this versatile amino acid derivative.

Physicochemical Characteristics of Fmoc-Dap(HCl)

A thorough understanding of the physicochemical properties of Fmoc-Dap(HCl) is fundamental to its effective use in peptide synthesis. These characteristics influence its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 210767-37-6[1]
Molecular Formula C₁₈H₁₉ClN₂O₄
Molecular Weight 362.81 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM)[2]
Storage 2-8°C, protected from moisture and light

Note: Specific values for melting point, pKa, and spectral data can vary slightly between suppliers and batches. It is always recommended to refer to the supplier's certificate of analysis for the most accurate information.

The Role of Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap(HCl) is a cornerstone of Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[3] The Fmoc group provides a base-labile protecting group for the α-amine, allowing for iterative deprotection and coupling cycles on a solid support.[4][5]

The SPPS Workflow: A Step-by-Step Analysis

The successful incorporation of Fmoc-Dap(HCl) into a growing peptide chain follows a well-defined, cyclical process. Understanding the "why" behind each step is crucial for troubleshooting and optimizing syntheses.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection  1. Prepare Resin Activation Amino Acid Activation Deprotection->Activation  2. Expose N-terminus Coupling Coupling Activation->Coupling  3. Prepare for Peptide Bond Formation Washing Washing Coupling->Washing  4. Elongate Peptide Chain Washing->Deprotection  5. Purify Peptide-Resin (Repeat Cycle) Cleavage Cleavage & Deprotection Washing->Cleavage  Final Step

SPPS workflow for peptide chain elongation.

The synthesis begins with the swelling of the solid support (resin) in a suitable solvent, typically DMF or DCM. This crucial first step increases the surface area of the resin beads, allowing for greater accessibility of the reactive sites for subsequent chemical transformations. The choice of resin is dictated by the desired C-terminal functionality of the final peptide; for a C-terminal amide, a Rink Amide resin is commonly employed, while a Wang or 2-Chlorotrityl resin is used for a C-terminal carboxylic acid.[4][5]

The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[3][5] The mechanism involves a β-elimination reaction, which is favored by the use of a secondary amine like piperidine.[6] The choice of a mild base is a key advantage of Fmoc chemistry, as it preserves acid-labile side-chain protecting groups.

The carboxylic acid of the incoming Fmoc-protected amino acid, in this case, Fmoc-Dap(HCl), must be activated to facilitate the formation of a peptide bond. This is because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. Activation is typically achieved using coupling reagents such as HBTU, HATU, or DIC, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7] These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium derivative, which is highly susceptible to nucleophilic attack by the free amine on the resin.[7] For sterically hindered amino acids, more potent activating agents like HATU are often preferred to ensure high coupling efficiency.[8]

The activated Fmoc-Dap(HCl) is then added to the deprotected resin, leading to the formation of a new peptide bond. The reaction is typically allowed to proceed for 1-2 hours at room temperature.[5] Monitoring the completion of the coupling reaction is essential to avoid the formation of deletion sequences. This can be done using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[6]

Following the coupling reaction, the resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove any excess reagents and byproducts. This purification step is critical for ensuring the high purity of the final peptide. The cycle of deprotection, activation, coupling, and washing is then repeated for each subsequent amino acid in the desired sequence.

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[4][9] Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[10][11]

Experimental Protocol: Manual SPPS of a Model Peptide using Fmoc-Dap(HCl)

This protocol outlines the manual synthesis of a short model peptide to illustrate the practical application of the principles described above.

Manual_SPPS_Protocol cluster_0 Resin Preparation cluster_1 First Amino Acid Coupling cluster_2 Incorporation of Fmoc-Dap(HCl) cluster_3 Final Steps Resin_Swelling 1. Swell Rink Amide resin in DMF Fmoc_Deprotection_1 2. Deprotect with 20% piperidine/DMF Resin_Swelling->Fmoc_Deprotection_1 AA_Activation_1 3. Activate Fmoc-Gly-OH with HBTU/DIPEA in DMF Fmoc_Deprotection_1->AA_Activation_1 Coupling_1 4. Couple to resin AA_Activation_1->Coupling_1 Washing_1 5. Wash with DMF Coupling_1->Washing_1 Fmoc_Deprotection_2 6. Deprotect with 20% piperidine/DMF Washing_1->Fmoc_Deprotection_2 Dap_Activation 7. Activate Fmoc-Dap(HCl) with HBTU/DIPEA in DMF Fmoc_Deprotection_2->Dap_Activation Coupling_2 8. Couple to Gly-resin Dap_Activation->Coupling_2 Washing_2 9. Wash with DMF Coupling_2->Washing_2 Final_Deprotection 10. Final Fmoc deprotection Washing_2->Final_Deprotection Cleavage 11. Cleave with TFA/TIS/H₂O Final_Deprotection->Cleavage Precipitation 12. Precipitate peptide in cold ether Cleavage->Precipitation

Step-by-step protocol for manual SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Dap(HCl)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Fmoc-Dap(HCl) Coupling:

    • In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1.5 hours.

    • Perform a Kaiser test.

  • Washing: Repeat step 5.

  • Final Fmoc Deprotection: Repeat step 2.

  • Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Advanced Applications of Fmoc-Dap(HCl) in Drug Development

The unique structure of diaminopropionic acid makes it a valuable component in the design of peptides with specific therapeutic properties.

Antimicrobial Peptides (AMPs)

Antimicrobial resistance is a growing global health crisis, and AMPs represent a promising class of alternative therapeutics.[12] The incorporation of Dap residues can enhance the antimicrobial activity of peptides. The cationic side-chain amine of Dap contributes to the overall positive charge of the peptide, which is crucial for its initial electrostatic interaction with the negatively charged bacterial membrane. This interaction can lead to membrane disruption and subsequent cell death. The use of Fmoc-Dap(HCl) in the SPPS of AMPs allows for the precise placement of these cationic charges within the peptide sequence to optimize its antimicrobial potency and selectivity.[13][14][15]

Constrained Peptides

Constraining the conformation of a peptide can lead to increased receptor binding affinity, improved metabolic stability, and enhanced cell permeability.[16] The side-chain amine of Dap provides a convenient handle for the introduction of cyclic constraints. For example, the side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or a side-chain carboxylate of another amino acid, such as aspartic acid or glutamic acid. This cyclization can be performed on-resin after the linear peptide has been assembled, providing a straightforward method for generating constrained peptide libraries for drug discovery.[16]

Troubleshooting and Causality in Fmoc-Dap(HCl) Chemistry

While SPPS is a robust methodology, challenges can arise, particularly with "difficult sequences." Understanding the underlying causes of common problems is key to successful synthesis.

  • Incomplete Coupling: This can be caused by steric hindrance from the bulky Fmoc group or the growing peptide chain, or by peptide aggregation.[8][17] Using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling can often overcome this issue.[18]

  • Racemization: The activation of the carboxylic acid can sometimes lead to epimerization at the α-carbon. This is more prevalent with certain coupling reagents and can be minimized by the addition of additives like HOBt or Oxyma Pure and by using weaker bases like sym-collidine.[7]

  • Side Reactions: The free side-chain amine of Dap can potentially participate in side reactions if not properly protected. However, in many applications, the unprotected side-chain amine is desired for subsequent modification. Careful planning of the protection strategy is therefore essential. Common side reactions in SPPS include aspartimide formation, which can be reduced by adding HOBt to the deprotection solution.[17][19][20]

Conclusion

Fmoc-Dap(HCl) is a versatile and indispensable tool in the arsenal of the peptide chemist. Its well-defined chemical characteristics, compatibility with standard Fmoc-SPPS protocols, and the unique properties it imparts to peptides make it a valuable building block for the synthesis of a wide range of peptide-based therapeutics. By understanding the fundamental principles of its chemistry and the causality behind the experimental choices in SPPS, researchers can effectively harness the potential of Fmoc-Dap(HCl) to advance the frontiers of drug discovery and development.

References

  • Cain, A. K., & Koder, R. L. (2020). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 2123, 1-11.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Gomis, S., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3535.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-28.
  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Albin, T. J., & Pentelute, B. L. (2019). Efficient flow synthesis of human antimicrobial peptides. Australian Journal of Chemistry, 72(11), 857-865.
  • Hansen, P. R., & Oddo, A. (2020). Chemical Synthesis of Antimicrobial Peptides.
  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (n.d.). ResearchGate. Retrieved from [Link]

  • Fields, G. B., et al. (1996).
  • Teixeira, V., et al. (2022). Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels. Frontiers in Bioengineering and Biotechnology, 10, 978810.
  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt). (n.d.). BenchChem.
  • Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS. (n.d.). BenchChem.
  • Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
  • Cleavage of synthetic peptides. (2015).
  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
  • SPPS: peptide failure to elongate? (2020, December 22).
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
  • Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2011). Organic Letters, 13(21), 5780-5783.
  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (2007). The Journal of Organic Chemistry, 72(18), 6843-6849.
  • Fmoc-Dap-OH. (n.d.). Aapptec. Retrieved from [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT... (n.d.). ResearchGate. Retrieved from [Link]

  • a) FT‐IR spectra of TPHATP, DAP and C6O6·8H2O. b) XRD patterns of DAP... (n.d.). ResearchGate. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

Sources

Diaminopropionic Acid in Biochemical Applications: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a molecule of significant interest across various biochemical disciplines. Its unique structural features, particularly the presence of a second amino group, impart functionalities that are not commonly found in the canonical 20 amino acids. This guide provides an in-depth technical overview of the multifaceted applications of DAP in biochemistry, catering to researchers, scientists, and professionals in drug development. We will explore its natural occurrence and biosynthesis, its pivotal role in the formation of bioactive secondary metabolites, and its burgeoning applications as a versatile tool in peptide synthesis, enzyme mechanism studies, and the development of novel therapeutic agents. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing actionable protocols to harness the potential of diaminopropionic acid in the laboratory and beyond.

The Biochemical Significance of Diaminopropionic Acid

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids typically encoded by the genetic code for ribosomal protein synthesis.[1] Its structure, featuring an additional amino group at the β-carbon, is the foundation for its diverse biochemical roles and applications. This additional functionality allows for unique chemical modifications and interactions, making it a valuable component in natural products and a versatile building block in synthetic biochemistry.[2][3]

Natural Occurrence and Biosynthesis

DAP is found in a variety of organisms, including bacteria, plants, and cyanobacteria.[2][4] It serves as a crucial precursor for a range of biologically active compounds.[3] The biosynthesis of L-2,3-diaminopropionate typically involves the amination of L-serine, a process mediated by pyridoxal phosphate (PLP)-dependent enzymes.[1]

In many bacteria, L-DAP is synthesized from L-serine.[2] For instance, in the biosynthesis of the antibiotic capreomycin, the enzymes CmnB and CmnK are involved in converting O-phospho-L-serine and L-glutamic acid into L-DAP.[2][5] Similarly, in Staphylococcus aureus, the enzymes SbnA and SbnB catalyze a similar transformation to produce L-DAP for the synthesis of the siderophore staphyloferrin B.[2][6][7]

Biosynthesis_of_DAP cluster_bacteria Bacterial Biosynthesis L-Serine L-Serine O-phospho-L-serine O-phospho-L-serine L-Glutamate L-Glutamate ACEGA N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid L-DAP L-2,3-Diaminopropionic Acid caption Biosynthesis of L-2,3-Diaminopropionic Acid in Bacteria.

Role in Secondary Metabolites

DAP is a fundamental building block for a variety of secondary metabolites with significant biological activities:

  • Antibiotics : L-DAP is a key structural component of several non-ribosomal peptide antibiotics, including capreomycin, viomycin, and zwittermicin.[2] Its presence is often critical for their antibacterial activity.[2]

  • Siderophores : As a precursor to siderophores like staphyloferrin B in Staphylococcus aureus, L-DAP plays a vital role in iron acquisition, which is essential for bacterial growth and virulence.[2][6][8] The biosynthetic pathway of DAP is therefore a potential target for novel antimicrobial agents.[2]

  • Neurotoxins : In certain plants, such as legumes of the Lathyrus genus, L-DAP is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2][9] This compound has been linked to the neurological disorder lathyrism.[10][11]

Applications in Research and Drug Development

The unique properties of DAP make it a valuable tool for researchers and drug development professionals.

Peptide Synthesis and Peptidomimetics

Protected derivatives of DAP, such as Boc-D-2,3-diaminopropionic acid, are crucial building blocks in peptide synthesis.[12][13] The presence of two amino groups allows for the creation of branched or cyclic peptides and peptidomimetics with enhanced biological activity and stability.[12][14] The orthogonal protection of the α- and β-amino groups enables selective chemical modifications, which is a key strategy in medicinal chemistry.[15][16][17]

Table 1: Commonly Used Protected DAP Derivatives in Peptide Synthesis

DerivativeProtecting GroupsKey FeaturesApplications
N(α)-Boc-L-2,3-Diaminopropionic Acidα-amino: Boc; β-amino: freeAcid-labile Boc group allows for standard solid-phase peptide synthesis (SPPS) protocols.[14][18]Incorporation of a free amino group in the peptide side chain for further modification.
N(α)-Fmoc-N(β)-Boc-L-2,3-Diaminopropionic Acidα-amino: Fmoc; β-amino: BocOrthogonal protection scheme for selective deprotection and modification.[4]Synthesis of complex peptide architectures, including branched and cyclic peptides.
N(β)-Azido-L-2,3-diaminopropionic acidβ-amino: AzidoThe azido group is a versatile handle for "click chemistry" reactions.[19][20]Bioconjugation, targeted drug delivery, and synthesis of peptide-based therapeutics.[19]
Probing Enzyme Mechanisms

A groundbreaking application of DAP is in the study of enzyme mechanisms, particularly for trapping transient acyl-enzyme intermediates.[21] By genetically encoding DAP to replace a catalytic cysteine or serine residue in an enzyme's active site, researchers can form a stable amide bond with the substrate's acyl group.[21] This allows for the capture and characterization of otherwise fleeting intermediates, providing invaluable insights into the catalytic cycle.[21]

Enzyme_Trapping cluster_native Native Enzyme Catalysis cluster_dap DAP-Mediated Trapping Enzyme_Cys Enzyme-Cys/Ser-SH/OH Substrate R-CO-X Acyl_Intermediate Enzyme-Cys/Ser-S/O-CO-R (Transient Thio/Oxyester) Product Product Enzyme_DAP Enzyme-DAP-NH2 Substrate_DAP R-CO-X Trapped_Intermediate Enzyme-DAP-NH-CO-R (Stable Amide Bond) caption Trapping Acyl-Enzyme Intermediates with DAP.

Bioconjugation and Gene Delivery

The azido derivative of DAP is particularly useful in bioconjugation via "click chemistry".[19] This allows for the efficient and specific attachment of DAP-containing molecules to other biomolecules, such as proteins or nucleic acids.[19] Furthermore, polymers containing DAP have shown promise in gene delivery due to their ability to bind to nucleic acids and facilitate their entry into cells.[2][3] The incorporation of DAP into linear cationic amphipathic peptides can create pH-sensitive vectors that are useful for endosomal escape in non-viral nucleic acid delivery.[22]

Development of Novel Therapeutics

The unique structure of DAP makes it a valuable scaffold for the synthesis of novel therapeutic agents.[2][12] Its derivatives have been investigated as:

  • Antibiotics : Functionalized 2,3-diaminopropionates are being explored as precursors for the biosynthesis of monobactam antibiotics, which are effective against multidrug-resistant bacteria.[23]

  • Enzyme Inhibitors : DAP and its derivatives have been studied as inhibitors of various enzymes, including polyphenol oxidase, which is responsible for browning in fruits and vegetables.[8]

  • Advanced Glycation Endproduct (AGE) Inhibitors : N-terminal DAP peptides have been shown to be efficient scavengers of methylglyoxal, a precursor to AGEs, which are implicated in aging and diabetic complications.[8]

Neurotoxicity of DAP Derivatives

While DAP itself has numerous beneficial applications, some of its derivatives are potent neurotoxins. The most well-known is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), found in the grass pea Lathyrus sativus.[2][9] Ingestion of β-ODAP can lead to neurolathyrism, a neurodegenerative disease characterized by paralysis of the lower limbs.[10][11] The neurotoxicity of β-ODAP is thought to be mediated by its interference with ammonia metabolism in the brain, leading to chronic ammonia toxicity.[9][10] Another neurotoxic derivative is β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria and linked to neurodegenerative diseases.[2][24]

Experimental Protocols

Protocol for the Synthesis of a DAP-Containing Peptide

This protocol outlines the general steps for the solid-phase synthesis of a peptide containing N(α)-Fmoc-N(β)-Boc-L-2,3-diaminopropionic acid using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N(α)-Fmoc-N(β)-Boc-L-2,3-diaminopropionic acid

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (including the DAP derivative) in DMF. b. Add DIC and OxymaPure as activating agents. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Protocol for Analytical Characterization of DAP-Containing Peptides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [14]

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

Electrospray Ionization Mass Spectrometry (ESI-MS) [14]

  • The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.

  • The expected molecular weight of the peptide should be confirmed by observing the corresponding [M+H]⁺ and other charged species.

Conclusion

Diaminopropionic acid, once viewed primarily as a component of obscure natural products, has rightfully claimed its place as a versatile and powerful tool in modern biochemistry and drug discovery. Its unique bifunctional nature opens up avenues for creating novel molecular architectures with tailored properties, from enhancing the therapeutic potential of peptides to elucidating complex enzymatic mechanisms. As our understanding of the biosynthesis and biological roles of DAP and its derivatives continues to expand, so too will the innovative applications of this remarkable non-proteinogenic amino acid. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of DAP is not just advantageous, but essential for pushing the boundaries of what is possible in their respective fields.

References

  • Levy, M., et al. (2018). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature, 565, 112–117. Retrieved from [Link]

  • Cheema, P. S., Malathi, K., Padmanaban, G., & Sarma, P. S. (1969). The neurotoxicity of beta-N-oxalyl-L-alphabeta-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. Biochemical Journal, 112(1), 29–33. Retrieved from [Link]

  • Cheema, P. S., Malathi, K., Padmanaban, G., & Sarma, P. S. (1969). The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus. Biochemical Journal, 112(1), 29–33. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

  • Grote, T., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Medicinal Chemistry, 14(1), 114-121. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006). Retrieved from [Link]

  • McCarthy, D., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of controlled release, 164(1), 83–91. Retrieved from [Link]

  • Kobylarz, M. J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(3), 379–388. Retrieved from [Link]

  • Lambrecht, J. A., et al. (2016). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Molecular microbiology, 102(4), 688–703. Retrieved from [Link]

  • Chen, Y. C., et al. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta crystallographica. Section D, Structural biology, 79(Pt 7), 578–587. Retrieved from [Link]

  • O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. Retrieved from [Link]

  • Napoli, A., et al. (2021). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 26(11), 3326. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]

  • Roviello, G. N., et al. (2019). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino acids, 51(3), 447–458. Retrieved from [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005. Retrieved from [Link]

  • Kobylarz, M. J., et al. (2014). Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Chemistry & Biology, 21(3), 379-388. Retrieved from [Link]

  • Yuan, F. F., et al. (2001). Neurotoxic effect of high dose of L-(+)-2-amino-3-phosphonopropionic acid in rats after intracaudatal injection. Acta pharmacologica Sinica, 22(11), 999–1004. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from [Link]

  • Fikre, A., et al. (2010). Determination of neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid and non-protein amino acids in Lathyrus sativus by precolumn derivatization with 1-fluoro-2,4-dinitrobenzene. Journal of AOAC International, 93(4), 1150-1157. Retrieved from [Link]

  • Prescott, L. M., Harley, J. P., & Klein, D. A. (2002). Microbiology (5th ed.). McGraw-Hill.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Sourcing of Diaminopropionic Acid Derivatives from China. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies, solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the predominant methodology.[1] This guide provides a comprehensive technical overview of Fmoc chemistry, delving into its core principles, practical applications, and the critical considerations necessary for achieving high-fidelity peptide synthesis.

The Cornerstone of Modern Peptide Synthesis: The Fmoc Group

The journey of peptide synthesis has been marked by continuous improvements in protecting group chemistry.[2] The development of the Fmoc protecting group by Carpino and Han in 1970, and its subsequent integration into SPPS by Atherton and Sheppard, represented a major breakthrough.[2][3] This approach offers a milder and more versatile alternative to the traditional Boc/Benzyl strategy, making it highly suitable for the synthesis of a wide range of peptides, including those with post-translational modifications.[2][3]

At its core, an Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[4] This protection is crucial to prevent unwanted polymerization and side reactions during the stepwise assembly of the peptide chain.[3][5] The Fmoc group's defining characteristic is its lability under mild basic conditions, a feature that forms the basis of its orthogonal partnership with acid-labile side-chain protecting groups.[3][4]

The Principle of Orthogonality: A Multi-Layered Protection Strategy

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection .[6][7] This strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[6][8] In a typical Fmoc/tBu strategy, three main classes of protecting groups are utilized:

  • Temporary Nα-Amino Protecting Group: The base-labile Fmoc group shields the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition.[7]

  • "Permanent" Side-Chain Protecting Groups: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), protect the reactive side chains of trifunctional amino acids throughout the synthesis.[4][9] These are typically removed during the final cleavage of the peptide from the solid support.[2]

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed under conditions that do not affect the temporary or permanent protecting groups.[7]

This layered approach provides the precise control necessary for the systematic elongation of the peptide chain.[8]

The Chemistry of Fmoc: Protection and Deprotection

The utility of the Fmoc group is rooted in its unique chemical structure and reactivity. The fluorenyl ring system is key to its base-lability, allowing for a controlled deprotection mechanism.[10]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is typically achieved by treatment with a 20% solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][11] The reaction proceeds via a β-elimination mechanism:

  • A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[9][10]

  • This leads to a β-elimination, resulting in the formation of dibenzofulvene (DBF) and carbon dioxide, releasing the free α-amino group of the peptide.[9][11]

  • The reactive DBF byproduct is scavenged by the secondary amine to form a stable adduct, preventing its undesirable reaction with the newly deprotected amine.[9][12]

The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step, a significant advantage for process analytical technology (PAT).[4][13]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This solid-phase approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1]

Key Steps in the Fmoc-SPPS Cycle
  • Resin Swelling: The synthesis begins with the swelling of the chosen resin in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the accessibility of reactive sites.[1][14] The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides).[14]

  • Fmoc Deprotection: The Fmoc group on the resin-bound amino acid or peptide is removed using a 20% piperidine/DMF solution to expose the free N-terminal amine.[1]

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the DBF-piperidine adduct.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. This crucial step is facilitated by a coupling reagent.[14]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[15]

This cycle is repeated for each amino acid in the desired sequence.

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA, Activator Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage Repeat->Cleavage Synthesis Complete

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Critical Reagents and Considerations

The success of Fmoc-SPPS is highly dependent on the quality and proper use of various reagents.

Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical for preventing unwanted side reactions. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable by acid during the final cleavage step.[3]

Amino AcidCommon Side-Chain Protecting Group
Arginine (Arg)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Aspartic Acid (Asp)OtBu (tert-butyl ester)
Cysteine (Cys)Trt (trityl), Acm (acetamidomethyl), tBu (tert-butyl)
Glutamic Acid (Glu)OtBu (tert-butyl ester)
Histidine (His)Trt (trityl)
Lysine (Lys)Boc (tert-butyloxycarbonyl)
Serine (Ser)tBu (tert-butyl)
Threonine (Thr)tBu (tert-butyl)
Tryptophan (Trp)Boc (tert-butyloxycarbonyl)
Tyrosine (Tyr)tBu (tert-butyl)

Table adapted from various sources.[4][16][17]

Coupling Reagents

Coupling reagents are essential for activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate peptide bond formation.[18] The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization.[19]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98Low
HCTU Aminium/Uronium Salt15-45 minutes>99Very Low
PyBOP Phosphonium Salt30-120 minutes>98Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95Low to Moderate

Data summarized from a comparative guide on coupling reagents.[19]

Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[19] Phosphonium salts such as PyBOP also offer a good balance of reactivity and stability.[19] Carbodiimides like DIC, when used with additives like HOBt or OxymaPure®, are a cost-effective option for routine synthesis.[19][20]

Experimental Protocols

Adherence to well-defined protocols is paramount for reproducible and successful peptide synthesis.

Protocol 1: Standard Fmoc Deprotection
  • Wash the peptide-resin with DMF (3 x 1 min).

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes and drain.[10]

  • Treat the resin with a fresh 20% piperidine in DMF solution for 10-15 minutes.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

Protocol 2: DIC/HOBt Mediated Coupling
  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.[21]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF.

Monitoring and Troubleshooting

Ensuring the completeness of each deprotection and coupling step is essential for obtaining a high-purity final product.[11]

Analytical Techniques for Monitoring SPPS
  • Kaiser Test: A highly sensitive qualitative colorimetric assay to detect the presence of free primary amines.[22] A positive result (deep blue color) after deprotection indicates successful Fmoc removal, while a negative result after coupling indicates complete reaction.[22][23]

  • UV-Vis Spectrophotometry: The release of the DBF-piperidine adduct during deprotection can be monitored by its absorbance at ~301 nm to quantify the extent of Fmoc removal and determine resin loading.[22][23]

  • Mass Spectrometry (MALDI-MS): A small sample of beads can be cleaved and analyzed by MALDI-MS to quickly verify the mass of the growing peptide chain.[11]

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Degraded piperidine- Insufficient deprotection time- Peptide aggregation/steric hindrance- Use fresh piperidine- Increase deprotection time or temperature- Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[22]
Incomplete Coupling - Insufficient coupling time- Inefficient coupling reagent- Peptide aggregation- Extend coupling time- Use a more potent activator (e.g., HATU)- Use structure-breaking solvents (e.g., NMP) or additives[24]
Racemization - Over-activation- Use of strong base with certain amino acids (e.g., His, Cys)- Minimize pre-activation time- Use a weaker base (e.g., collidine)- Use specific coupling reagents known for low racemization (e.g., DEPBT for His)[20]
Aspartimide Formation - Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences- Use protecting groups on the preceding amino acid's backbone (e.g., Hmb)- Add HOBt to the deprotection solution[11][25]

Conclusion: The Enduring Power of Fmoc Chemistry

Fmoc-protected amino acids are the cornerstone of modern solid-phase peptide synthesis. The mild reaction conditions, orthogonal protection strategy, and amenability to automation have solidified Fmoc chemistry as the method of choice for both academic research and industrial-scale production of peptides.[1][3] A thorough understanding of the underlying chemical principles, careful selection of reagents, and diligent monitoring are the keys to harnessing the full potential of this powerful technology for the synthesis of simple to complex peptide molecules.

References

  • Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (2025). Benchchem.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wuhan G-Young Bio-tech Co., Ltd.
  • Focus on FMOC chemistry. LGC Standards.
  • Why Fmoc-Protected Amino Acids Domin
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (2025). Benchchem.
  • A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Amino Acid Deriv
  • Orthogonal Protection Definition. Fiveable.
  • Overview of Fmoc Amino Acids. ChemPep.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (2025). Benchchem.
  • Peptide Synthesis - FAQ. AAPPTec.
  • Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. American Chemical Society.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). Benchchem.
  • The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Iris Biotech.
  • Protecting Groups in Peptide Synthesis.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Advances in Fmoc solid-phase peptide synthesis.
  • What do you do when your peptide synthesis fails? (2023). Biotage.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem.

Sources

A Deep Dive into Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) for Peptide Chemistry Novices

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. L-2,3-diaminopropionic acid (Dap), with its versatile side-chain primary amine, offers a strategic point for peptide modification, including cyclization, branching, and conjugation. This guide provides a comprehensive technical overview of Fmoc-L-Dap(HCl), a key building block for introducing Dap into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique characteristics of this reagent, provide detailed protocols for its use, and offer field-proven insights to navigate potential challenges, ensuring successful and efficient peptide synthesis.

Introduction: The Significance of Diaminopropionic Acid in Peptide Design

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable tool for peptide chemists. Its defining feature is the presence of a primary amine on its β-carbon, providing a reactive handle for a multitude of chemical modifications. Unlike the ε-amino group of lysine, the β-amino group of Dap is closer to the peptide backbone, which can influence the conformational properties of the final peptide.

The hydrochloride (HCl) salt form of Fmoc-Dap is a common commercially available variant. While the HCl salt enhances the stability and handling of the solid amino acid derivative, it necessitates special considerations during the coupling step in Solid-Phase Peptide Synthesis (SPPS). This guide will focus on the practical application of Fmoc-Dap(HCl), particularly for researchers new to the nuances of peptide chemistry.

A crucial aspect of utilizing Dap in peptide synthesis is the implementation of an orthogonal protection strategy.[1] This allows for the selective deprotection of the side-chain amine without affecting the N-terminal Fmoc group or other side-chain protecting groups, enabling precise and site-specific modifications.[2]

Pre-Synthesis Considerations: Handling and Properties of Fmoc-Dap(HCl)

Before initiating peptide synthesis, it is imperative to understand the material properties and handling requirements of Fmoc-Dap(HCl).

2.1. Solubility and Storage

Fmoc-Dap(HCl), like many Fmoc-amino acids, exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] However, the presence of the hydrochloride salt can slightly alter its solubility characteristics compared to the free base form. It is crucial to use high-purity, amine-free solvents to prevent premature Fmoc deprotection.[4]

Table 1: Properties of Fmoc-L-Dap(HCl)

PropertyValueSource
Molecular Formula C₁₈H₁₉ClN₂O₄N/A
Molecular Weight 378.81 g/mol N/A
Appearance White to off-white solidN/A
Storage Store at 2-8°C, desiccatedN/A

2.2. The Role of the Hydrochloride Salt

Core Methodology: Incorporation of Fmoc-Dap(HCl) in SPPS

The successful incorporation of Fmoc-Dap(HCl) into a growing peptide chain hinges on a carefully executed coupling protocol that accounts for the in situ neutralization of the hydrochloride salt.

3.1. The Principle of In Situ Neutralization

To activate the carboxylic acid of Fmoc-Dap(HCl) for peptide bond formation, the protonated side-chain amine must be neutralized. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to the coupling reaction.[5] An additional equivalent of base is required to neutralize the HCl salt, in addition to the base needed for the coupling reaction itself.

Diagram 1: In Situ Neutralization and Coupling of Fmoc-Dap(HCl)

G cluster_activation Activation & Neutralization cluster_coupling Coupling Fmoc-Dap(HCl) Fmoc-Dap(HCl) Activated_Ester Activated Fmoc-Dap Fmoc-Dap(HCl)->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) (2 equivalents) Base->Activated_Ester Neutralization Coupled_Peptide Resin-Peptide-Dap(Fmoc) Activated_Ester->Coupled_Peptide Peptide Bond Formation Resin Resin-Peptide-NH2 Resin->Coupled_Peptide

Caption: In situ neutralization and coupling workflow for Fmoc-Dap(HCl).

3.2. Step-by-Step Coupling Protocol

This protocol outlines a standard procedure for coupling Fmoc-Dap(HCl) onto a solid support. The quantities provided are for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-Dap(HCl)

  • Peptide synthesis grade DMF or NMP

  • Coupling reagent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(HCl) (4 equivalents, 0.4 mmol) and the coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol) in DMF.

  • In Situ Neutralization and Pre-activation: Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution. The first two equivalents of DIPEA are to neutralize the HCl salt and the amino acid's carboxylic acid, while the subsequent equivalents facilitate the coupling reaction. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated Fmoc-Dap(HCl) solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Table 2: Recommended Reagent Equivalents for Fmoc-Dap(HCl) Coupling (0.1 mmol scale)

ReagentEquivalentsMoles (mmol)
Fmoc-Dap(HCl)40.4
Coupling Reagent (e.g., HATU)3.90.39
DIPEA80.8

Orthogonal Protection of the Dap Side Chain

To harness the full potential of the Dap side chain for post-synthetic modifications, it is essential to employ an orthogonal protecting group. This allows for the selective deprotection of the β-amino group while the peptide remains attached to the resin and other protecting groups are intact.[1][2]

4.1. Common Orthogonal Protecting Groups for Dap

Several protecting groups are commonly used for the Dap side chain, each with its unique deprotection conditions. The choice of protecting group depends on the desired downstream application.

  • Boc (tert-butyloxycarbonyl): This is the most common protecting group for the Dap side chain.[6] It is labile to mild acid (e.g., trifluoroacetic acid - TFA), making it compatible with the standard Fmoc-SPPS cleavage conditions. For selective deprotection on-resin, a more acid-labile protecting group on another residue would be required.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It is selectively removed using a solution of 2-5% hydrazine in DMF.[7] This allows for on-resin modifications of the Dap side chain.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Similar to Dde, ivDde is removed with hydrazine but is generally more stable and less prone to migration than Dde.[8]

  • Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be selectively removed on-resin using a very dilute solution of TFA (e.g., 1-2% in dichloromethane - DCM) in the presence of a scavenger like triisopropylsilane (TIS).[8]

Table 3: Comparison of Orthogonal Protecting Groups for the Dap Side Chain

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Boc Mild Acid (TFA)Stable, widely usedNot suitable for selective on-resin deprotection in standard Fmoc/tBu strategy
Dde/ivDde 2-5% Hydrazine in DMFOrthogonal to Fmoc and tBu strategiesHydrazine is toxic; Dde can be prone to migration
Mtt 1-2% TFA in DCM with scavengerHighly acid-labile, allows for selective deprotectionCan be sensitive to repeated Fmoc deprotection cycles

Diagram 2: Orthogonal Deprotection Strategy for a Dap-containing Peptide

G cluster_final Final Steps Start Fmoc-Peptide-Dap(PG)-Resin Fmoc_Deprotection 20% Piperidine/DMF Start->Fmoc_Deprotection Step 1a Side_Chain_Deprotection Selective Deprotection (e.g., 2% Hydrazine/DMF for Dde) Start->Side_Chain_Deprotection Step 1b N-term_Mod N-terminal Modification Fmoc_Deprotection->N-term_Mod Step 2a Side_Chain_Mod Side-Chain Modification Side_Chain_Deprotection->Side_Chain_Mod Step 2b Final_Peptide Modified Peptide N-term_Mod->Final_Peptide Side_Chain_Mod->Final_Peptide Cleavage TFA Cleavage Cocktail

Caption: Orthogonal protection allows for selective N-terminal or side-chain modification.

Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise during the incorporation of Fmoc-Dap(HCl).

5.1. Incomplete Coupling

  • Symptom: A positive ninhydrin (Kaiser) test after the coupling step.

  • Potential Causes:

    • Insufficient Base: The most common issue is inadequate neutralization of the HCl salt. Ensure that at least two extra equivalents of DIPEA are used.

    • Steric Hindrance: The peptide sequence surrounding the Dap residue may be sterically hindered.

    • Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid.

  • Solutions:

    • Double Couple: Repeat the coupling step with fresh reagents.

    • Increase Reagent Excess: Use a higher excess of Fmoc-Dap(HCl) and coupling reagent (e.g., 5-6 equivalents).

    • Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent like COMU or PyAOP.

    • Change Solvent: In cases of aggregation, switching from DMF to NMP or using a solvent mixture (e.g., DMF/DCM) can be beneficial.[3]

5.2. Side Reactions

  • Symptom: Unidentified peaks in the HPLC analysis of the crude peptide.

  • Potential Causes:

    • Racemization: Prolonged activation times or the use of excessive base can lead to racemization at the α-carbon.

    • Side-Chain Acylation: If an unprotected Fmoc-Dap(HCl) is used, the side-chain amine can be acylated during subsequent coupling steps.

  • Solutions:

    • Minimize Pre-activation Time: Keep the pre-activation time to a minimum (1-5 minutes).

    • Use Racemization Suppressing Additives: For carbodiimide-based couplings, always include an additive like HOBt or OxymaPure.

    • Protect the Side Chain: For most applications, it is highly recommended to use an Fmoc-Dap derivative with an orthogonally protected side chain (e.g., Fmoc-Dap(Boc)-OH).

Conclusion

Fmoc-Dap(HCl) is a valuable building block for the synthesis of modified peptides. By understanding the role of the hydrochloride salt and implementing an effective in situ neutralization protocol, researchers can successfully incorporate this versatile amino acid into their peptide sequences. The strategic use of orthogonal protecting groups for the Dap side chain further expands the possibilities for creating complex and functional peptidomimetics. This guide provides a solid foundation for beginners in peptide chemistry to confidently and efficiently utilize Fmoc-Dap(HCl) in their research and development endeavors.

References

  • Falcao, E. A., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Watson, C., et al. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release, 192, 143-152.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). Application Notes and Protocols: Coupling Fmoc-NH-PEG14-Acid to an Amino Acid.
  • Góngora-Benítez, M., et al. (2013). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Science, 19(5), 303-311.
  • BenchChem. (2025). Fmoc-Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis.
  • Kumar, A., et al. (2017). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 19(18), 4232-4237.
  • Alewood, P. F., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.
  • Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2446-2457.
  • Albericio, F., & Goodman, M. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 121-141.
  • Popali, S. (2018). T boc fmoc protocols in peptide synthesis. [PowerPoint slides]. SlideShare.
  • El-Faham, A., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602.
  • Kumar, A., et al. (2017). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 19(18), 4232-4237.
  • Alewood, P. F., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.
  • Amblard, M., et al. (2006). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(5), 629-638.
  • Iannucci, C., et al. (2014).
  • AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • Roda, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(18), 4263.
  • Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
  • Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686733.
  • Ferreira, A. R., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Reddit. (2021).
  • ResearchGate. (2023). DMF dissolving hydrophobic peptides?.
  • Al-Hamidi, H., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 618, 121665.
  • The Royal Society of Chemistry. (2010). Supporting Information for an article in Organic and Biomolecular Chemistry.
  • Varkey, J. T., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226.

Sources

A Senior Application Scientist's Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread adoption is due to its unique base-lability, which forms the basis of an orthogonal protection strategy that is mild, efficient, and highly amenable to automation.[3][] This guide provides an in-depth technical overview of Fmoc chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and troubleshooting of common side reactions. It is designed for researchers, chemists, and drug development professionals who seek to master the nuances of Fmoc-SPPS to produce high-purity peptides for a range of applications.

The Principle of Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids.[5] Excess reagents and byproducts are simply washed away after each step. The success of this iterative process hinges on the concept of orthogonal protection .[1][] This strategy employs two distinct classes of protecting groups that can be removed under different chemical conditions.[1]

In the context of Fmoc-SPPS, this involves:

  • A temporary Nα-amino protecting group: The Fmoc group, which is labile to mild basic conditions (typically piperidine).[1]

  • Permanent side-chain protecting groups: These are typically tert-butyl (tBu) based and are labile to strong acids (typically trifluoroacetic acid, TFA).[1][5]

This orthogonality ensures that the reactive side chains of the amino acids remain shielded throughout the synthesis, while the Nα-amino group can be selectively deprotected for the next coupling cycle.[1] The final step involves treating the resin with a strong acid like TFA to globally remove the side-chain protecting groups and cleave the completed peptide from the solid support.[1][5]

The Chemistry of the Fmoc Group

The power of the Fmoc group lies in its chemical structure. The fluorenyl ring system makes the proton at the C9 position relatively acidic.[2] In the presence of a base, this proton is abstracted, initiating a β-elimination (E1cB mechanism) that cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a reactive byproduct called dibenzofulvene (DBF).[2][6][7]

Mechanism of Fmoc Deprotection

The deprotection process is a rapid, two-step reaction:

  • Proton Abstraction: A secondary amine, most commonly piperidine, acts as a base to remove the acidic proton from the C9 position of the fluorenyl group.[7]

  • β-Elimination: This triggers an E1cB elimination reaction, leading to the cleavage of the Fmoc group.[6][7] The resulting dibenzofulvene is a reactive electrophile that is immediately trapped by excess piperidine to form a stable, soluble adduct, driving the reaction to completion.[7][8]

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination & Trapping Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide:e->Carbanion:w + Piperidine Piperidine1 Piperidine Protonated_Piperidine Piperidinium Ion Free_Amine H₂N-Peptide (Free Amine) Carbanion:e->Free_Amine:w E1cB Elimination DBF Dibenzofulvene (DBF) Piperidine2 Piperidine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Figure 1: Mechanism of Fmoc deprotection by piperidine.

The Core Fmoc-SPPS Workflow: A Step-by-Step Guide

A typical cycle in Fmoc-SPPS involves four key stages: deprotection, washing, coupling, and final washing. This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Cycle Start Start: Resin-Bound Fmoc-AA Deprotection 1. Deprotection (20% Piperidine) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End Ready for Next Cycle Wash2->End End->Deprotection Repeat for next amino acid

Figure 2: The iterative cycle of Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines a standard manual procedure for one cycle of amino acid addition.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling agent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIEA, 6-10 equivalents)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[9][10]

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[9][11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF solution.

    • Agitate for 7-10 minutes.

    • Drain the solution.[10]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[9]

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid and coupling agent (e.g., HBTU) in DMF.

    • Add the activation base (DIEA) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[12]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

Critical Parameters and Optimization

The success of Fmoc-SPPS relies on the careful control of several parameters.

  • Base and Concentration: While 20% piperidine in DMF is the industry standard, its concentration can be adjusted.[10] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection but may increase side reactions.[10][13]

  • Solvents: Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred as they facilitate both deprotection and coupling reactions.[10]

  • Peptide Aggregation: As the peptide chain grows, it can fold and aggregate on the resin, hindering reagent access.[10][14] This is a major cause of failed syntheses. Strategies to mitigate this include using chaotropic salts, switching to "difficult sequence" protocols, or incorporating backbone protection strategies.[14]

  • Monitoring: Real-time monitoring of the synthesis is crucial for troubleshooting. The release of the DBF-piperidine adduct has a strong UV absorbance around 301 nm, which can be monitored spectrophotometrically to track the progress of deprotection.[15][16] This is a standard feature on automated peptide synthesizers.[15][17]

Troubleshooting Common Side Reactions

Despite its robustness, Fmoc chemistry is susceptible to several sequence-dependent side reactions. Understanding these is key to prevention and troubleshooting.

Problem Description & Cause Prevention & Mitigation Strategies
Aspartimide Formation A notorious side reaction, especially at Asp-Gly or Asp-Ser sequences.[18] The backbone amide nitrogen attacks the side-chain ester under basic deprotection conditions, forming a five-membered ring intermediate.[19][20] This can lead to chain termination and the formation of difficult-to-separate α- and β-peptide impurities.[19][21][22]- Use sterically hindered side-chain protecting groups on Asp (e.g., OMpe, OBno).[21][23]- Add an acidic additive like HOBt to the piperidine deprotection solution.[1][14]- Utilize backbone protection on the residue following Asp.[1][19]
Diketopiperazine (DKP) Formation Occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1][24] This is highly prevalent when Proline is the second or third residue.[14][24][25][26]- Use bulky 2-chlorotrityl (2-CTC) resin, which sterically hinders the back-biting reaction.[14][27]- Couple the first two amino acids as a pre-formed dipeptide unit.[28]- Modify deprotection conditions (e.g., using DBU/piperazine).[27][29]
Racemization Loss of stereochemical integrity, particularly problematic for Cysteine and Histidine.[11] The risk is highest during the amino acid activation step, especially with base-mediated methods.[11]- Use coupling reagents known to suppress racemization (e.g., DIPCDI/HOBt or Oxyma).- Avoid pre-activation and high temperatures for sensitive residues.- For Histidine, use side-chain protecting groups like Trityl (Trt) or Boc to reduce the risk.[11]
Incomplete Deprotection/Coupling Often caused by peptide aggregation on the resin, preventing reagents from reaching the reactive site.[10][14] This leads to deletion sequences in the final product.[30]- Switch to a more effective solvent like NMP or add chaotropic agents.[14]- Increase reaction times or temperature (e.g., using microwave-assisted SPPS).[10][14]- If deprotection is slow, consider using DBU-based reagents.[14]

Comparative Analysis: Fmoc vs. Boc Chemistry

The primary alternative to Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) strategy. The choice between them depends on the peptide's properties and the desired outcome.[12][18]

FeatureFmoc Strategy Boc Strategy
Nα-Protection Base-labile Fmoc groupAcid-labile Boc group
Nα-Deprotection Mild Base (e.g., 20% Piperidine in DMF)[18]Moderate Acid (e.g., TFA in DCM)[12][18]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[18]Very strong acid-labile (e.g., Benzyl-based)[12][18]
Final Cleavage Strong Acid (e.g., TFA)[3][18]Very Strong Acid (e.g., HF, TFMSA)[12][18]
Key Advantages Milder conditions, easier automation, higher purity crude products for routine synthesis.[3][12]Better for certain hydrophobic sequences prone to aggregation; less prone to aspartimide formation.[12][18]
Key Disadvantages Susceptible to aspartimide and DKP formation.[14][18] Piperidine is a regulated substance.Requires harsh, corrosive acids (HF), specialized equipment, and can degrade sensitive residues.[3]

While Fmoc chemistry has become the dominant method for routine synthesis due to its milder conditions and amenability to automation, Boc chemistry remains a powerful tool for specific "difficult sequences".[3][12][18]

Conclusion

The Fmoc protection strategy is a robust and versatile cornerstone of modern solid-phase peptide synthesis. Its orthogonal nature, coupled with mild deprotection conditions, has enabled the routine and automated synthesis of complex peptides that were once formidable challenges. However, a successful synthesis requires more than just following a protocol; it demands a deep understanding of the underlying chemistry. By appreciating the mechanism of Fmoc cleavage, optimizing critical reaction parameters, and anticipating potential side reactions, researchers can harness the full power of this technique to advance scientific discovery and therapeutic development.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Taylor & Francis Online. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. PubMed. [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. [Link]

  • UV Monitoring. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]

  • T boc fmoc protocols in peptide synthesis. SlideShare. [Link]

  • UV Synthesis Monitoring. Activotec. [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • DKP formation mechanism. ResearchGate. [Link]

  • Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • A fast and efficient Fmoc-deprotection protocol for solid phase peptide synthesis. The Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. LinkedIn. [Link]

  • Deprotecting Fmoc Group Mechanism. YouTube. [Link]

Sources

Methodological & Application

How to incorporate Fmoc-dap(HCl) into a peptide sequence

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-011

Topic: Strategic Incorporation of Fmoc-Dap(HCl) into Peptide Sequences via Solid-Phase Peptide Synthesis

Introduction: The Versatility of Diaminopropionic Acid in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle. This functional group can be leveraged for a variety of post-synthetic modifications, including PEGylation, lipidation, the introduction of fluorescent labels, or the construction of cyclic and branched peptides.[1]

The strategic use of Fmoc-Dap(HCl) in solid-phase peptide synthesis (SPPS) allows for the precise placement of this reactive moiety within a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is readily removed under basic conditions at each synthesis cycle.[2][] The hydrochloride salt form of the side-chain amine, however, presents a unique set of considerations that must be addressed to ensure efficient and successful peptide assembly. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust incorporation of Fmoc-Dap(HCl) using standard Fmoc/tBu orthogonal chemistry.

The Principle of Orthogonal Protection in Dap Chemistry

Modern SPPS relies heavily on the principle of orthogonal protection, which employs a set of protecting groups that can be selectively removed under distinct chemical conditions.[4] This allows for the stepwise elongation of the peptide chain and site-specific modifications with high precision.[4] In the context of incorporating Dap, an orthogonal strategy is essential to differentiate the α-amine from the side-chain β-amine.

The most common strategy involves:

  • Temporary Nα-amino protecting group: The Fmoc group is used to protect the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[4]

  • Permanent side-chain protecting groups: Acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used to protect the reactive side chains of other amino acids in the sequence. These are removed during the final cleavage of the peptide from the solid support with a strong acid, such as trifluoroacetic acid (TFA).[4][5]

  • Auxiliary orthogonal protecting groups: For the Dap side chain, a variety of protecting groups can be employed if on-resin modification is desired. These include groups like Dde, ivDde, Mmt, or Alloc, which can be removed under specific conditions that do not affect the Fmoc or other side-chain protecting groups.[5]

Fmoc-Dap(HCl) fits within the standard Fmoc/tBu strategy, where the side-chain amine is protonated as a hydrochloride salt. This protonation serves as a temporary, in-situ protecting group during the coupling reaction.

Critical Consideration: In-Situ Neutralization of the Dap Side-Chain Amine Hydrochloride

The primary challenge when using Fmoc-Dap(HCl) is the presence of the hydrochloride salt on the side-chain amine. For the coupling reaction to proceed efficiently, this amine must be in its free, nucleophilic form. Therefore, an in-situ neutralization step is mandatory. This is typically achieved by adding a non-nucleophilic base to the coupling reaction mixture.

Why is this necessary? The protonated side-chain amine (NH3+) is not nucleophilic and will not react with the activated carboxylic acid of the incoming amino acid. Failure to neutralize it can lead to incomplete coupling and the formation of truncated peptide sequences.

The base of choice for this neutralization is typically N,N-Diisopropylethylamine (DIPEA or DIEA).[6] It is a hindered, non-nucleophilic base that effectively deprotonates the amine hydrochloride without causing premature cleavage of the Fmoc group or other significant side reactions. The amount of DIPEA added must be sufficient to neutralize both the hydrochloride salt and any acidic species generated during the activation of the incoming Fmoc-amino acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-Dap(HCl) into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Nα-Fmoc protected amino acids with appropriate acid-labile side-chain protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH).

  • Key Building Block: Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)-OH).

  • Solvents: High-purity, amine-free Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Deprotection Reagent: 20% piperidine in DMF (v/v).

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7]

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, and Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[2]

  • Precipitation Solvent: Cold diethyl ether.

Workflow for Fmoc-SPPS Incorporation of Fmoc-Dap(HCl)

The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-Dap(HCl).

SPPS_Cycle Resin Peptide-Resin (Free Nα-amine) Coupling Coupling: Fmoc-Dap(HCl)-OH + HBTU/HATU + DIPEA in DMF Resin->Coupling 1. Prepare Coupling Solution Wash_1 Wash (DMF, DCM) Coupling->Wash_1 2. Couple for 1-2 hours Capping Optional Capping: Acetic Anhydride Wash_1->Capping 3. Monitor with Kaiser Test Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash_1->Deprotection If capping is skipped Wash_2 Wash (DMF, DCM) Capping->Wash_2 Wash_2->Deprotection Wash_3 Wash (DMF, DCM) Deprotection->Wash_3 4. Deprotect for 5-10 min Next_Cycle Ready for Next Amino Acid Wash_3->Next_Cycle 5. Final Wash

Caption: Workflow for a single coupling cycle of Fmoc-Dap(HCl) in SPPS.

Detailed Step-by-Step Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-Dap(HCl).

  • Resin Preparation:

    • Start with the peptide-resin from the previous cycle, which has a free Nα-amine.

    • Ensure the resin is well-swollen in DMF.

  • Preparation of the Coupling Solution (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Dap(HCl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents). The excess DIPEA is crucial to neutralize both the HCl salt on the Dap side chain and the hexafluorophosphate salt of HBTU.[1]

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2] For difficult couplings, the reaction time can be extended or a more potent coupling reagent like HATU can be used.[7]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test.[8]

    • A negative Kaiser test (yellow/clear beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.[1]

    • If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc group from the newly added Dap residue.[4]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Final Washing:

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

    • The resin is now ready for the next amino acid coupling cycle.

Quantitative Data Summary

The following table summarizes the typical reagent stoichiometry used for the coupling of Fmoc-Dap(HCl).

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Dap(HCl)-OH3.0Amino acid building block
HBTU/HATU2.9Activating agent for the carboxylic acid
DIPEA6.0Neutralizes HCl salt and activates the coupling reagent
20% Piperidine in DMFN/A (used in excess)Removes the Nα-Fmoc protecting group

Potential Side Reactions and Troubleshooting

While the protocol described is robust, awareness of potential side reactions is crucial for troubleshooting and optimization.

  • Incomplete Coupling: This is the most common issue and is often due to insufficient neutralization of the HCl salt. Ensure the use of at least 6 equivalents of DIPEA. If the problem persists, consider using a stronger activating agent like HATU or extending the coupling time.[7]

  • Racemization: While urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization, the risk increases with prolonged activation times or the use of stronger bases.[10] Pre-activation times should be kept to a minimum.

  • Aspartimide Formation: If the sequence contains an Asp residue, particularly an Asp-Gly or Asp-Ser sequence, there is a risk of aspartimide formation during the repetitive piperidine treatments.[11] Adding HOBt to the deprotection solution can help suppress this side reaction.[11]

The following diagram outlines a troubleshooting decision tree for common issues encountered when incorporating Fmoc-Dap(HCl).

Troubleshooting Start Start: Positive Kaiser Test (Incomplete Coupling) Check_DIPEA Check DIPEA Equivalents (Is it >= 6 eq?) Start->Check_DIPEA Increase_DIPEA Increase DIPEA to 6-8 eq and Recouple Check_DIPEA->Increase_DIPEA No Check_Reagents Check Reagent Quality (Fresh Solvents/Reagents?) Check_DIPEA->Check_Reagents Yes Success Success: Negative Kaiser Test Increase_DIPEA->Success Use_Fresh Use Fresh, High-Purity Reagents and Recouple Check_Reagents->Use_Fresh No Extend_Time Extend Coupling Time (to 4 hours or overnight) Check_Reagents->Extend_Time Yes Use_Fresh->Success Change_Activator Switch to HATU Extend_Time->Change_Activator Failure Persistent Failure: Consider Sequence Difficulty or Aggregation Extend_Time->Failure Change_Activator->Success Change_Activator->Failure

Caption: Troubleshooting guide for incomplete coupling of Fmoc-Dap(HCl).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the permanent side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[2] The TIS acts as a scavenger to trap reactive cations generated during the deprotection of side chains.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of Fmoc-Dap(HCl) into a peptide sequence is readily achievable with standard Fmoc-SPPS protocols, provided that careful attention is paid to the in-situ neutralization of the side-chain amine hydrochloride. The use of an adequate excess of a non-nucleophilic base like DIPEA is critical for driving the coupling reaction to completion. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this versatile building block to create novel and complex peptides for a wide range of applications in science and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

Sources

Application Notes and Protocols for Fmoc-Dap(HCl)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of peptide-based drug discovery and chemical biology, the synthesis of non-linear and constrained peptide architectures is paramount for enhancing proteolytic stability, receptor affinity, and bioavailability.[1][2] Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)-OH) has emerged as a pivotal building block for introducing molecular diversity and complexity. Its unique structure, featuring a primary amine on the side chain in addition to the α-amino group, provides a strategic handle for orthogonal chemical modifications.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Dap(HCl)-OH for the construction of branched and cyclic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The protocols and methodologies detailed herein are grounded in established principles of peptide chemistry, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Handling of Fmoc-Dap(HCl)-OH

Fmoc-Dap(HCl)-OH is the hydrochloride salt of Nα-Fmoc-L-2,3-diaminopropionic acid. The presence of the hydrochloride salt enhances the stability and handling of the compound. However, it necessitates a neutralization step prior to its use in peptide coupling reactions.

PropertyValueSource
Chemical Formula C₁₈H₁₉ClN₂O₄[5][6][7]
Molecular Weight 362.81 g/mol [5][6][7]
Appearance White to off-white solid[5]
Storage 2-8°C[5]
Solubility Soluble in organic solvents like DMF[3]

Note on Handling: As with all amino acid derivatives, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling Fmoc-Dap(HCl)-OH.

Incorporation of Fmoc-Dap(HCl)-OH into a Peptide Sequence

The successful incorporation of Fmoc-Dap(HCl)-OH into a growing peptide chain is the foundational step for subsequent modifications. The key consideration is the in-situ neutralization of the hydrochloride salt to liberate the free carboxylate for activation and coupling.

Protocol 1: On-Resin Incorporation of Fmoc-Dap(HCl)-OH

This protocol outlines the manual Fmoc-SPPS steps for coupling Fmoc-Dap(HCl)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Fmoc-Dap(HCl)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Dap(HCl)-OH (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Completion Check:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Expert Insight: The addition of DIPEA is a critical step. It not only neutralizes the HCl salt but also acts as the base required for the activation of the amino acid by uronium/aminium-based coupling reagents.[9]

Peptide Branching at the Dap Side Chain

The true utility of incorporating Dap into a peptide sequence lies in the ability to use its side-chain amine as an anchor point for building a second peptide chain, creating a branched structure. This is achieved through an orthogonal protection strategy, where the side-chain amine is protected with a group that can be removed under conditions that do not affect the N-terminal Fmoc group or other acid-labile side-chain protecting groups.[10][11] For this purpose, a derivative such as Fmoc-Dap(Boc)-OH or Fmoc-Dap(Mtt)-OH would be used in the initial incorporation.

Protocol 2: On-Resin Peptide Branching

This protocol assumes the incorporation of an orthogonally protected Fmoc-Dap derivative, for instance, Fmoc-Dap(Mtt)-OH.

Materials:

  • Resin-bound peptide containing an Mtt-protected Dap residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DMF, peptide synthesis grade

  • Standard Fmoc-amino acids for the branch

  • Coupling reagents (HBTU/HATU) and DIPEA

  • 20% Piperidine in DMF

Procedure:

  • Selective Mtt Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 1-2% TFA and 2.5% TIS in DCM. Flow the solution through the resin for 2 minutes and repeat 5-10 times.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the cleaved Mtt group and residual acid.

  • Branched Chain Elongation:

    • Couple the first Fmoc-amino acid of the branch to the now-free side-chain amine of the Dap residue using the standard coupling protocol described in Protocol 1, step 3 .

    • Continue the elongation of the branched peptide chain using standard Fmoc-SPPS cycles (deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid).

  • Final Cleavage and Deprotection:

    • Once the synthesis of both the main and branched chains is complete, the peptide can be cleaved from the resin and all protecting groups removed simultaneously using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[12]

Visualization of Peptide Branching Workflow:

Peptide_Branching cluster_0 Main Chain Elongation cluster_1 Branching cluster_2 Final Steps A Resin B Couple Fmoc-AA-OH A->B C Fmoc Deprotection B->C D Incorporate Fmoc-Dap(Mtt)-OH C->D E Continue Main Chain Synthesis D->E F Selective Mtt Deprotection (TFA/DCM) E->F G Couple First Fmoc-AA-OH to Dap Side Chain F->G H Elongate Branched Chain (Fmoc-SPPS Cycles) G->H I Cleavage from Resin & Global Deprotection H->I J Purification I->J Peptide_Cyclization cluster_0 Linear Synthesis cluster_1 Orthogonal Deprotection cluster_2 Cyclization & Final Steps A Synthesize Linear Peptide with Fmoc-Dap(Mtt)-OH and Fmoc-Asp(OAll)-OH B Selective Mtt Removal (TFA/DCM) A->B C Selective Allyl Removal (Pd(PPh₃)₄) B->C D On-Resin Lactam Bridge Formation (PyBOP/DIPEA) C->D E Cleavage from Resin & Global Deprotection D->E F Purification E->F

Caption: Workflow for on-resin side-chain-to-side-chain cyclization via a Dap-Asp lactam bridge.

Conclusion and Future Perspectives

Fmoc-Dap(HCl)-OH and its orthogonally protected derivatives are indispensable tools for the synthesis of complex peptides. The protocols outlined in this application note provide a robust framework for the reliable construction of branched and cyclic peptides. The ability to introduce these structural motifs is crucial for modulating the pharmacological properties of peptide-based therapeutics. As peptide drug development continues to advance, the strategic use of versatile building blocks like Fmoc-Dap(HCl)-OH will undoubtedly play a central role in the creation of next-generation peptide medicines with enhanced efficacy and drug-like properties.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Díaz-del-Río, F., & Blanco, F. J. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(5), 831-848. [Link]

  • Zhang, W., & He, X. (2019). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 30(11), 1883-1890. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]

  • Pentelute, B. L., et al. (2022). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. [Link]

  • Danishefsky, S. J., et al. (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Dap(Fmoc)-OH [122235-70-5]. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols. [Link]

  • Sutherland, J. D., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Coin, I. (2013). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • Mason, A. J., et al. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]

Sources

Fmoc-dap(HCl) as a linker for peptide modifications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Fmoc-Diaminopropionic Acid (Dap): A Versatile Linker for Site-Specific Peptide Modification

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development, enabling the creation of molecules with enhanced stability, novel structural motifs, and tailored biological activity. L-2,3-diaminopropionic acid (Dap), with its side-chain primary amine, serves as an invaluable and versatile chemical handle for a wide array of modifications, including lipidation, PEGylation, cyclization, and the site-specific conjugation of fluorescent labels or cytotoxic payloads.[1] The successful use of Dap as a linker hinges on a robust orthogonal protection strategy, allowing for the selective deprotection and modification of its side chain without affecting the rest of the peptide. This guide provides a comprehensive overview of the principles, building blocks, and detailed protocols for leveraging Fmoc-Dap(X)-OH derivatives in solid-phase peptide synthesis (SPPS) to generate precisely modified peptides.

The Principle of Orthogonal Protection in Dap Chemistry

In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed by a specific chemical reaction that does not affect the others.[2] This principle is fundamental to the synthesis of complex, modified peptides.[2] When incorporating a Dap residue for use as a linker, a three-tiered orthogonal system is typically employed within the context of Fmoc-based solid-phase peptide synthesis (SPPS):

  • Nα-Amino Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amine of the amino acid backbone. It is labile to bases (e.g., piperidine) and is removed at each cycle to allow for peptide chain elongation.[3]

  • Nβ-Side-Chain Protection (Auxiliary Orthogonal): The side-chain amine of Dap is protected by a group 'X' that is stable to the piperidine used for Fmoc removal but can be selectively cleaved under different conditions (e.g., mild acid, hydrazine, or palladium catalysis) to unmask the amine for modification while the peptide remains on the solid support.[1][2]

  • Resin Linker & Permanent Side-Chain Protection: These groups (e.g., t-butyl-based protectors on other amino acids) are stable to both base (for Fmoc removal) and the specific conditions used to remove the Dap side-chain protector 'X'. They are typically removed only during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3]

This multi-layered strategy provides the precise chemical control necessary to dictate exactly when and where a modification occurs.

G cluster_0 Fmoc-Dap(X)-Peptide-Resin cluster_1 Step 1: Chain Elongation cluster_2 Step 2: Side-Chain Modification cluster_3 Step 3: Final Cleavage Peptide Fmoc-NH-CH(CH₂-NH-X)-CO-Peptide-Resin Deprotect_Fmoc H₂N-CH(CH₂-NH-X)-CO-Peptide-Resin Peptide->Deprotect_Fmoc 20% Piperidine/DMF (Base Labile) Deprotect_X Fmoc-NH-CH(CH₂-NH₂)-CO-Peptide-Resin Peptide->Deprotect_X Orthogonal Deprotection (e.g., Hydrazine, mild TFA) Modify Fmoc-NH-CH(CH₂-NH-Payload)-CO-Peptide-Resin Deprotect_X->Modify Couple Payload Cleave H₂N-CH(CH₂-NH-Payload)-COOH Modify->Cleave ~95% TFA (Strong Acid)

Caption: Orthogonal deprotection strategy for Fmoc-Dap(X) in SPPS.

Selecting the Right Orthogonally Protected Fmoc-Dap Derivative

The choice of the side-chain protecting group ('X') is critical and depends on the overall synthetic strategy, the nature of the desired modification, and the sequence of the peptide itself. Each protecting group offers a unique combination of stability and cleavage conditions.

Building BlockSide-Chain Group (X)Deprotection ConditionsAdvantages & SuitabilityCautions & Disadvantages
Fmoc-Dap(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)2-10% Hydrazine (NH₂NH₂) in DMF[4][5]Highly orthogonal to Fmoc/tBu chemistry. Robust and less prone to migration than Dde.[6] Deprotection can be monitored by UV spectrophotometry.[7]Can be difficult to remove in some sequences.[6] Hydrazine can also remove Fmoc groups if the N-terminus is not protected.[4]
Fmoc-Dap(Dde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2% Hydrazine in DMFEasier to remove than ivDde. Widely used for branched and cyclic peptides.Prone to migration to a free N-terminal amine during piperidine treatment, scrambling its position.[6][8][9]
Fmoc-Dap(Boc)-OH tert-Butoxycarbonyl (Boc)25-50% TFA in DCM[10]Useful for on-resin modifications when other acid-labile groups (like Trt) are absent or when a Boc-SPPS strategy is adapted.Not orthogonal to standard tBu-based side-chain protecting groups used in Fmoc-SPPS, limiting its application.
Fmoc-Dap(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(PPh₃)₄ / PhSiH₃ in DCM[11][12]Fully orthogonal to both Fmoc/tBu and Boc/Bzl strategies. Cleavage conditions are very mild.Requires an inert atmosphere and careful removal of palladium catalyst residues, which can be toxic.
Fmoc-Dap(Mtt)-OH 4-Methyltrityl (Mtt)1-2% TFA in DCM (highly acid-labile)[9]Can be removed under very mild acidic conditions that leave most other acid-labile groups intact.Shows abnormally poor coupling efficiency due to rapid intramolecular lactam formation under standard coupling conditions.[13][14] Its use is generally discouraged.[13]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(ivDde)-OH into a Peptide Sequence

This protocol describes a standard manual cycle for incorporating Fmoc-Dap(ivDde)-OH into a peptide sequence on Rink Amide resin using Fmoc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Dap(ivDde)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Capping Solution: Acetic Anhydride and DIPEA in DMF (optional)

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for another 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-Dap(ivDde)-OH:

    • In a separate tube, pre-activate the amino acid. Dissolve Fmoc-Dap(ivDde)-OH (3 eq.), HATU (2.85 eq.), and DIPEA (6 eq.) in DMF. Rationale: Pre-activation for 1-2 minutes converts the carboxylic acid to a more reactive species, ensuring efficient coupling to the newly freed N-terminal amine on the resin.[10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 2-4 hours. Note: Coupling efficiency can be checked using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling should be repeated.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 15 minutes. Wash thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

Caption: Workflow for incorporating Fmoc-Dap(ivDde)-OH in SPPS.

Protocol 2: On-Resin Side-Chain Deprotection of ivDde

This protocol allows for the selective removal of the ivDde protecting group from the Dap side chain, exposing the primary amine for modification.

Materials:

  • Peptide-resin with Fmoc-Dap(ivDde)-OH incorporated

  • Deprotection Solution: 2% (v/v) Hydrazine monohydrate in DMF

  • DMF, DCM

Procedure:

  • Preparation: Ensure the N-terminal α-amino group of the peptide is protected (typically with Fmoc). Wash the peptide-resin with DMF (3x).

  • ivDde Removal:

    • Add the 2% hydrazine/DMF solution to the resin.

    • Agitate the mixture. The reaction progress can be monitored by taking a small aliquot of the solution and measuring its absorbance at 290 nm, as the indazole cleavage product is UV active.[7]

    • Repeat the treatment with fresh hydrazine solution (e.g., 10-15 minute treatments) until the deprotection is complete (UV absorbance of the filtrate returns to baseline).

    • Causality: Hydrazine is a strong nucleophile that selectively attacks the ivDde group, leaving the t-butyl and Fmoc groups intact.[15] Protecting the N-terminus prevents potential Fmoc removal by hydrazine.[4]

  • Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of hydrazine and the cleavage by-product. The resin is now ready for side-chain modification.

Protocol 3: On-Resin Side-Chain Modification (Example: Acetylation)

This protocol provides a general example of modifying the newly exposed Dap side-chain amine.

Materials:

  • Peptide-resin after ivDde removal

  • Reagent: Acetic Anhydride (10 eq.)

  • Base: DIPEA (10 eq.)

  • Solvent: DMF

Procedure:

  • Reaction Setup: Swell the deprotected peptide-resin in DMF.

  • Acylation:

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add this solution to the resin and agitate for 30-60 minutes at room temperature.[1]

    • Rationale: Acetic anhydride is a reactive acylating agent. DIPEA acts as a non-nucleophilic base to scavenge the proton released during the reaction, driving it to completion.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The Dap side chain is now successfully acetylated.

G Start Start: Peptide-Resin with Fmoc-Dap(ivDde) Deprotect Treat with 2% Hydrazine in DMF Start->Deprotect Wash1 Wash with DMF/DCM Deprotect->Wash1 Result1 Resin with Exposed Side-Chain Amine (NH₂) Wash1->Result1 Modify Add Modifying Agent + Base (e.g., Acetic Anhydride + DIPEA) Result1->Modify Wash2 Wash with DMF/DCM Modify->Wash2 End Result: Side-Chain Modified Peptide-Resin Wash2->End

Caption: Workflow for on-resin side-chain deprotection and modification.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the modified peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried, modified peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Place the dry peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Rationale: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protectors (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).[16]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (n.d.). PMC - NIH.
  • Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). BenchChem.
  • Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers. (2025). BenchChem.
  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PubMed Central.
  • Peptide Modific
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. (2025). BenchChem.
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). The Royal Society of Chemistry.
  • Novabiochem® - Merck Millipore. (n.d.). Merck Millipore.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis.
  • Applications of Fmoc-Lys(IVDDE)-OH. (2019). ChemicalBook.
  • The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Selecting Orthogonal Building Blocks (2). (n.d.). Sigma-Aldrich.
  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore.
  • Custom Peptide Modifications Selection Guide. (n.d.). Thermo Fisher Scientific - SG.

Sources

The Strategic Incorporation of Fmoc-Dap(HCl) in the Synthesis of Potent Antimicrobial Peptides: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antibiotic resistance necessitates the development of new therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a highly promising class of molecules, representing a fundamental component of the innate immune system found across all domains of life[1]. These peptides often exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. Their primary mechanism of action typically involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes.

A key strategy in designing potent synthetic AMPs is the incorporation of non-proteinogenic amino acids to enhance their efficacy, stability, and selectivity. L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a particularly valuable building block. Its side chain contains a primary amine, which can be protonated at physiological pH, thereby increasing the peptide's net positive charge. This heightened cationicity is a critical factor in the initial electrostatic attraction between the AMP and the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids), a crucial first step in their antimicrobial action. This guide provides a detailed application and protocol overview for utilizing Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in the solid-phase peptide synthesis (SPPS) of novel AMPs.

The Mechanistic Advantage of the Diaminopropionic Acid Side Chain

The defining feature of AMPs is their amphipathic structure, characterized by distinct hydrophobic and cationic regions[1]. The cationic face of the peptide is paramount for its selective targeting of microbial cells over host cells. While lysine and arginine are the canonical choices for introducing positive charges, Dap offers a unique structural alternative.

The primary amine on the β-carbon of the Dap side chain provides a localized positive charge that contributes to the overall cationicity of the peptide. Research has shown that the specific structure and pKa of the cationic side chains can influence membrane binding, peptide secondary structure, and ultimately, antimicrobial potency[2][3][4][]. By replacing canonical cationic residues like lysine with Dap, researchers can fine-tune the spatial distribution of charges and the hydrophilic/hydrophobic balance of the peptide. This modification can lead to altered membrane permeabilization capabilities and, in some cases, improved activity against specific bacterial strains[2]. For instance, studies on the model peptide C18G demonstrated that while replacing all lysine residues with Dap resulted in a slight decrease in helicity, the peptide retained its potent ability to bind to anionic lipid vesicles, which mimic bacterial membranes[2][3][4].

The Building Block: Understanding Fmoc-Dap(HCl) in Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) following the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for chemically synthesizing peptides[6][7][8][9]. This methodology relies on the use of an acid-stable, base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. Reactive side chains are protected with acid-labile groups, ensuring an orthogonal protection scheme that allows for selective deprotection at each stage of the synthesis[6][10].

When incorporating Dap, its side-chain β-amino group must also be protected to prevent it from reacting during the coupling steps. Two common derivatives are available for this purpose:

  • Fmoc-Dap(Boc)-OH : This is the most widely used and recommended derivative for routine Fmoc-SPPS[11]. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group that is completely stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal. It is efficiently removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA). This "plug-and-play" nature makes it ideal for both manual and automated synthesis, ensuring high yields and minimizing side reactions.

  • Fmoc-Dap(HCl)-OH : In this form, the side-chain amine is protected as a hydrochloride salt. This is a simpler form of protection compared to the bulky Boc group. However, its use in SPPS requires a crucial additional step. Before the carboxyl group of Fmoc-Dap(HCl)-OH can be activated and coupled to the free amine of the growing peptide chain on the resin, the hydrochloride salt on the side chain must be neutralized. This is achieved by adding a stoichiometric equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), during the activation/coupling step[12][13]. While viable, this approach introduces an extra layer of complexity. Inaccurate base addition can lead to incomplete neutralization (resulting in poor coupling) or excess base (which can cause side reactions). Therefore, for routine synthesis, Fmoc-Dap(Boc)-OH is the preferred building block for its simplicity and reliability.

Detailed Application Protocols

This section provides a comprehensive, step-by-step protocol for the manual Fmoc-SPPS of a generic Dap-containing antimicrobial peptide.

Part 1: Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

  • Amino Acids: High-purity Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH).

  • Key Building Block: Fmoc-L-Dap(Boc)-OH (Recommended) or Fmoc-L-Dap(HCl)-OH.

  • Solvents (Peptide Synthesis Grade): N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).

  • Precipitation/Washing: Cold diethyl ether.

  • Analysis: RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed in a manual SPPS vessel equipped with a frit. The following cycle is repeated for each amino acid to be incorporated.

SPPS_Workflow cluster_1 Resin 1. Resin Swelling (DCM then DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 3. DMF/IPA Wash Fmoc_Deprotection->Wash_1 AA_Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash_1->AA_Coupling Wash_2 5. DMF Wash AA_Coupling->Wash_2 Repeat Repeat Cycle for Next Amino Acid Wash_2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash_2->Final_Deprotection After Last AA Repeat->Fmoc_Deprotection Final_Wash 7. Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation 9. Ether Precipitation Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.

    • Swell the resin in DCM for 30 minutes, then drain.

    • Wash with DMF (3x), then swell in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes[1].

    • Drain the solution and wash the resin thoroughly with DMF (5x) and IPA (3x) to ensure complete removal of piperidine and the dibenzofulvene byproduct[14].

  • Amino Acid Coupling (Standard Protocol using Fmoc-Dap(Boc)-OH):

    • In a separate vial, pre-activate the amino acid. Dissolve the Fmoc-amino acid (3 eq. to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor reaction completion, perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling.

    • Drain the coupling solution and wash the resin with DMF (5x).

  • Protocol Note: Adapting for Fmoc-Dap(HCl)-OH:

    • When using Fmoc-Dap(HCl)-OH, an additional equivalent of base is required to neutralize the side-chain hydrochloride salt.

    • During the activation step (Step 3), increase the amount of DIPEA from 6 equivalents to 7 equivalents . This provides the necessary base to neutralize both the activation reagents and the side-chain HCl, allowing the coupling reaction to proceed.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF (5x) followed by DCM (5x).

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin. A typical cocktail is 95% TFA / 2.5% H₂O / 2.5% TIS[15]. The TIS acts as a scavenger to trap the reactive cationic species generated from the protecting groups.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate should form. Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

Part 3: Peptide Purification and Characterization

Purification_Workflow Crude Crude Peptide (Dried Pellet) Dissolve Dissolve in Aqueous Buffer Crude->Dissolve Filter Filter Solution (0.45 µm) Dissolve->Filter HPLC Purify via Preparative RP-HPLC Filter->HPLC Fractions Collect Fractions HPLC->Fractions Analyze Analyze Fractions (Analytical HPLC/MS) Fractions->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide (White Powder) Lyophilize->Pure

Caption: Workflow for the purification and characterization of synthetic peptides.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).

    • Filter the solution through a 0.45 µm filter to remove any particulates.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Characterization by Mass Spectrometry:

    • Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS. The observed mass should match the calculated theoretical mass of the desired peptide.

  • Lyophilization:

    • Combine the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy, white powder. The peptide is typically obtained as a TFA salt, which can be exchanged for a hydrochloride or acetate salt if required.

Case Study: Modulating Antimicrobial Activity in C18G Analogs

To illustrate the impact of incorporating Dap, we can examine a study by C. I. McCoy, et al., which investigated analogs of the potent antimicrobial peptide C18G[2][3][4]. In this study, the seven lysine (Lys) residues of the parent peptide were systematically replaced with other cationic amino acids, including arginine (Arg), ornithine (Orn), and diaminopropionic acid (Dap). The antimicrobial activity of these analogs was then tested against a panel of bacteria.

The results, summarized in the table below, demonstrate that the antibacterial activity of the C18G peptide is generally tolerant to changes in the cationic side chains. The Dap-containing analog exhibited potent activity, particularly against Gram-negative bacteria, with only a modest 2-fold reduction in efficacy against E. coli and P. aeruginosa compared to the original Lys-containing peptide. This highlights that Dap is an effective substitute for canonical residues in the design of novel AMPs.

Peptide VariantSequenceMIC (µM) vs E. coliMIC (µM) vs P. aeruginosaMIC (µM) vs B. subtilis
C18G (Lys) CKWKKWKKWKKWKKWKC484
C18G (Arg) CRWRRWRRWRRWRRWRC484
C18G (Orn) COWOOWOOWOOWOOWOC484
C18G (Dap) CXWXXWXXWXXWXXWXC8164
(Data adapted from McCoy, C. I., et al. (2018). Molecules, 23(2), 329.[2][3][4])

Conclusion and Future Perspectives

The incorporation of L-2,3-diaminopropionic acid is a powerful strategy for the rational design of novel antimicrobial peptides. The Dap side chain serves as a reliable means of increasing the peptide's cationic character, a key determinant of its initial interaction with bacterial membranes. While Fmoc-Dap(HCl)-OH is a viable synthetic precursor, its requirement for in-situ neutralization adds a layer of complexity to the synthesis protocol. For this reason, Fmoc-Dap(Boc)-OH stands as the more robust and user-friendly building block for routine Fmoc-SPPS.

By following the detailed protocols outlined in this guide, researchers can confidently synthesize, purify, and characterize Dap-containing peptides. This will enable the systematic exploration of how fine-tuning the charge distribution and structure of AMPs can lead to the development of next-generation therapeutics with enhanced potency and selectivity, providing new weapons in the fight against infectious diseases.

References

  • Ando, S., Kato, T., & Izumiya, N. (1985). Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. International Journal of Peptide and Protein Research, 25(1), 15–26. Available at: [Link]

  • Li, Y., Shang, D., & Wang, Z. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589439. Available at: [Link]

  • McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. Molecules, 23(2), 329. Available at: [Link]

  • McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. ResearchGate. Available at: [Link]

  • McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. Rowan Digital Works. Available at: [Link]

  • McCoy, C. I., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. SciSpace. Available at: [Link]

  • Mason, A. J., et al. (2017). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials, 120, 139-150. Available at: [Link]

  • Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology. Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2024, May 19). What Are Fmoc Protecting Groups?. YouTube. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]

  • General Procedure 1 for the Synthesis of Fmoc Protected Peptide tert Butyl Esters. (n.d.). PMC. Available at: [Link]

  • Mason, A. J., et al. (2017). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC. Available at: [Link]

  • AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. AAPPTec. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Coupling Reagents for Fmoc-Dap(HCl) in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids is a pivotal strategy in modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored functionalities. L-2,3-diaminopropionic acid (Dap) is a valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle for modifications like PEGylation, lipidation, cyclization, or the attachment of payloads.[1]

However, the successful incorporation of Fmoc-L-Dap(HCl) into a peptide sequence using automated synthesizers presents unique challenges that require careful consideration of the synthetic strategy. This guide provides a comprehensive overview of these challenges, a comparative analysis of suitable coupling reagents, and detailed, field-tested protocols designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Part 1: The Core Challenge of Incorporating Fmoc-Dap(HCl)

The primary hurdles in using Fmoc-Dap(HCl) stem from two key features: the hydrochloride salt of the α-amine and the reactive primary amine on the β-carbon side chain.

The Implication of the Hydrochloride Salt: In-Situ Neutralization

Fmoc-Dap is often supplied as a hydrochloride salt to improve its stability and handling. In automated SPPS, the α-amino group of the incoming amino acid must be a free base to be acylated. Therefore, the HCl salt must be neutralized. Performing this neutralization in situ (simultaneously with coupling) is the standard approach in automated synthesis. This is achieved by adding a sufficient excess of a non-nucleophilic tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA) or sym-collidine, to the coupling cocktail. The base serves two purposes: neutralizing the HCl salt and facilitating the activation of the carboxylic acid by the coupling reagent.[2]

The Necessity of Orthogonal Side-Chain Protection

The side-chain (β) amine of Dap is a potent nucleophile that will compete with the N-terminal α-amine during coupling, leading to undesired chain branching and truncated sequences.[3][4] To prevent this, the side-chain amine must be protected with a group that is stable throughout the synthesis cycles but can be removed under conditions that do not affect the peptide-resin linkage or other protecting groups—a concept known as orthogonality.[5][6]

For the standard Fmoc/tBu strategy, the most common and effective protecting group for the Dap side chain is the tert-butyloxycarbonyl (Boc) group . The resulting building block, Fmoc-L-Dap(Boc)-OH , is the reagent of choice for most applications. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved during the final trifluoroacetic acid (TFA) cocktail treatment.[1]

Part 2: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for non-standard amino acids. The activation of the carboxylic acid must be rapid and complete to ensure quantitative formation of the peptide bond while minimizing side reactions like racemization.

Uronium/Aminium Salt Reagents

This class of reagents is renowned for its high efficiency and rapid reaction kinetics, making it a popular choice for automated synthesis, including microwave-assisted protocols.[7][8] They react with the Fmoc-amino acid and base to form a highly reactive ester intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for difficult or sterically hindered couplings.[2][9][10] The 7-aza-1-hydroxybenzotriazole (HOAt) moiety forms a highly reactive OAt-ester and provides anchimeric assistance, accelerating the coupling reaction and reducing the risk of racemization.[8] It is the recommended choice for ensuring the efficient incorporation of Fmoc-Dap(Boc)-OH.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly effective and popular reagent, though generally considered slightly less reactive than HATU.[11] It forms an OBt-ester, which is less reactive than the OAt-ester from HATU. For routine couplings it performs well, but for challenging sequences, HATU is often preferred.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure®. It offers coupling efficiencies comparable to HATU but has an improved safety profile, as its byproducts are non-explosive and more water-soluble.[7][8][12]

Carbodiimide Reagents with Additives

This is the classic and most cost-effective method for peptide bond formation. Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid, but this activation alone can lead to significant racemization.[7] Therefore, they are almost always used with a nucleophilic additive.

  • DIC/OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is the modern gold standard for carbodiimide-based couplings. DIC activates the amino acid to form a reactive O-acylisourea intermediate, which is rapidly converted by OxymaPure® into a less racemization-prone Oxyma-ester active species.[13] OxymaPure® is a safe and highly effective alternative to the potentially explosive HOBt.[12] This method is particularly well-suited for microwave synthesis due to its high stability.[14]

  • DIC/HOBt (1-Hydroxybenzotriazole): The traditional combination for carbodiimide couplings. While effective, HOBt has been reclassified as a potential explosive, leading many labs to phase it out in favor of OxymaPure®.[2]

Part 3: Data Summary & Reagent Selection Guide

The selection of a coupling strategy depends on a balance of efficiency, cost, and the specific demands of the peptide sequence. The following table provides a summary to guide this decision.

Reagent CombinationActivation SpeedEfficiency for Hindered AARacemization RiskRelative CostKey Advantage
HATU / DIPEA Very FastExcellentVery LowHighGold standard for speed and efficiency, especially for difficult couplings.[9][10]
HBTU / DIPEA FastVery GoodLowMedium-HighA reliable and effective workhorse reagent for routine synthesis.[11]
COMU / DIPEA Very FastExcellentVery LowHighHigh efficiency comparable to HATU with an improved safety profile.[7][8]
DIC / OxymaPure® ModerateGoodVery LowLowExcellent balance of low cost, high safety, and low racemization.[8][13]

Recommendation: For the highest probability of success and minimal optimization, HATU is the recommended primary choice for coupling Fmoc-Dap(Boc)-OH. For a more cost-effective or safety-conscious approach, DIC/OxymaPure® is an excellent and highly reliable alternative.

Part 4: Visualization of Mechanism and Workflow

Mechanism of Peptide Bond Formation

The following diagram illustrates the general mechanism for uronium salt-mediated activation and coupling, using HATU as the exemplar.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Dap Fmoc-Dap(Boc)-OH Active_Ester Fmoc-Dap(Boc)-OAt (Activated Ester) Fmoc_Dap->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Fmoc_Dap Neutralizes HCl & deprotonates COOH New_Peptide Resin-Peptide-Dap(Boc)-Fmoc Active_Ester->New_Peptide Acylation Resin_Peptide Resin-NH2-Peptide Resin_Peptide->New_Peptide

Caption: Uronium salt (HATU) mediated activation and coupling of Fmoc-Dap(Boc)-OH.

Automated Synthesis Workflow

This diagram outlines the key steps within a single coupling cycle in an automated peptide synthesizer.

SPPS_Workflow Start Start Cycle: Resin-Peptide-(AA)n Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 2. DMF Wash Deprotection->Wash_1 Coupling 3. Coupling Add Fmoc-Dap(Boc)-OH, Coupling Reagent, Base Wash_1->Coupling Reaction 4. Reaction (Agitation at RT or MW) Coupling->Reaction Wash_2 5. DMF Wash Reaction->Wash_2 End End Cycle: Resin-Peptide-(AA)n+1 Wash_2->End QC Optional: Kaiser Test Wash_2->QC QC->Coupling Incomplete: Recouple QC->End Cycle Complete

Caption: Automated SPPS cycle for the incorporation of Fmoc-Dap(Boc)-OH.

Part 5: Core Experimental Protocols

These protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Adjust volumes and equivalents based on resin loading and synthesizer specifications.

Protocol 1: Recommended Method using HATU/DIPEA

Materials:

  • Fmoc-Dap(Boc)-OH

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide-grade DMF (N,N-Dimethylformamide)

  • Resin with N-terminal amine deprotected (0.1 mmol)

Reagent Preparation:

  • Amino Acid Solution: 0.2 M solution of Fmoc-Dap(Boc)-OH in DMF.

  • Activator Solution: 0.5 M solution of HATU in DMF.

  • Base Solution: 2 M solution of DIPEA in NMP (or DMF).

Automated Synthesizer Cycle:

  • Pre-Coupling Wash: Ensure the resin is thoroughly washed with DMF after the previous Fmoc deprotection step.

  • Reagent Delivery:

    • Deliver 2.5 mL of the Amino Acid Solution (0.5 mmol, 5 eq.).

    • Deliver 1.0 mL of the Activator Solution (0.5 mmol, 5 eq.).

    • Deliver 0.5 mL of the Base Solution (1.0 mmol, 10 eq.). Note: The higher equivalents of base ensure complete neutralization of the HCl salt and facilitate activation.

  • Pre-activation: Allow the reagents to mix in the vial for 1-3 minutes before transferring to the reaction vessel.

  • Coupling Reaction: Transfer the activated amino acid mixture to the reaction vessel containing the resin. Agitate for 30-60 minutes at room temperature. For microwave synthesizers, a 5-10 minute cycle at 75°C is typically sufficient.

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Verification (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) should be performed.[2]

Protocol 2: Alternative Method using DIC/OxymaPure®

Materials:

  • Fmoc-Dap(Boc)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure®

  • DIPEA

  • Peptide-grade DMF

Reagent Preparation:

  • Amino Acid/Additive Solution: 0.2 M Fmoc-Dap(Boc)-OH and 0.2 M OxymaPure® in DMF.

  • Activator Solution: 1.0 M solution of DIC in DMF.

  • Base Solution: 2 M solution of DIPEA in NMP (or DMF).

Automated Synthesizer Cycle:

  • Pre-Coupling Wash: Wash the deprotected peptide-resin thoroughly with DMF.

  • Reagent Delivery:

    • Deliver 2.5 mL of the Amino Acid/Additive Solution (0.5 mmol, 5 eq. of each).

    • Deliver 0.5 mL of the Base Solution (1.0 mmol, 10 eq.) to the reaction vessel. Agitate for 1 minute.

    • Deliver 0.5 mL of the Activator Solution (0.5 mmol, 5 eq. DIC).

  • Coupling Reaction: Agitate the mixture for 45-90 minutes at room temperature. For microwave synthesizers, two sequential 5-minute cycles at 90°C are effective.[14]

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Verification: Perform a Kaiser test to confirm reaction completion. Recouple if necessary.

References

  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. (2025). Benchchem.
  • Carpino, L. A., et al. (1994).
  • Våbenø, J., & Le, H. T. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. American Chemical Society.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Katritzky, A. R., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. (2025). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Subirós-Funosas, R., et al. (2022).
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Collins, J. M. (2015). Improved coupling method for peptide synthesis at elevated temperatures.
  • T-Rabsztyn, A., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.
  • Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • da Silva, E. A. B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
  • Galdeano, C., et al. (2022). Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Fmoc-L-Dap(Boc)-OH. (n.d.). Activotec.
  • Kent, S. B. H., & Alewood, P. F. (1993). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). AWS.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

Sources

Application Note: A Step-by-Step Guide to the Activation and Coupling of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fmoc-Dap(HCl)

In the landscape of synthetic peptide chemistry, the strategic incorporation of non-canonical amino acids is fundamental to developing novel therapeutics, probes, and biomaterials. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain that serves as a versatile chemical handle. This handle can be used for creating branched peptides, cyclization to form lactam bridges, or for the site-specific conjugation of molecules such as fluorophores, drugs, or polyethylene glycol (PEG).

The most common commercially available form, N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)), presents a unique challenge. The presence of the hydrochloride salt on the side-chain amine necessitates a specific neutralization step prior to or during the coupling reaction. Failure to properly manage this step results in incomplete coupling, leading to truncated sequences and significantly reduced final peptide yield.[1]

This guide provides a comprehensive, field-proven protocol for the efficient activation and coupling of Fmoc-Dap(HCl) in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemical principles behind the activation, provide detailed step-by-step methodologies, and offer troubleshooting insights to empower researchers in their synthetic endeavors.

The Chemical Core: Understanding the Activation Mechanism

The formation of a peptide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid of the incoming amino acid.[2] This is most commonly achieved using carbodiimide reagents, often in conjunction with activating additives to enhance efficiency and suppress side reactions.[3]

The Role of Carbodiimides and the O-Acylisourea Intermediate

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents.[4] They react with the carboxylate of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, terminating the coupling reaction.[3][5] Furthermore, this intermediate is highly reactive and can contribute to racemization, particularly with sensitive amino acids.[7]

The Critical Function of Additives: HOBt and Oxyma

To mitigate the instability of the O-acylisourea intermediate and suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are essential.[3][8] These additives rapidly react with the O-acylisourea to form a more stable, yet still highly reactive, active ester (OBt or Oxyma ester).[7] This active ester is less prone to side reactions and provides a cleaner, more efficient coupling process.[9]

While HOBt has been the gold standard for decades, OxymaPure is now often preferred due to its superior safety profile (it is non-explosive) and its ability to enhance coupling rates with reduced racemization.[3][8][9]

G cluster_coupling Peptide Bond Formation Fmoc_AA_COOH Fmoc-Dap-COOH (Free Carboxylate) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Fmoc_AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Active_Ester Active Ester (More Stable Intermediate) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Undesired Rearrangement Additive Additive (HOBt or Oxyma) Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond + Resin-Amine Resin_Amine Resin-Bound Peptide (Free N-terminal Amine)

Caption: Mechanism of carbodiimide-mediated activation with an additive.

Pre-Coupling Protocol: Neutralization of Fmoc-Dap(HCl)

The hydrochloride salt on the Dap side-chain amine must be neutralized. An acidic side chain will not only be unreactive for future modifications but the positive charge can also interfere with the coupling efficiency. The neutralization is performed in situ using a non-nucleophilic base.

Key Causality: The carboxyl group of the incoming amino acid must be in its carboxylate form (COO-) to react with the carbodiimide activator. The neutralization step, typically using Diisopropylethylamine (DIEA), ensures that the reaction environment is sufficiently basic to deprotonate the carboxylic acid without prematurely removing the Fmoc group. For Fmoc-Dap(HCl), this base addition serves the dual purpose of neutralizing the side-chain HCl salt.

Experimental Protocols

The following protocols are designed for manual SPPS on a standard polystyrene resin (e.g., Rink Amide, Wang) with a loading capacity of 0.4-0.8 mmol/g. All steps are performed at room temperature with agitation.

Standard Fmoc-SPPS Cycle (Prior to Dap Coupling)

This represents a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.[10][11]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test.[12] A positive result (intense blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[13]

Protocol for Fmoc-Dap(HCl) Activation and Coupling

This protocol follows the washing step (4.1.3) of the previous cycle.

Reagent Stoichiometry Table

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Dap(HCl)3 - 5 eq.Amino acid building block
DIC3 - 5 eq.Carbodiimide activator
OxymaPure or HOBt3 - 5 eq.Activating additive
DIEA7 - 11 eq.Neutralization base

Note on DIEA equivalents: 1 equivalent is required to neutralize the HCl salt on the Dap side chain. 1 equivalent is needed to neutralize the carboxyl group of the amino acid. An additional 1-2 equivalents are typically added to ensure a basic environment for the coupling reaction. The total equivalents of DIEA should be approximately double the equivalents of the amino acid used.

Step-by-Step Coupling Procedure:

  • Prepare the Activation Solution: In a separate vessel, dissolve Fmoc-Dap(HCl) (e.g., 3 eq.) and OxymaPure or HOBt (3 eq.) in a minimal amount of DMF.

  • Add Base: To the activation solution, add DIEA (e.g., 7 eq.). The solution may become slightly warm.

  • Add Activator: Add DIC (3 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes. Do not wait longer , as this can lead to reagent degradation.

  • Couple to Resin: Immediately add the activation solution to the drained, washed resin from step 4.1.3.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings (e.g., following a bulky residue), the reaction time can be extended.[14]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated and the coupling is complete.[12]

G start Start Cycle: Resin with Free Amine prep_aa Prepare Activation Solution: 1. Dissolve Fmoc-Dap(HCl) + Oxyma 2. Add DIEA (Neutralization) 3. Add DIC (Activator) start->prep_aa couple Couple to Resin (Agitate 1-2 hours) prep_aa->couple wash Wash Resin with DMF (3-5 times) couple->wash kaiser_test Perform Kaiser Test wash->kaiser_test kaiser_pos Positive (Blue Beads) Coupling Incomplete kaiser_test->kaiser_pos Test Result kaiser_neg Negative (Yellow Beads) Coupling Complete kaiser_test->kaiser_neg Test Result troubleshoot Troubleshoot: Recouple or Cap kaiser_pos->troubleshoot next_cycle Proceed to Next Cycle: Fmoc Deprotection kaiser_neg->next_cycle

Caption: Experimental workflow for the coupling of Fmoc-Dap(HCl).

Troubleshooting Incomplete Coupling

If the Kaiser test after the Dap coupling is positive (blue beads), it indicates a failed or incomplete reaction. This is a critical failure point that must be addressed before proceeding.

Immediate Actions:

  • Double Coupling: The most common first step is to simply repeat the coupling procedure (Section 4.2, steps 1-6) with a fresh batch of activated Fmoc-Dap(HCl).[14][15] Often, a second exposure to the reagents is sufficient to drive the reaction to completion.

  • Re-test: After the second coupling, perform another Kaiser test.

If Double Coupling Fails:

  • Switch to a More Potent Activator: If the sequence is known to be difficult (e.g., due to steric hindrance or peptide aggregation on the resin), switch to a more powerful uronium/aminium salt-based reagent like HBTU, HATU, or HCTU.[14] These reagents often succeed where carbodiimide methods falter.

  • Capping: If coupling remains incomplete after repeated attempts, the unreacted N-terminal amines must be permanently blocked to prevent the formation of deletion sequences. This is done by "capping" with a highly reactive acylating agent, such as acetic anhydride, in the presence of a base.[1]

G cluster_yes Incomplete Coupling cluster_no Successful Coupling start Kaiser Test after First Coupling is_positive Positive (Blue)? start->is_positive double_couple Perform Double Coupling (Repeat Protocol 4.2) is_positive->double_couple Yes proceed_normal Proceed to next cycle (Fmoc Deprotection) is_positive->proceed_normal No retest Retest with Kaiser double_couple->retest is_positive2 Still Positive? retest->is_positive2 capping Cap unreacted amines with Acetic Anhydride is_positive2->capping Yes is_positive2->proceed_normal No proceed_capped Proceed to next cycle capping->proceed_capped

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Safety and Handling

Peptide coupling reagents are potent sensitizers and should be handled with extreme care.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Handle all solid coupling reagents and prepare all solutions inside a certified chemical fume hood to avoid inhalation of fine powders.[19]

  • Disposal: Dispose of all waste, including contaminated weigh paper and pipette tips, in a dedicated hazardous waste container within the fume hood.[19]

  • Explosive Hazards: While OxymaPure is non-explosive, be aware that HOBt in its anhydrous form is a known explosive and must be handled with appropriate precautions.[3][20]

Conclusion

The successful incorporation of Fmoc-Dap(HCl) is a straightforward process when the critical need for in situ neutralization is addressed. By understanding the underlying chemical mechanisms of activation and employing robust, self-validating protocols that include monitoring steps like the Kaiser test, researchers can efficiently integrate this versatile amino acid into complex peptide sequences. This enables the synthesis of advanced peptide constructs for a wide array of applications in research and drug development.

References

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
  • American Peptide Society. (2024). Coupling Agent Hazards. American Peptide Society.
  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(5), 333-349. [Link]

  • Nowick, J.S. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. University of California, Irvine.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.
  • American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars. [Link]

  • BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting incomplete coupling of Boc-L-Valine in SPPS. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • ProTide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. ProTide.
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5743-5752. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5743-5752. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Francoia, J-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • BenchChem. (n.d.).
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Peptides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fm-Dap(HCl) Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical solutions for a common challenge in Solid-Phase Peptide Synthesis (SPPS): the efficient incorporation of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and achieve higher purity and yield in your peptide synthesis projects.

Part 1: Understanding the Core Challenge

Q1: Why is Fmoc-Dap(HCl) considered a "difficult" amino acid to couple in SPPS?

A1: The primary difficulty arises from the fact that this building block is a hydrochloride salt. The HCl is associated with the side-chain (beta) amine of the diaminopropionic acid. In the anhydrous, non-polar environment of typical SPPS, this salt is not fully dissociated. The proton (H+) from HCl can engage in undesirable acid-base chemistry that directly competes with the desired peptide bond formation.

Specifically, the residual acid can:

  • Protonate the N-terminal Amine: The free alpha-amino group of the growing peptide chain on the resin is the nucleophile that needs to attack the activated amino acid. If it becomes protonated (-NH2 → -NH3+), it is no longer nucleophilic and cannot participate in the coupling reaction.

  • Interfere with Activation: The carboxyl group of the incoming Fmoc-Dap(HCl) needs to be activated by a coupling reagent (e.g., HATU, HBTU). This activation is an acid-base reaction that can be inhibited by the presence of extraneous protons.

  • Deactivate the Base: The tertiary amine base (e.g., DIPEA, Collidine) used to facilitate the reaction can be quenched by the HCl, reducing its effective concentration.

Failure to properly manage this acidic proton is the most common cause of incomplete coupling, leading to deletion sequences in the final peptide product.

Part 2: Proactive Solutions & Best Practices

Q2: What is the most critical step to ensure successful Fmoc-Dap(HCl) coupling?

A2: The most critical step is effective neutralization of the hydrochloride salt before or during the coupling reaction. Simply adding the standard amount of base used for a typical coupling is often insufficient because that base is consumed by the HCl before it can perform its primary role in activating the coupling reaction. The recommended and most robust method is in-situ neutralization.

Q3: How do I perform an effective in-situ neutralization?

A3: In-situ neutralization involves adding an additional equivalent of a non-nucleophilic base to the activation (coupling) mixture specifically to neutralize the HCl salt. This ensures that the base required for the coupling reaction itself is available.

The process is illustrated below:

G cluster_0 Activation Mixture Preparation cluster_1 In-Situ Neutralization & Activation cluster_2 Coupling on Resin AA Fmoc-Dap(HCl) Mix Combine all reagents in DMF AA->Mix CR Coupling Reagent (e.g., HATU) CR->Mix Base Activation Base (e.g., 2 eq. DIPEA) Base->Mix NBase Neutralization Base (1 eq. DIPEA) NBase->Mix Critical Addition ActivatedAA Activated Fmoc-Dap-OAt (Ready for coupling) Mix->ActivatedAA Brief Pre-activation (1-2 min) Resin Peptide-Resin with free N-terminus ActivatedAA->Resin Coupled Successful Coupling: New Peptide Bond Formed Resin->Coupled

Workflow for In-Situ Neutralization and Coupling.

Part 3: Optimizing the Coupling Reaction

Q4: Which coupling reagent is best for Fmoc-Dap(HCl)?

A4: For difficult couplings, including those involving Fmoc-Dap(HCl), uronium/aminium salt-based reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) moiety are superior. Therefore, HATU is highly recommended over HBTU.[1][2][3]

The nitrogen atom at the 7-position of the HOAt ring in HATU makes the resulting active ester (OAt-ester) more reactive and susceptible to nucleophilic attack compared to the OBt-ester formed by HBTU.[1] This leads to faster, more efficient coupling and reduces the risk of side reactions like racemization.[1][2] COMU, which is derived from OxymaPure, is also an excellent, highly reactive alternative.[4]

ReagentActivating AdditiveRelative ReactivityRacemization RiskRecommendation for Fmoc-Dap(HCl)
HATU HOAtVery HighLowHighly Recommended [1][3]
HBTU HOBtHighModerateGood, but HATU is superior[5]
COMU OxymaPureVery HighLowExcellent Alternative[4]
DIC/HOBt HOBtModerateModerateNot recommended for this difficult coupling
Q5: What stoichiometry (equivalents) of reagents should I use?

A5: For a difficult coupling like Fmoc-Dap(HCl), using a higher excess of reagents is crucial to drive the reaction to completion.

ReagentStandard Coupling (eq.)Recommended for Fmoc-Dap(HCl) (eq.)Rationale
Fmoc-Dap(HCl) 34 - 5 Pushes reaction equilibrium forward.
Coupling Reagent (HATU) 2.93.9 - 4.9 Ensures complete activation of the amino acid.
Base (DIPEA/Collidine) 68 - 10 Accounts for in-situ neutralization (1 eq.) plus the necessary excess for activation and coupling.

Note: The equivalents are relative to the loading capacity of the resin. Always use high-quality, anhydrous DMF as the solvent.

Q6: Should I be concerned about racemization?

A6: Yes, aggressive activation conditions can increase the risk of racemization. While HATU is known for low racemization, the choice of base is also important.[1] Using a bulkier, less-nucleophilic base like 2,4,6-collidine instead of DIPEA can help minimize this side reaction, though it is less common with Dap.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Dap(HCl) via SPPS

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in peptide-synthesis grade DMF for 30 minutes. Drain the DMF.

  • Activation Mixture Preparation: In a separate, clean glass vial, combine:

    • Fmoc-Dap(HCl) (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol)

    • Anhydrous DMF (2 mL)

  • Initiate Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the vial from Step 2. Vortex the mixture for 1-2 minutes. The solution should be clear.

  • Coupling: Immediately add the activated amino acid solution to the drained peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sequences known to be difficult, extending the time to 4 hours or overnight is recommended.[6][7]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test .[6]

    • Negative (Yellow/Colorless): The coupling is complete. Proceed to wash the resin thoroughly with DMF (5-7 times) before the next deprotection step.[6]

    • Positive (Blue/Purple): The coupling is incomplete. Proceed immediately to the Double Coupling Protocol.

Protocol 2: Double Coupling Procedure

Perform this protocol if the Kaiser test is positive after the first coupling attempt.

  • Wash: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[6]

  • Recouple: Immediately prepare a fresh activation mixture as described in Protocol 1 (Steps 2 & 3) and add it to the resin.

  • Second Reaction: Agitate the vessel for an additional 1-2 hours.

  • Final Monitoring: Perform a final Kaiser test. If it is now negative, wash the resin thoroughly and proceed to the next cycle. If it remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[6]

Part 5: Advanced Troubleshooting

G Start Kaiser Test is Positive after initial Fmoc-Dap(HCl) coupling Q1 Did you perform in-situ neutralization with ≥8 eq. base? Start->Q1 A1_No Action: Repeat coupling using Protocol 1 with correct stoichiometry. Q1->A1_No No Q2 Did you use a high-activity reagent like HATU or COMU? Q1->Q2 Yes Final Problem Resolved: Proceed to next synthesis cycle. A1_No->Final A2_No Action: Switch from HBTU or carbodiimides to HATU/COMU. Q2->A2_No No DoubleCouple Action: Perform a Double Coupling (Protocol 2). Q2->DoubleCouple Yes A2_No->Final Q3 Is the peptide sequence prone to aggregation? A3_Yes Action: 1. Switch solvent to NMP. 2. Add chaotropic salts (e.g., LiCl). 3. Synthesize at elevated temperature. Q3->A3_Yes Yes Q3->Final No, but Kaiser is now negative A3_Yes->Final DoubleCouple->Q3

Troubleshooting Decision Tree for Failed Coupling.
Q7: My coupling is still incomplete even after double coupling with HATU. What else could be wrong?

A7: If optimized reagent chemistry fails, the problem is likely physical rather than chemical. This is almost always due to on-resin peptide aggregation . As the peptide chain grows, it can fold into secondary structures (beta-sheets) that physically block the N-terminal amine, preventing it from reacting.

Solutions for Aggregation:

  • Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF/DMSO.[7]

  • Use Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (0.5 M) to the coupling and deprotection steps can disrupt secondary structures.

  • Elevated Temperature: Performing the synthesis at a higher temperature (50-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[7]

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 15(37), 9394–9403.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges, ensuring the successful synthesis of your target peptides.

Introduction to Fmoc-Dap(HCl) in SPPS

Fmoc-Dap(HCl) is a valuable non-proteinogenic amino acid used to introduce a primary amine on the peptide side chain. This functional handle is a versatile tool for various peptide modifications, including PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads[1]. However, the presence of this additional nucleophilic site, the β-amino group, introduces specific challenges during peptide synthesis that require careful consideration of protecting group strategy and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor or no coupling efficiency when using Fmoc-Dap(Side-Chain Protected)-OH. What is the likely cause?

A1: The most probable cause is intramolecular cyclization of the activated Fmoc-Dap derivative to form a stable five-membered ring (a γ-lactam), leading to chain termination.

This side reaction is particularly prevalent with 2,3-diaminopropionic acid and its homologues like 2,4-diaminobutyric acid (Dab)[2][3]. When the carboxyl group of Fmoc-Dap is activated for coupling, the side-chain nitrogen can act as an intramolecular nucleophile, attacking the activated carboxylate to form a lactam. This cyclized product can no longer couple to the growing peptide chain on the resin.

Mechanism of Lactam Formation:

The mechanism involves the activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the side-chain amine.

lactam_formation cluster_activation Activation cluster_cyclization Intramolecular Cyclization (Side Reaction) cluster_coupling Desired Reaction Fmoc_Dap Fmoc-Dap(PG)-OH Activated_Dap Fmoc-Dap(PG)-O-Act Fmoc_Dap->Activated_Dap Coupling Reagent (e.g., HATU, DIC) Activated_Dap_2 Fmoc-Dap(PG)-O-Act Activated_Dap_3 Fmoc-Dap(PG)-O-Act Lactam γ-Lactam (Chain Termination) Activated_Dap_2->Lactam Nucleophilic Attack by Side-Chain Amine Coupled_Peptide Fmoc-Dap(PG)-NH-Peptide-Resin Activated_Dap_3->Coupled_Peptide Peptide Bond Formation Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Peptide Bond Formation troubleshooting_workflow start Problem: Poor Coupling of Fmoc-Dap check_kaiser Is Kaiser test positive after coupling? start->check_kaiser check_mass Check Crude Peptide Mass Spec check_kaiser->check_mass No incomplete_coupling Diagnosis: Incomplete Coupling check_kaiser->incomplete_coupling Yes lactam_formation Diagnosis: Lactam Formation (Truncated Peptide Observed) check_mass->lactam_formation solution_double_couple Solution: Perform Double Coupling incomplete_coupling->solution_double_couple solution_reagent Solution: Use More Potent Coupling Reagent (e.g., HATU) incomplete_coupling->solution_reagent solution_preactivation Solution: Minimize Pre-activation Time lactam_formation->solution_preactivation

Caption: Troubleshooting workflow for Fmoc-Dap coupling issues.

References

  • Organic & Biomolecular Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

  • ResearchGate. (n.d.). Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]

  • ResearchGate. (n.d.). General procedure of the SPPS Fmoc-strategy and solution macrocyclization. [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Merck Millipore. (n.d.). Novabiochem®. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • ResearchGate. (n.d.). Differentiation of the side-chain protection strategy in SPPS. [Link]

  • MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase...[Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Dap Residues

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the incomplete deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from diaminopropionic acid (Dap) residues during solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Dap Residues

Diaminopropionic acid (Dap) and its derivatives are valuable building blocks in peptide chemistry, often used for introducing branching, attaching labels, or forming cyclic structures. However, the presence of Dap in a peptide sequence can sometimes lead to difficulties during the synthesis, particularly in the crucial Fmoc deprotection step. Incomplete deprotection results in deletion sequences, where the subsequent amino acid fails to couple, leading to a heterogeneous final product that is difficult to purify and can compromise experimental results.[1] This guide provides a structured, question-and-answer-based approach to troubleshooting these specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of my Dap-containing peptide?

A1: Several signs during and after synthesis can point to incomplete Fmoc removal:

  • Positive Kaiser (Ninhydrin) Test after Coupling: The Kaiser test detects free primary amines.[1] A positive result (blue beads) after the coupling step that follows the Dap residue's deprotection indicates that the amine of the Dap was not fully deprotected, and therefore, the next amino acid could not couple efficiently.

  • Mass Spectrometry (MS) Analysis of Crude Peptide: The most definitive evidence comes from LC-MS analysis of the cleaved crude product. You will likely observe a significant peak corresponding to the mass of the desired peptide minus the mass of the amino acid that should have been coupled to Dap (a "deletion sequence").

  • Repetitive Low Yields: Consistently low yields for a specific Dap-containing sequence, especially when compared to other syntheses, can be an indicator of a systematic issue like incomplete deprotection.[2]

  • Poor Resin Swelling: A noticeable decrease in resin volume or clumping of the resin beads can suggest peptide aggregation, a common cause of incomplete deprotection.[2][3][4][5]

Q2: Why is Fmoc deprotection of Dap residues sometimes problematic?

A2: While Dap itself is not exceptionally bulky, problems often arise from the context of the surrounding peptide sequence and the conditions of the synthesis. The primary causes are:

  • Peptide Aggregation: This is the most common culprit. As the peptide chain elongates, it can fold back on itself and form stable secondary structures, like β-sheets, through intermolecular hydrogen bonds.[2][3][4][5] This aggregation can physically block the piperidine solution from reaching the N-terminal Fmoc group of the Dap residue.[1][2] Hydrophobic sequences are particularly prone to aggregation.[3]

  • Steric Hindrance: While less common for Dap itself, bulky neighboring amino acids can sterically hinder the approach of the deprotection reagent to the Fmoc group.[1][6]

  • Suboptimal Deprotection Conditions: Using degraded reagents (e.g., old piperidine), insufficient reaction times, or inadequate solvent volumes can lead to incomplete deprotection for any residue, including Dap.[1]

Q3: I suspect peptide aggregation is causing the issue. What are my immediate troubleshooting steps?

A3: If you suspect aggregation, the goal is to disrupt the hydrogen bonding that causes the peptide chains to associate.[3] Here are several strategies, starting with the simplest to implement:

  • Modify the Deprotection Conditions:

    • Increase Deprotection Time: Extend the second piperidine treatment from the standard 5-10 minutes to 15-20 minutes.[7]

    • Incorporate "Difficult Sequence" Protocols: For stubborn cases, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in your deprotection cocktail. A common mixture is 2% DBU / 2% piperidine in DMF.[1][8]

  • Change the Synthesis Solvent:

    • Switch to N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and can be more effective at disrupting secondary structures.[9]

    • Add a Chaotropic Agent or Co-solvent: Adding dimethyl sulfoxide (DMSO) to the synthesis solvent can be a powerful way to break up aggregation.[3][10]

  • Mechanical Disruption:

    • Sonication: Gently sonicating the reaction vessel during the deprotection step can help to break up clumps of resin and improve reagent access.[3]

Below is a workflow to guide your decision-making process when tackling suspected aggregation.

Caption: Troubleshooting workflow for aggregation-induced incomplete deprotection.

Q4: My sequence is not particularly hydrophobic, but I'm still seeing incomplete deprotection. What else could be the cause?

A4: If aggregation seems unlikely, consider these other factors:

  • Reagent Quality: Ensure your piperidine solution is fresh. Piperidine can degrade over time, leading to reduced efficacy. It is recommended to prepare the 20% piperidine in DMF solution daily.[11]

  • Side Reactions of Dap: While less common during deprotection, the side-chain amine of Dap (if unprotected or protected with a labile group) could potentially lead to side reactions under basic conditions. Ensure you are using the appropriate side-chain protecting group for your overall synthesis strategy (e.g., Boc, Mtt, Dde).

  • Diketopiperazine Formation: If the Dap residue is at position 2 of the peptide chain (counting from the C-terminus), the dipeptide may be susceptible to cyclization and cleavage from the resin, especially if the C-terminal residue is Proline.[3][8] Using a 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[3][12]

Q5: What alternative deprotection reagents can I use if piperidine is consistently failing?

A5: Several alternative bases and cocktails have been developed to address issues with standard piperidine deprotection.

Reagent/CocktailConcentrationSolventKey Advantages & Considerations
Piperidine (Standard) 20% (v/v)DMF or NMPThe most common and generally effective reagent.[7][13]
DBU/Piperidine 2% DBU, 2% Piperidine (v/v)DMF or NMPDBU is a stronger, non-nucleophilic base for rapid deprotection.[1][8] Good for sterically hindered or aggregated sequences.
Piperazine 5% (w/v)NMPA milder base that can reduce side reactions like aspartimide formation.[9][14]
DBU/Piperazine 2% DBU, 5% Piperazine (w/v)NMPA powerful combination that can enhance deprotection kinetics and minimize diketopiperazine formation.[12]
Pyrrolidine 20% (v/v)VariousCan be effective in less polar solvents, potentially offering a different environment to disrupt aggregation.[15][16]

It's important to note that while stronger bases like DBU can be very effective, they can sometimes increase the risk of other side reactions, such as aspartimide formation, if your sequence contains susceptible motifs (e.g., Asp-Gly).[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the baseline for Fmoc removal and should be the first step in any synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1] Drain the solvent.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[17]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]

Protocol 2: DBU-Assisted Deprotection for Difficult Sequences

Use this protocol when you suspect significant aggregation or steric hindrance.[1]

  • Resin Swelling: Swell the resin in DMF or NMP as described above.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP to the resin.

  • Agitate: Agitate the resin for 2-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 2-4 one more time.

  • Wash: Wash the resin thoroughly with DMF or NMP (5-7 times).[1]

Protocol 3: Monitoring Deprotection via UV-Vis Spectroscopy

This method allows for quantitative monitoring of Fmoc removal by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[17][18]

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

  • Collect Filtrate: During the deprotection steps, collect the solution that is drained from the reaction vessel.

  • Prepare Blank: Use the fresh 20% piperidine in DMF solution as your blank.

  • Measure Absorbance: Zero the spectrophotometer with the blank at 301 nm. Measure the absorbance of the collected filtrate. A plateau in absorbance across washes indicates the completion of the reaction.

Concluding Remarks

Troubleshooting incomplete Fmoc deprotection of Dap residues requires a systematic approach. By starting with an accurate diagnosis—differentiating between aggregation, steric hindrance, and reagent issues—you can select the most effective intervention. Always begin with the least disruptive modifications, such as extending reaction times or switching to NMP, before escalating to stronger base cocktails. Careful monitoring with analytical techniques like the Kaiser test and LC-MS is crucial for verifying the success of your troubleshooting efforts.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]

  • Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1992). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (22), 1633-1635. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(12), 1647. Retrieved from [Link]

  • AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Galati, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(14), 5069-5080. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • Albericio, F., et al. (2020). In situ Fmoc removal. Green Chemistry, 22(23), 8203-8209. Retrieved from [Link]

  • Thompson, J. P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14195-14204. Retrieved from [Link]

  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2187. Retrieved from [Link]

  • Thompson, J. P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Parmar, A. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]

  • Larsen, B. D., et al. (1991). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 38(4), 355-361. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. Retrieved from [Link]

  • Miller, C. A., & Raines, R. T. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 969-973. Retrieved from [Link]

  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In: Albericio, F., G. de la Torre, B. (eds) Amide Bond Formation. Springer, Berlin, Heidelberg. Retrieved from [Link]

Sources

Technical Support Center: Preventing Aggregation in Peptides Containing Diaminopropionic Acid (Dap)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for managing and preventing aggregation in synthetic peptides incorporating L-2,3-diaminopropionic acid (Dap).

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the challenges posed by Dap-containing peptides.

Q1: What is diaminopropionic acid (Dap), and why does it increase a peptide's aggregation risk?

A1: L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that is structurally similar to alanine but contains an additional primary amine on its β-carbon. This side-chain amine is the primary reason for the increased risk of aggregation.

  • Chemical Reactivity: The β-amine is nucleophilic and can react with activated carboxyl groups during solid-phase peptide synthesis (SPPS), leading to undesired side-chain branching or isopeptide bond formation. This creates covalently linked peptide impurities that are difficult to separate and can act as seeds for further non-covalent aggregation.[1][2][3]

  • Physicochemical Properties: The Dap side chain has a pKa of approximately 6.3-6.8, meaning it carries a positive charge at physiological and acidic pH.[4] In peptides with multiple Dap residues, this can lead to strong electrostatic interactions. While repulsion at low pH can enhance solubility, aggregation is often maximal near the peptide's isoelectric point (pI), where the net charge is zero, minimizing intermolecular repulsion.[5][6][7][8]

Q2: What are the common signs of aggregation in my Dap-containing peptide preparation?

A2: Aggregation can manifest at various stages, from synthesis to final formulation. Key indicators include:

  • During Synthesis: Resin shrinking, failed or slow coupling/deprotection reactions, and false negative results from colorimetric tests like the Kaiser test.

  • During Purification: The appearance of broad, tailing, or multiple peaks (especially high molecular weight species) in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] You may also observe peptide precipitation on the column or in collection tubes.[10]

  • In Solution: The solution may appear cloudy, hazy, or contain visible precipitates.[9] This is a clear sign of poor solubility and aggregation.[9]

  • Analytical Characterization: Techniques like Size-Exclusion Chromatography (SEC) can quantify soluble aggregates (dimers, multimers), while Dynamic Light Scattering (DLS) can detect the presence of larger, sub-visible particles.[11][12][13][14] An increase in Thioflavin T (ThT) fluorescence can indicate the formation of amyloid-like β-sheet structures.[7][9]

Section 2: Troubleshooting Guide & Protocols

This section provides a structured approach to preventing and resolving aggregation issues at critical stages of your workflow.

Synthesis Stage: The Critical Role of Side-Chain Protection

The most effective strategy to prevent aggregation begins during synthesis. The key is to use an orthogonal protecting group on the Dap side chain that is stable throughout Fmoc-based SPPS and can be selectively removed if needed.

Q3: Which side-chain protecting group should I use for Fmoc-Dap-OH, and why?

A3: The choice of protecting group is critical for preventing side-chain reactions that lead to covalent aggregation. An orthogonal protecting group is one that can be removed under conditions that do not affect the N-terminal Fmoc group (stable to bases like piperidine) or other acid-labile side-chain protecting groups (e.g., Boc, tBu).[15]

Recommended Protecting Groups for Fmoc-Dap-OH:

Protecting GroupCleavage ConditionsOrthogonality & Key Considerations
Mtt (4-Methyltrityl)1-5% TFA in DCM, often with 2-5% TIS as a scavenger.[16][17][18]Excellent Orthogonality. Stable to piperidine. Highly acid-labile, allowing removal on-resin without cleaving tBu-based groups or the peptide from most resins.[19] Ideal for on-resin side-chain modifications.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine in DMF.[16][20]Excellent Orthogonality. Stable to both piperidine and TFA.[16] Cleavage can sometimes be sluggish; optimization of hydrazine concentration and reaction time may be required.[20][21]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMF.[16]Good Orthogonality. Similar to ivDde but generally more labile. Stable to piperidine and TFA.[16][21]
Boc (tert-butyloxycarbonyl)Strong acid (e.g., >90% TFA).[19]Not Orthogonal in standard Fmoc/tBu strategy. Cleaved during the final global deprotection step along with other tBu-based groups. Suitable when no on-resin side-chain modification of Dap is needed.

Protocol: Selective On-Resin Deprotection of Mtt Group

This protocol allows for specific modification of the Dap side chain while the peptide remains attached to the resin.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM.[17]

  • Cleavage: Drain the DCM from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin) and gently agitate for 2 minutes. The solution will turn a characteristic bright yellow color due to the released trityl cation.[18]

  • Repeat: Drain the solution and repeat the treatment with fresh deprotection cocktail. Continue these short treatments (5-10 cycles) until the yellow color is no longer observed.[18]

  • Washing: Thoroughly wash the resin with DCM (3x), Methanol (2x), and finally N,N-Dimethylformamide (DMF) (3x) to remove all traces of acid and scavengers.

  • Neutralization: Treat the resin with a 1% (v/v) solution of Diisopropylethylamine (DIEA) in DMF to ensure the newly freed amine is neutralized before subsequent coupling steps.[17]

Purification & Formulation Stage: Controlling Physicochemical Stability

Once the peptide is synthesized and cleaved from the resin, aggregation is driven by non-covalent interactions. Control of the solution environment is paramount.

Q4: My Dap-containing peptide is precipitating during HPLC purification. What can I do?

A4: On-column precipitation is common when the peptide has poor solubility in the mobile phase.[10]

  • Problem: At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing solubility.[9][22]

  • Solution 1: Adjust Mobile Phase pH. Since Dap is a basic residue, your peptide is likely to be positively charged and more soluble at an acidic pH.[6] Ensure your mobile phases (A: Water, B: Acetonitrile) are acidified, typically with 0.1% TFA. For very basic peptides, a lower pH (e.g., using 0.1% formic acid) might be beneficial.

  • Solution 2: Reduce Peptide Concentration. High concentrations promote aggregation.[5][7] Try dissolving your crude peptide in a larger volume before injection or performing multiple smaller injections.

  • Solution 3: Add Organic Modifiers. For highly hydrophobic peptides, adding a small percentage of isopropanol or using chaotropic agents like guanidine hydrochloride (GuHCl) in the sample solvent can improve solubility, but be aware these are denaturing agents and may affect peptide conformation.[9][23]

Q5: How do I find the optimal formulation conditions to ensure long-term stability of my purified peptide?

A5: The goal is to find a buffer system where the peptide is maximally soluble and chemically stable. This requires a systematic formulation screen.[24]

G Start Peptide Aggregation Observed Check_pH Is pH near pI? Start->Check_pH Adjust_pH Adjust pH away from pI (e.g., pH < pI for basic peptides) Check_pH->Adjust_pH Yes Check_Conc Concentration > 1 mg/mL? Check_pH->Check_Conc No Adjust_pH->Check_Conc Dilute Lower peptide concentration Check_Conc->Dilute Yes Add_Excipients Screen Excipients: - Sugars (Trehalose) - Amino Acids (Arginine) - Surfactants (Polysorbate) Check_Conc->Add_Excipients No Dilute->Add_Excipients Final_Formulation Stable Formulation Add_Excipients->Final_Formulation

Protocol: pH Solubility & Excipient Screening

  • Determine Isoelectric Point (pI): Use an online pI calculator with your peptide sequence. This provides a theoretical pH of minimal solubility.

  • Initial Solubility Test: Test the solubility of a small amount of peptide in a range of buffers (e.g., Acetate pH 4, Phosphate pH 7, Tris pH 8). Since Dap-rich peptides are basic, they should be most soluble at acidic pH.[6][25]

  • Excipient Screening: Once a suitable pH is identified, screen various stabilizing excipients to further inhibit aggregation. Prepare small-scale formulations and monitor for clarity and aggregate formation over time using DLS or SEC-HPLC.

Commonly Used Stabilizing Excipients:

Excipient ClassExamplesMechanism of ActionTypical Concentration
Amino Acids Arginine, Glycine, HistidineReduce intermolecular interactions and can suppress aggregation.[7][26][27]50 - 250 mM
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the native conformation through preferential exclusion and act as cryo/lyoprotectants.[26][28][29]5 - 10% (w/v)
Surfactants Polysorbate 20, Polysorbate 80Non-ionic surfactants that prevent surface-adsorption and aggregation at interfaces.[26][28][29]0.01 - 0.1% (w/v)
Polymers Polyethylene Glycol (PEG)Creates a steric barrier around the peptide, preventing close contact required for aggregation.[24]1 - 5% (w/v)

By systematically addressing potential issues at both the synthesis and formulation stages, the challenges of working with Dap-containing peptides can be effectively managed, leading to higher purity materials and more reliable experimental outcomes.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023, March 14). PubMed Central. [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.). Waters. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008, November 1). BioProcess International. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008, November 2). Neurelis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2021, August 8). ResearchGate. [Link]

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]

  • Excipient Selection for Protein Stabilization. (2015, August 15). Pharmaceutical Technology. [Link]

  • Optimizing the removal of an ivDde protecting group. (2023, January 30). Biotage. [Link]

  • Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2023, October 13). National Institutes of Health. [Link]

  • Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. (2019, August 16). Royal Society of Chemistry. [Link]

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. (2016, May 26). National Institutes of Health. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. [Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. (2024, June 28). ResearchGate. [Link]

  • Detection and quantification of large protein aggregates. (n.d.). The Analytical Scientist. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Sci-Hub. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017, October 20). National Institutes of Health. [Link]

  • Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. (n.d.). Agilent. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004, January 22). ResearchGate. [Link]

  • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173. [Link]

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2019, August 6). ResearchGate. [Link]

  • Challenges of Protein Aggregation during Purification. (2019, May 1). BioPharm International. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • My protein of interest is aggregating / precipitating out during purification. Need some advice. (2017, June 12). ResearchGate. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2010, November 11). National Institutes of Health. [Link]

  • Endowment of pH Responsivity to Anticancer Peptides by Introducing 2,3-Diaminopropionic Acid Residues. (2019, August 16). SciSpace. [Link]

  • Understanding Peptide Stability Under Various pH Conditions. (2025, October 30). CreoSalus. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022, October 22). bioRxiv. [Link]

  • Rapid aggregation and assembly in aqueous solution of A beta (25-35) peptide. (2009, January 1). Journal of Peptide Science. [Link]

Sources

Introduction: The Challenge of Incorporating Fmoc-Dap(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center

Topic: Managing Steric Hindrance During Fmoc-Dap(Boc)-OH Coupling For: Researchers, Scientists, and Drug Development Professionals

L-2,3-Diaminopropionic acid (Dap) is a valuable non-proteinogenic amino acid used to introduce a side-chain primary amine, providing a versatile handle for peptide modifications such as cyclization, labeling, or conjugation.[1] The standard building block for its incorporation in Fmoc-based solid-phase peptide synthesis (SPPS) is N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) .

While structurally similar to asparagine, the bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain introduces significant steric hindrance. This bulkiness can shield the α-carbonyl group, impeding its approach to the N-terminal amine of the growing peptide chain on the solid support. The result is often slow and inefficient coupling, leading to deletion sequences and impure final products, which compromises research outcomes and drug development timelines.

This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you overcome the challenges associated with this sterically demanding coupling.

Troubleshooting Guide: Overcoming Inefficient Coupling

This section addresses common problems encountered during the coupling of Fmoc-Dap(Boc)-OH and offers systematic, evidence-based solutions.

Q1: My Kaiser test is positive (blue beads) after a standard coupling time for Fmoc-Dap(Boc)-OH. What is the primary cause and my immediate course of action?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[2][3] The most likely cause is that the steric bulk of the Dap(Boc) side chain is kinetically slowing the reaction.

Immediate Actions & Rationale:

  • Do Not Proceed to Deprotection: Capping the unreacted amines is crucial to prevent the formation of deletion peptides, which are often difficult to separate from the target peptide during purification.

  • Perform a Second Coupling (Double Coupling): Immediately prepare a fresh solution of activated Fmoc-Dap(Boc)-OH and repeat the coupling step.[4] This is often sufficient to drive the reaction to completion.

  • Capping: If the Kaiser test remains positive after a second coupling, you must "cap" the remaining free amines. This is achieved by acetylating them with a highly reactive agent like acetic anhydride. Capping terminates the unreacted chains, ensuring they do not participate in subsequent coupling steps.[3]

Q2: I consistently experience low coupling efficiency with Fmoc-Dap(Boc)-OH, even with double coupling. How can I proactively improve my protocol?

If standard protocols are failing, a multi-faceted optimization is required. The key is to increase the reactivity of the system to overcome the high activation energy barrier imposed by steric hindrance.

Proactive Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC are often insufficient.[5] Uronium/aminium or phosphonium salt-based reagents are significantly more effective for hindered couplings because they form highly reactive O-acylisourea intermediates.[5][6][7]

    • Recommendation: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The HOAt moiety in HATU forms a more reactive active ester than the HOBt found in HBTU, leading to faster reaction rates and reduced risk of racemization.[6][7] COMU is a modern alternative with similar reactivity but a better safety profile.[6]

  • Optimize Your Solvent: The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[8][9] Poor solvation can lead to peptide aggregation, further impeding the coupling reaction.[5]

    • Recommendation: While DMF is common, N-Methyl-2-pyrrolidone (NMP) often provides superior solvation and can improve coupling yields for difficult sequences.[5][10] For extreme cases, solvent mixtures containing DMSO may be beneficial.[2][3]

  • Increase Reaction Time and/or Temperature: Sterically hindered reactions are kinetically slow.

    • Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][5]

    • Temperature: Elevating the temperature to 50-60°C can significantly increase the reaction rate. However, use this method judiciously, as excessive heat can increase the risk of racemization.[2] Microwave-assisted synthesis is an excellent method for applying controlled heating to drive difficult couplings to completion.[5]

G start Positive Kaiser Test (Incomplete Coupling) q1 Is this the first coupling attempt? start->q1 double_couple Action: Perform Double Coupling (Use fresh reagents) q1->double_couple Yes q3 Is this a recurring issue with this sequence? q1->q3 No (already double-coupled) q2 Kaiser Test Still Positive? double_couple->q2 cap Action: Cap Unreacted Amines (e.g., with Acetic Anhydride) q2->cap Yes end_success Coupling Complete (Proceed to Deprotection) q2->end_success No end_terminate Chain Terminated (Proceed to Deprotection) cap->end_terminate q3->cap No optimize Proactive Optimization Required q3->optimize Yes reagent 1. Use Potent Reagent (e.g., HATU, COMU) optimize->reagent solvent 2. Switch Solvent (e.g., NMP) optimize->solvent time_temp 3. Increase Time/Temp (e.g., 4h or 50°C) optimize->time_temp

Optimized Protocol for Fmoc-Dap(Boc)-OH Coupling

This protocol incorporates best practices for overcoming steric hindrance. It assumes a resin loading of 0.5 mmol/g.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in high-quality, amine-free NMP for 30 minutes.

    • Wash the resin thoroughly with NMP (3x) to remove any residual piperidine.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4 eq., 2.0 mmol) and HATU (3.9 eq., 1.95 mmol) in NMP.

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (8 eq., 4.0 mmol).

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, extend this to 4 hours.

  • Monitoring and Completion:

    • Take a small sample of resin beads (10-20 beads) and wash them thoroughly with DMF.

    • Perform a Kaiser test.[11]

      • Negative (yellow/colorless beads): The coupling is complete. Proceed to washing (Step 5).

      • Positive (blue beads): The coupling is incomplete. Re-couple by repeating steps 2-4 or proceed to capping if necessary.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with NMP (3x), followed by DCM (3x), and NMP (3x) to prepare for the next deprotection step.

Frequently Asked Questions (FAQs)

Q: Why is Fmoc-Dap(Boc)-OH so much more difficult to couple than Fmoc-Asn(Trt)-OH, despite both having side-chain protection? A: The steric hindrance is fundamentally different. The trityl (Trt) group on asparagine is large, but it is attached via a carboxamide nitrogen, providing more rotational freedom and placing the bulk further from the peptide backbone. The Boc group on Dap is attached directly to the side-chain amine at the β-carbon, positioning its bulky tert-butyl group much closer to the reaction center (the α-carbonyl), creating a more significant steric shield.

Q: Can I use phosphonium-based reagents like PyBOP instead of HATU? A: Yes. Phosphonium salts like PyBOP and PyAOP are excellent alternatives.[12] They do not pose the risk of N-terminal guanidinylation, a potential side reaction with uronium reagents like HATU if used in large excess or if carboxyl activation is slow.[12][13] Phosphonium reagents are also typically more soluble in common organic solvents.[12][14]

Q: My Kaiser test is ambiguous (faint blue or yellowish-brown). How should I interpret this? A: An ambiguous Kaiser test can be difficult to interpret and may arise from several factors:

  • Steric Shielding: The N-terminal amine itself may be sterically hindered by the newly coupled Dap(Boc) residue, making it less accessible to the ninhydrin reagent and resulting in a weaker color change.[15]

  • False Positives: The Fmoc group can be slightly labile under the heating conditions of the test, leading to a false positive.[15][16]

  • Near-Completion: The reaction may be >99% complete, with only trace amounts of unreacted amines remaining.

In this scenario, the safest course of action is to perform a precautionary double couple or to cap the resin before proceeding.

Q: Is it advisable to prepare stock solutions of HATU in DMF/NMP? A: While solutions of uronium reagents are generally stable in DMF/NMP for use in automated synthesizers, phosphonium reagents have more limited stability.[14] For critical and difficult couplings, it is always best practice to prepare the activation mixture fresh, immediately before adding it to the resin. This ensures maximum reagent potency and avoids potential side reactions from reagent degradation products.

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Mechanism of ActionAdvantages for Hindered CouplingConsiderations
Carbodiimides DIC, DCCForms O-acylisourea intermediateGenerally low cost.Often insufficient reactivity for sterically hindered residues.[5]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUForms highly reactive OBt, OAt, or Oxyma active esters.[6][7][12]High reactivity ; HATU is particularly effective due to the electron-withdrawing nature and anchimeric assistance of the HOAt group.[6][7][17]Potential for side reaction (guanidinylation) if used in excess.[12][13]
Phosphonium Salts PyBOP, PyAOPForms highly reactive OBt or OAt active esters.[12][14]High reactivity, no risk of guanidinylation, generally more soluble than uronium salts.[12][14][18]Can be more expensive; solutions in DMF have moderate stability.[12][14]

References

Optimizing reaction times for Fmoc-dap(HCl) incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-dap(HCl) Incorporation

A Senior Application Scientist's Guide to Optimizing Reaction Times and Ensuring Synthetic Fidelity

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating N-α-Fmoc-L-α,β-diaminopropionic acid hydrochloride (Fmoc-dap(HCl)) into their peptide sequences. The unique structure of this amino acid presents distinct challenges that can lead to slow or incomplete coupling reactions. This document provides in-depth, field-tested solutions in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting and validated protocols.

Section 1: Understanding the Core Challenge of Fmoc-dap(HCl)

The primary difficulty in using Fmoc-dap(HCl) stems from its structure: the α-amino group is protected by Fmoc, but the side-chain β-amino group exists as a hydrochloride salt. This creates two immediate challenges for the peptide chemist:

  • Side-Chain Nucleophilicity: The β-amino group is a potential nucleophile that can compete with the desired N-terminal amine of the growing peptide chain, leading to side-chain acylation and branched impurities.

  • Stoichiometry of Neutralization: The presence of the HCl salt means that additional base is required before coupling can even begin. Standard protocols will fail due to insufficient free base to both neutralize the incoming amino acid and activate the coupling reaction.

The protonated state of the β-amino group significantly dampens its nucleophilicity, which is the key to achieving selective Nα-coupling. However, this electronic effect, combined with the steric environment, also contributes to sluggish reaction kinetics.

cluster_0 The Fmoc-dap(HCl) Challenge cluster_1 The Reaction Environment AA Fmoc-dap(HCl) (Incoming Amino Acid) Challenge1 Challenge 1: Reduced reactivity & potential side-chain coupling if deprotonated AA->Challenge1 Has protonated side-chain amine (NH₃⁺Cl⁻) Challenge2 Challenge 2: Incorrect base stoichiometry leads to failed activation AA->Challenge2 Requires extra base for neutralization Resin H₂N-Peptide-Resin (Deprotected Chain) Resin->Challenge2 CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Challenge1 Potent reagents help overcome Base Base (e.g., DIPEA) Base->Challenge2 Critical for overcoming

Caption: Logical diagram of the primary challenges in Fmoc-dap(HCl) coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Kaiser test is strongly positive after a standard 1-hour coupling with Fmoc-dap(HCl). Why is the reaction so slow?

A positive Kaiser test indicates a significant population of unreacted N-terminal amines on your resin, meaning the coupling is incomplete.[1] This is the most common issue with Fmoc-dap(HCl) and is caused by a combination of factors:

  • Insufficient Base: Standard protocols do not account for the HCl salt on the diaminopropionic acid side chain. Without enough base to neutralize this salt, the subsequent activation of the carboxylic acid by your coupling reagent will be inefficient or fail entirely.

  • Steric Hindrance: While not as bulky as residues like Pen(Trt), the structure of Dap can still present steric challenges, especially within certain peptide sequences.[1][2]

  • Electronic Deactivation: The nearby positive charge of the protonated β-amino group can inductively withdraw electron density, slightly reducing the nucleophilicity of the target N-terminal amine and the reactivity of the Dap's own carboxyl group.

Q2: How many equivalents of base are required for an efficient Fmoc-dap(HCl) coupling?

This is the most critical parameter to adjust. For a successful coupling, you must add enough base to neutralize three components plus facilitate the reaction itself. A typical protocol using a uronium/aminium salt coupling reagent requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • 1 Equivalent for: The N-terminal amine on the resin (which is a salt, e.g., ammonium, after Fmoc deprotection with piperidine).

  • 1 Equivalent for: The hydrochloride salt on the Fmoc-dap(HCl) side chain.

  • 2+ Equivalents for: The activation and coupling reaction itself.

Therefore, a minimum of 4 to 6 equivalents of DIPEA relative to the resin loading is recommended as a starting point. Using fewer than 4 equivalents is a common cause of reaction failure.

Q3: Which coupling reagents are most effective for Fmoc-dap(HCl)?

Due to the kinetically challenging nature of this coupling, standard carbodiimide reagents like DIC, even with additives, may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve a high yield in a reasonable timeframe.[1][2][3]

Coupling Reagent Class Key Advantages for Fmoc-dap(HCl) Considerations
HATU Aminium/Uronium SaltHighest reactivity, excellent for overcoming steric and electronic barriers, low racemization potential.[4][5]Higher cost. Can cause guanidinylation side reaction if used in large excess without pre-activation.
HCTU Aminium/Uronium SaltVery high reactivity, often comparable to HATU. More cost-effective.Slightly less potent than HATU in the most difficult cases.
PyAOP/PyBOP Phosphonium SaltVery effective for sterically hindered couplings.Byproducts can be more difficult to wash away than those from uronium salts.
COMU Aminium/Uronium SaltHigh efficiency, comparable to HATU, with reduced risk of guanidinylation.[6]Higher cost.

For Fmoc-dap(HCl), HATU is generally considered the gold standard due to its superior activation power, which helps drive the sluggish reaction to completion.[4][5]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for their resolution.

Issue: Incomplete Coupling (Positive Kaiser Test)

A blue color on the resin beads after the Kaiser test confirms the presence of unreacted primary amines.[3] Your goal is to drive this reaction to completion.

cluster_workflow Troubleshooting Workflow start Positive Kaiser Test (Incomplete Coupling) q1 Step 1: Verify Base Did you use >= 4 eq. DIPEA? start->q1 a1_no Action: Re-run coupling with corrected base stoichiometry (See Protocol 1) q1->a1_no No q2 Step 2: Assess Reagents Are you using a potent reagent like HATU/HCTU? q1->q2 Yes a1_no->q2 a2_no Action: Switch to HATU or HCTU for subsequent attempts q2->a2_no No q3 Step 3: Extend Time Did you react for at least 2 hours? q2->q3 Yes a2_no->q3 a3_no Action: Perform a Double Coupling for 2+ hours (See Protocol 2) q3->a3_no No/Still Positive end_node Proceed to next cycle (Negative Kaiser Test) a3_no->end_node Problem Solved

Caption: Troubleshooting workflow for a positive Kaiser test result.

Recommended Actions:

  • Double Couple: Do not proceed to the next deprotection step. The most reliable solution is to perform a second coupling (a "double coupling") immediately.[2][6] Drain the reaction vessel, wash thoroughly with DMF (3-5 times), and repeat the coupling step with a fresh solution of activated Fmoc-dap(HCl).

  • Extend Reaction Time: For both the initial and any subsequent coupling attempts, increase the reaction time. A standard 1-hour coupling is often insufficient. Allow the reaction to proceed for 2 to 4 hours .[2][3] For particularly stubborn sequences, an overnight reaction may be beneficial.

  • Increase Reagent Equivalents: Using a higher excess of the reagents can help drive the reaction forward. Increase the equivalents of Fmoc-dap(HCl) and the coupling reagent from a standard 3 equivalents to 4 or 5 equivalents relative to the resin loading.[3][6]

Issue: Mass Spectrometry Shows Unwanted +86 Da Adduct

An unexpected mass addition of +86 Da to your peptide corresponds to the acylation of the peptide by the HOBt or Oxyma byproduct from HATU or HCTU, which can occur on unreacted amines. This is a strong indicator that your primary coupling reaction was incomplete. By resolving the incomplete coupling using the steps above, this side reaction will be eliminated.

Section 4: Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-dap(HCl)

This protocol is optimized for the successful incorporation of Fmoc-dap(HCl) in a manual or automated solid-phase peptide synthesizer.

Reagents & Stoichiometry:

Component Equivalents (relative to resin loading) Purpose
Fmoc-dap(HCl)4.0Amino Acid Building Block
HATU3.9Coupling Reagent / Activator
DIPEA8.0Base for Neutralization & Activation
Solvent-High-purity, amine-free DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using a standard protocol (e.g., 20% piperidine in DMF).[7][8] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean reaction vessel, dissolve Fmoc-dap(HCl) (4 eq.) and HATU (3.9 eq.) in fresh DMF.

    • Add DIPEA (8 eq.) to the mixture.

    • Agitate or vortex the solution for 1-2 minutes. You may observe a color change as the active ester is formed.[3]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours .

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to check for reaction completion.[3][5] A negative result (yellow/colorless beads) indicates a successful coupling.[6] If the test is positive (blue beads), proceed immediately to Protocol 2.

Protocol 2: Double Coupling Procedure

Execute this protocol if Protocol 1 results in a positive Kaiser test.

  • Initial Wash: After the first coupling attempt, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Repeat Activation: Prepare a fresh activation solution of Fmoc-dap(HCl), HATU, and DIPEA as described in Protocol 1, Step 2. Do not reuse the previous solution.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours .

  • Final Wash & Monitoring:

    • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).

    • Perform a final Kaiser test. A negative result indicates the reaction is now complete and you can proceed to the next Fmoc deprotection step in your synthesis.

Protocol 3: The Kaiser Test (Qualitative Ninhydrin Test)

This test detects the presence of free primary amines on the resin.[1]

Reagents:

  • Reagent A: 40 g Phenol in 10 mL n-butanol.

  • Reagent B: 1 mL of 0.01 M aqueous KCN diluted with 49 mL of pyridine.

  • Reagent C: 2.5 g Ninhydrin in 50 mL of n-butanol.

Procedure:

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 110-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the surrounding solution.

    • Intense Blue Beads/Solution: Positive result (incomplete coupling).

    • Colorless/Yellow Beads and Solution: Negative result (complete coupling).

References

  • Vertex AI Search. (2025). Optimizing Peptide Coupling: Key Techniques.
  • Cointe, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Hellsberg, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Side-chain protection strategies for Fmoc-dap(HCl) to prevent side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Side Reactions with Effective Side-Chain Protection Strategies

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating L-2,3-diaminopropionic acid (Dap) into their peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While Dap is an invaluable building block for introducing side-chain modifications, the use of its unprotected hydrochloride salt, Fmoc-Dap(HCl), presents significant synthetic challenges. This document provides in-depth troubleshooting advice, proven protection strategies, and detailed protocols to ensure the successful synthesis of your target peptide.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using Fmoc-Dap(HCl) without appropriate side-chain protection.

Q1: I'm observing significant peptide truncation and low yield of my target peptide after the Dap incorporation step. What is causing this?

Answer: This is the most critical issue when using Fmoc-Dap(HCl). The problem originates from the free β-amino group (Nβ) on the Dap side chain. During the subsequent coupling cycle, this unprotected amine competes with the intended N-terminal α-amino group.

Mechanism of Failure: Chain Branching

When you introduce the next activated Fmoc-amino acid, its activated carboxyl group can be attacked by two different nucleophiles on your resin-bound peptide:

  • The Correct Path: The deprotected α-amino group at the N-terminus of the peptide chain.

  • The Side Reaction: The unprotected Nβ-amino group on the Dap side chain.

Because the side-chain amine is highly accessible and reactive, a significant portion of the incoming amino acid will acylate the Dap side chain instead of the N-terminus. This leads to the formation of a branched peptide , terminating the growth of the desired linear peptide chain. The result is a complex mixture of the truncated correct sequence and the branched side product, leading to a drastically reduced yield of your target molecule and a complicated purification process. Mandatory protection of the Dap-Nβ is required to prevent this side reaction.[1]

Diagram: Mechanism of Chain-Branching Side Reaction

G cluster_0 Peptide on Solid Support cluster_1 Next Coupling Cycle cluster_2 Reaction Products Resin Resin-Peptide-(α)NH-Dap(β-NH2) Linear Desired Linear Peptide (Low Yield) Resin->Linear  Attack by α-Amine  (Intended Reaction) Branched Branched Side-Product (Truncated Main Chain) Resin->Branched  Attack by β-Amine  (Side Reaction)   Activated_AA Fmoc-AA-OH + Activation Reagent G A Start SPPS with N-Fmoc protection B Couple Fmoc-Dap(Dde)-OH A->B C Continue SPPS to Synthesize Full-Length Peptide B->C D Selective Dde Removal (2% Hydrazine in DMF) C->D  Orthogonal Step E Wash Thoroughly D->E F Couple Desired Moiety (e.g., Fluorophore, Biotin) to Dap Side-Chain Amine E->F G Final N-Fmoc Deprotection & Cleavage from Resin (TFA) F->G H Purify Final Site-Specifically Modified Peptide G->H

Sources

Validation & Comparative

A Comparative Guide to Fmoc-Dap(HCl) vs. Fmoc-Dab(HCl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-proteinogenic amino acids, L-2,3-diaminopropionic acid (Dap) and L-2,4-diaminobutyric acid (Dab) serve as invaluable building blocks in solid-phase peptide synthesis (SPPS). Their side chains, featuring a primary amine, provide a versatile handle for a myriad of modifications, including peptide cyclization, PEGylation, and the attachment of fluorescent labels or cytotoxic payloads.[1] The choice between incorporating a Dap or Dab residue can significantly influence a peptide's structural and functional properties. This guide offers an in-depth comparison of their Fmoc-protected hydrochloride salt forms, Fmoc-Dap(HCl) and Fmoc-Dab(HCl), to inform rational peptide design and synthesis strategies.

Structural and Chemical Properties: A Tale of One Carbon

The fundamental difference between Dap and Dab lies in the length of their side chains: Dap possesses a shorter, more constrained side chain with the β-amino group, while Dab has an additional methylene group, resulting in a γ-amino group. This seemingly minor structural variance has profound implications for their chemical behavior and application in peptide synthesis.

PropertyFmoc-Dap(Boc)-OHFmoc-Dab(Boc)-OH
Synonym Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidFmoc-Nγ-Boc-L-2,4-diaminobutyric acid
Molecular Formula C23H26N2O6C24H28N2O6
Molecular Weight 426.5 g/mol 440.5 g/mol [2][3]
Side Chain Length Shorter (β-amino)Longer (γ-amino)
Conformational Rigidity HigherLower
pKa of Side-Chain Amine Lowered when incorporated into peptidesGenerally higher than Dap

Note: Data for the commonly used Boc-protected side chain variants are presented for comparison of fundamental properties.

The shorter side chain of Dap imparts a greater degree of conformational rigidity upon the peptide backbone. Conversely, the longer, more flexible side chain of Dab allows for a wider range of spatial arrangements. This difference in flexibility can be strategically employed to modulate the secondary structure and binding affinity of synthetic peptides.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The selection between Fmoc-Dap(HCl) and Fmoc-Dab(HCl) is contingent upon several factors, including the desired peptide architecture, the complexity of the sequence, and the intended downstream modifications.

Coupling Efficiency and Steric Hindrance

In SPPS, steric hindrance can significantly impede coupling reactions, leading to lower yields and the formation of deletion sequences.[4] While both Fmoc-Dap and Fmoc-Dab are generally well-incorporated using standard coupling reagents, the slightly smaller profile of Fmoc-Dap may offer a marginal advantage in sterically demanding couplings, such as those involving adjacent bulky or β-branched amino acids.[4] However, for most sequences, the difference in coupling efficiency is negligible when using potent activating reagents like HATU or HCTU.[5]

Side Reactions: The Propensity for Lactam Formation

A critical consideration when using Fmoc-Dap is its susceptibility to intramolecular cyclization, leading to the formation of a five-membered lactam. This side reaction is particularly prevalent under basic conditions or during the activation of the C-terminal carboxyl group. The proximity of the β-amino group to the peptide backbone facilitates this undesirable ring-closure.

In contrast, the γ-amino group of Dab is less prone to lactam formation due to the higher energy barrier required to form a six-membered ring. While not impossible, this side reaction is significantly less common with Fmoc-Dab under standard SPPS conditions.

Diagrams and Workflows

Chemical Structures

G cluster_Dap Fmoc-Dap(HCl) cluster_Dab Fmoc-Dab(HCl) Dap_Struct Structure: Fmoc-NH-CH(COOH)-CH2-NH2·HCl Dab_Struct Structure: Fmoc-NH-CH(COOH)-CH2-CH2-NH2·HCl G Resin 1. Start with Peptide-Resin Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Couple Fmoc-Dap/Dab(Boc)-OH (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Next_Cycle 7. Proceed to Next Cycle Capping->Next_Cycle G Dap_Peptide Fmoc-NH-CH-CO-Peptide CH2-NH2 Lactam Fmoc-NH-CH-CO CH2-NH Dap_Peptide->Lactam Intramolecular Cyclization

Caption: Intramolecular cyclization of Dap to form a lactam side product.

Orthogonal Protection Strategies

To selectively modify the side-chain amine of Dap or Dab, an orthogonal protection strategy is essential. T[6][7][8]his involves using a side-chain protecting group that can be removed under conditions that do not affect the N-terminal Fmoc group or other side-chain protecting groups.

[8]| Protecting Group | Cleavage Condition | Stability | | --- | --- | --- | | Boc (tert-butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable to base (piperidine) | | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Stable to acid (TFA) and base (piperidine) | | Alloc (Allyloxycarbonyl) | Pd(PPh3)4 in CHCl3/AcOH/NMM | Stable to acid (TFA) and base (piperidine) |

Source: Adapted from MilliporeSigma (Novabiochem®) [9] The use of an orthogonally protected Fmoc-Dap or Fmoc-Dab derivative, such as Fmoc-Dap(Boc)-OH or Fmoc-Dab(ivDde)-OH, allows for on-resin modification of the side chain, enabling the synthesis of complex peptide architectures like branched or cyclic peptides.

[9][10]### Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH
  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5x). 3[8]. Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Side-Chain Deprotection of ivDde
  • Peptide-Resin Preparation: The fully assembled peptide-resin containing an Fmoc-Dab(ivDde)-OH residue is used. Ensure the N-terminus is protected (e.g., with Fmoc or Boc group).

  • Washing: Wash the peptide-resin with DMF (3x).

  • ivDde Deprotection: Treat the resin with a solution of 2% hydrazine in DMF. Agitate for 10-15 minutes at room temperature. Repeat this step once more. 4[9]. Washing: Wash the resin thoroughly with DMF (5x) to remove hydrazine and the cleaved protecting group.

  • Confirmation: The newly liberated side-chain amine is now available for subsequent modification (e.g., acylation, alkylation).

Choosing the Right Reagent: A Decision Guide

Application / ScenarioRecommended ReagentRationale
Short linkers, constrained cyclization Fmoc-Dap(HCl)The shorter side chain imposes a tighter turn, which can be beneficial for creating small cyclic peptides or for specific conformational constraints.
Longer, flexible linkers Fmoc-Dab(HCl)The longer side chain provides more flexibility, which is often desired for attaching larger molecules or for creating larger cyclic structures.
Sequences prone to side reactions Fmoc-Dab(HCl)Reduced risk of lactam formation compared to Fmoc-Dap.
Peptidomimetics requiring specific stereochemistry Either (L- or D-form)Both Dap and Dab are available in D- and L-configurations, allowing for the creation of peptides with enhanced proteolytic stability or altered receptor binding.
pH-sensitive peptides Fmoc-Dap(HCl)The pKa of the β-NH2 group in Dap, when incorporated into peptides, can be sensitive to pH changes, making it useful for applications like drug delivery systems that respond to endosomal acidification.

Conclusion

Both Fmoc-Dap(HCl) and Fmoc-Dab(HCl) are powerful tools in the peptide chemist's arsenal, each offering distinct advantages. The choice between them is not merely a matter of preference but a strategic decision based on the desired structural and functional outcome of the final peptide. Fmoc-Dap, with its shorter and more constrained side chain, is ideal for applications requiring conformational rigidity and can be exploited for pH-responsive designs. However, its use necessitates careful control of reaction conditions to mitigate the risk of lactam formation. Fmoc-Dab provides greater flexibility and a lower propensity for side reactions, making it a robust choice for a wide range of applications, particularly those involving longer linkers or where synthetic ease is a priority. A thorough understanding of these nuances allows researchers to harness the full potential of these versatile building blocks in the synthesis of novel and impactful peptide-based therapeutics and research tools.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Katritzky, A. R., et al. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Mason, A. J., et al. (2013). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)
  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing.
  • Han, Y., & Jiang, Y. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
  • McCarthy, C., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • AAPPTEC. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • ChemPep Inc. (n.d.). Fmoc-Dab(Boc)-OH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH.
  • Gelmi, M. L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
  • Castelletto, V., & Hamley, I. W. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.

Sources

A Comparative Guide to Fmoc-Dap(HCl) and Fmoc-Orn(HCl) for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of non-proteinogenic amino acids is a critical decision that dictates the functionality and therapeutic potential of the final molecule. Among the diverse building blocks available, those offering a reactive side-chain amine for post-synthetic modification are of paramount importance. This guide provides an in-depth, objective comparison of two such invaluable derivatives: Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) and Fmoc-L-ornithine hydrochloride (Fmoc-Orn(HCl)).

This analysis moves beyond a simple cataloging of features to explore the causality behind experimental choices, offering field-proven insights into the practical application of these reagents in solid-phase peptide synthesis (SPPS).

Unveiling the Contenders: A Tale of Two Side Chains

At first glance, Fmoc-Dap(HCl) and Fmoc-Orn(HCl) appear to be close cousins, both presenting a primary amine on their side chain, ripe for modification. However, the seemingly subtle difference in the length of their aliphatic side chains—a single methylene group for Dap versus three for Ornithine—gives rise to significant distinctions in their chemical behavior, steric hindrance, and ultimately, their impact on the resulting peptide's structure and function.

Fmoc-Dap(HCl) , with its shorter side chain, positions the reactive β-amino group closer to the peptide backbone. This proximity can influence the pKa of the side-chain amine and introduce unique conformational constraints.[1]

Fmoc-Orn(HCl) , a homolog of lysine with one less methylene group, offers a more flexible side chain, placing the δ-amino group at a greater distance from the peptide backbone. This increased separation can be advantageous in minimizing steric hindrance during both peptide synthesis and subsequent modification.[1][2]

Head-to-Head Comparison: Chemical and Physical Properties

A thorough understanding of the fundamental properties of these amino acid derivatives is essential for their effective implementation in peptide synthesis.

PropertyFmoc-Dap(HCl)Fmoc-Orn(HCl)Rationale and Implications
Chemical Structure The shorter side chain of Dap brings the β-amino group closer to the peptide backbone, potentially influencing local conformation and reactivity. The longer side chain of Ornithine provides greater flexibility and distance for the δ-amino group.
Molecular Weight 392.84 g/mol 420.90 g/mol This difference, while minor, should be accounted for in reagent calculations for accurate molar equivalents during synthesis.
Side Chain Length One methylene groupThree methylene groupsDirectly impacts steric hindrance, flexibility, and the distance of the reactive amine from the peptide backbone.
Side Chain Amine pKa The pKa of the β-amino group in a peptide context can be lower than that of a typical primary amine due to the electron-withdrawing effect of the nearby peptide backbone.[]The pKa of the δ-amino group is closer to that of the ε-amino group of lysine, being less influenced by the peptide backbone.The pKa of the side-chain amine is a critical factor in determining its nucleophilicity and the pH conditions required for selective modification.
Common Applications Introduction of labels, cross-linking agents, and as a precursor for other non-natural amino acids.[4][5]Used for creating cyclic peptides, introducing branching, and attaching various moieties like drugs or imaging agents.[2][5][6]Both are versatile, but the choice often depends on the desired geometry and flexibility of the final modified peptide.

The Synthetic Workflow: Incorporation into Peptides via Fmoc-SPPS

The successful incorporation of Fmoc-Dap(HCl) and Fmoc-Orn(HCl) into a growing peptide chain relies on a robust solid-phase peptide synthesis (SPPS) protocol. The following is a generalized, yet detailed, workflow applicable to both derivatives, highlighting the critical steps and the rationale behind them.

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).[7][8]

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes to ensure optimal accessibility of the reactive sites.[7]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes, drain, and then for a further 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[9][10] The progress of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm.[8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the deprotection byproducts. This is a critical step to prevent side reactions in the subsequent coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-Dap(HCl) or Fmoc-Orn(HCl)) (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to neutralize the hydrochloride salt of the amino acid and to facilitate the activation. Pre-activate for 2 minutes.[4]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[4]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: This cycle is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the SPPS Workflow

SPPS_Workflow Resin Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HATU/HOBt, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Coupling Cycle or Final Deprotection Wash2->Next_Cycle

Figure 1: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Performance in Practice: Coupling Efficiency and Potential Side Reactions

While both Fmoc-Dap(HCl) and Fmoc-Orn(HCl) can be efficiently incorporated into peptides, their structural differences can lead to variations in performance, particularly in challenging sequences.

Coupling Efficiency:

Direct, head-to-head comparative studies on the coupling efficiency of Fmoc-Dap(HCl) and Fmoc-Orn(HCl) under identical conditions are not extensively reported in the literature. However, we can infer performance based on general principles of SPPS and the known challenges associated with certain amino acids.

  • Steric Hindrance: The shorter side chain of Dap may, in some sequence contexts, present less steric hindrance during coupling compared to the longer, more flexible side chain of Ornithine. Conversely, the flexibility of the ornithine side chain might allow it to adopt a conformation that minimizes steric clashes. For sterically hindered couplings, the use of more potent activating reagents like HATU or COMU is generally recommended.[11][12]

  • Aggregation: For sequences prone to aggregation, the choice of amino acid can be critical. While there is no definitive data to suggest one is universally superior to the other in preventing aggregation, the conformational rigidity that Dap may impart could potentially disrupt inter-chain hydrogen bonding that leads to aggregation.

Potential Side Reactions:

  • Lactam Formation: A notable side reaction, particularly for ornithine, is the potential for intramolecular cyclization to form a lactam. This is more likely to occur if the side-chain amine is deprotected while the C-terminus is activated, for instance, during solution-phase cyclization.[1] While less common during standard linear SPPS with appropriate side-chain protection, it is a consideration for post-synthesis modifications. The shorter side chain of Dap would lead to a more strained four-membered ring, making lactam formation less favorable compared to the six-membered ring that can be formed from ornithine.

  • Modification of the Side-Chain Amine: If the side-chain amine is not properly protected, it can react with the activated carboxyl group of the incoming amino acid, leading to chain branching. The use of an orthogonal protecting group on the side-chain amine is therefore essential.

The Power of Orthogonality: Side-Chain Modification Strategies

The true utility of incorporating Dap and Orn into peptides lies in the ability to selectively modify their side chains. This is achieved through the use of an orthogonal protecting group on the side-chain amine, which can be removed under conditions that do not affect the N-terminal Fmoc group or other acid-labile side-chain protecting groups.

Common orthogonal protecting groups for the side-chain amine of Dap and Orn include:

  • Boc (tert-butyloxycarbonyl): Acid-labile, removed with trifluoroacetic acid (TFA). This is a very common strategy.[13]

  • Alloc (allyloxycarbonyl): Removed by palladium-catalyzed reactions.[14]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved with hydrazine.[14]

Experimental Protocol: On-Resin Side-Chain Deprotection and Modification (Boc Example)

This protocol describes the selective deprotection of a Boc-protected side-chain amine of a Dap or Orn residue on the solid support, followed by a representative modification (acetylation).

  • Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Dap(Boc)-OH or Fmoc-Orn(Boc)-OH at the desired position.

  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the final amino acid as described in the SPPS protocol.

  • Selective Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v) for 30 minutes to remove the Boc group from the Dap or Orn side chain.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and then neutralize with a solution of 10% DIEA in DCM.

  • Side-Chain Modification (Acetylation):

    • Treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage from Resin: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

Visualizing the Orthogonal Modification Strategy

Orthogonal_Modification Start Resin-Bound Peptide (N-terminus Free, Side-Chain Boc-protected) Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Wash_Neutralize Wash and Neutralize Boc_Deprotection->Wash_Neutralize Modification Side-Chain Modification (e.g., Acetylation) Wash_Neutralize->Modification Cleavage Cleavage from Resin Modification->Cleavage Final_Peptide Purified Modified Peptide Cleavage->Final_Peptide

Figure 2: Workflow for on-resin side-chain modification using an orthogonal Boc protecting group.

Conclusion and Recommendations: Choosing the Right Tool for the Job

Both Fmoc-Dap(HCl) and Fmoc-Orn(HCl) are powerful tools in the arsenal of the peptide chemist, enabling the creation of novel and complex peptide architectures. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific goals of the research.

  • Choose Fmoc-Dap(HCl) when:

    • A shorter, more constrained linker is desired for the attached moiety.

    • The proximity of the modification to the peptide backbone is intended to influence the peptide's conformation or biological activity.

    • Minimizing the potential for side-chain-related side reactions like lactam formation is a priority.

  • Choose Fmoc-Orn(HCl) when:

    • A longer, more flexible linker is required to minimize steric hindrance between the attached moiety and the peptide.

    • Mimicking the side chain of lysine is a design consideration.

    • The creation of macrocyclic peptides via side-chain lactamization is the intended application.

Ultimately, the optimal choice will be guided by the specific structural and functional requirements of the target peptide. A thorough understanding of the subtle yet significant differences between these two versatile building blocks, as outlined in this guide, will empower researchers to make informed decisions and advance the frontiers of peptide science and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Orthogonally Protected Fmoc-Dap-OH in Automated Peptide Synthesizers.
  • Creative Peptides. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
  • Gomara, M. J., et al. (2001). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Science, 7(1), 25-36. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 163. Retrieved from [Link]

  • Takehara, M., et al. (2013). Synthesis and application of dipeptides; current status and perspectives. Journal of Bioscience and Bioengineering, 116(2), 127-135. Retrieved from [Link]

  • van Heel, A. J., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 11(1), 355-365. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis.
  • LifeTein. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Pires, D. A. S., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
  • van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Howard, B. E., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(12), 815-820. Retrieved from [Link]

  • Ramage, R., et al. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis.
  • Galdino-Pitta, M. R., et al. (2014). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. The Open Medicinal Chemistry Journal, 8, 1-8. Retrieved from [Link]

  • BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • Albericio, F., et al. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed., Vol. 6, pp. 697-740). Elsevier. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences.
  • Thompson, R. E., et al. (2012). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 51(2), 441-445. Retrieved from [Link]

  • Krishnamurthy, R. (2021). Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential?. ChemBioChem, 22(15), 2535-2549. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Kumar, A., et al. (2025). Selective peptide bond formation via side chain reactivity and self-assembly of abiotic phosphates. Nature Communications, 16(1), 1-11. Retrieved from [Link]

  • Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917-2923. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Diaminopropionic Acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Retrieved from [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 23(12), 2115-2127. Retrieved from [Link]

  • ResearchGate. (2025). Design of a fluorescent amino acid derivative usable in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bechinger, B., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Toxins, 13(5), 362. Retrieved from [Link]

  • Mooney, C., et al. (2012). Towards the improved discovery and design of functional peptides: common features of diverse classes permit generalized prediction of bioactivity. Bioinformatics, 28(20), i445-i451. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of Dap-Containing Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and introducing novel functionalities. Among these, L-α,β-diaminopropionic acid (Dap), with its short side chain terminating in a primary amine, offers a unique structural and chemical profile. Understanding the gas-phase fragmentation behavior of Dap-containing peptides is paramount for their unambiguous characterization by mass spectrometry, a ubiquitous and indispensable analytical technique in modern research.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of Dap-containing peptides against those of standard peptides, particularly those containing lysine. We will explore the underlying chemical principles that govern these differences and provide practical, experimentally-grounded insights for researchers in peptide chemistry and drug development.

The Decisive Influence of the Side-Chain Amino Group in Peptide Fragmentation

The fragmentation of a peptide ion in a mass spectrometer is a complex process governed by the peptide's primary sequence, charge state, and the method of ion activation. The presence of a basic residue, such as lysine, typically directs fragmentation pathways due to its high proton affinity, which can sequester the ionizing proton(s). The introduction of Dap, an isomer of α,β-diaminobutyric acid (DABA) and a homolog of ornithine and lysine, presents a fascinating case study in how subtle changes in side-chain length and the position of a basic group can dramatically alter fragmentation patterns.

The key distinction of Dap lies in its β-amino group, which is closer to the peptide backbone compared to the ε-amino group of lysine. This proximity has profound implications for its interaction with the peptide backbone during collisional activation, leading to characteristic fragmentation pathways that can be both diagnostically useful and a potential source of misinterpretation if not fully understood.

Comparative Fragmentation Analysis: Dap vs. Lysine-Containing Peptides

To illustrate the distinct fragmentation signatures of Dap-containing peptides, we will consider a hypothetical comparative analysis of two isomeric peptides, Ac-Ala-Dap-Ala-NH2 and Ac-Ala-Lys-Ala-NH2, subjected to common fragmentation techniques.

Collision-Induced Dissociation (CID): A Tale of Two Rings

Collision-Induced Dissociation (CID) is the most widely used fragmentation method, promoting cleavage of the peptide backbone to produce predominantly b and y ions. In lysine-containing peptides, fragmentation is often directed by the "mobile proton" model, where a proton, mobilized by collisional energy, initiates cleavage at various amide bonds.

In the case of Dap-containing peptides, a unique and often dominant fragmentation pathway emerges, analogous to the well-documented "ornithine effect". This "Dap effect" is characterized by a facile cleavage C-terminal to the Dap residue. The proposed mechanism involves a charge-directed, intramolecular nucleophilic attack of the side-chain β-amino group on the adjacent backbone carbonyl carbon. This forms a stable five-membered cyclic imide intermediate, leading to the preferential formation of a b-type ion.

Caption: Proposed CID fragmentation pathway for Dap-containing peptides.

This contrasts with lysine-containing peptides where such a side-chain mediated cyclization is less favorable due to the longer and more flexible side chain, which would need to form a larger, less stable seven-membered ring. Consequently, the CID spectrum of a Dap-containing peptide is often dominated by the b-ion corresponding to cleavage C-terminal to Dap, while the spectrum of its lysine-containing counterpart will typically show a more distributed series of b and y ions.

Table 1: Predicted Dominant Fragment Ions in CID of Isomeric Peptides

Peptide SequencePredicted Dominant Fragment Ion(s)Rationale
Ac-Ala-Dap -Ala-NH2b₂ ion"Dap effect" leading to preferential cleavage C-terminal to Dap.
Ac-Ala-Lys -Ala-NH2Series of b and y ions"Mobile proton" model leading to less site-specific fragmentation.
Higher-Energy Collisional Dissociation (HCD): Enhanced Side-Chain Information

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that often provides richer fragmentation spectra with more side-chain information. For Dap-containing peptides, HCD can further accentuate the "Dap effect" and may also reveal a characteristic neutral loss of ammonia (NH₃, 17.03 Da) from the side chain.

The neutral loss of ammonia is a common fragmentation pathway for amino acids with side-chain amino groups. In the case of Dap, this loss is thought to occur via an intramolecular nucleophilic displacement, similar to the mechanism proposed for the "Dap effect," but resulting in the elimination of NH₃ instead of backbone cleavage. The resulting fragment ion can provide additional confidence in the identification of Dap-containing peptides.

Electron-Transfer Dissociation (ETD): Pres

A Senior Application Scientist's Guide to the NMR Characterization of Fmoc-Dap(HCl) and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Challenge of Diaminoalkanoates

To the researchers, medicinal chemists, and peptide scientists at the forefront of drug development, the precise structural characterization of non-canonical amino acid building blocks is not merely a procedural step but the very foundation of rational design. Nα-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) and its derivatives are of increasing interest, offering a versatile scaffold for introducing side-chain modifications, cyclizations, and conjugations in peptide synthesis. However, their structural nuances, particularly the influence of the free or derivatized side-chain amine, present a unique NMR characterization challenge.

This guide provides an in-depth, comparative framework for the NMR analysis of Fmoc-Dap(HCl) and a key derivative, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). We will move beyond a simple recitation of expected chemical shifts to explain the causality behind the spectral features, empowering you to interpret your own data with confidence. While fully assigned, publicly available spectra for Fmoc-Dap(HCl) are not widespread, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust, predictive model for characterization.

Core Principles: What Makes Fmoc-Dap Derivatives Spectroscopically Unique?

The key to understanding the NMR spectra of Fmoc-Dap(HCl) and its derivatives lies in recognizing the electronic influence of the β-amino group (the amine on the side chain).

  • Fmoc-Dap(HCl): In its hydrochloride salt form, the β-amino group is protonated (-NH3+). This positively charged, electron-withdrawing group significantly influences the chemical environment of the adjacent protons and carbons (Cβ and Hβ), typically resulting in a downfield shift compared to a neutral analogue.

  • Fmoc-Dap(Boc)-OH: The introduction of the tert-butoxycarbonyl (Boc) protecting group on the β-amine neutralizes the charge and introduces a bulky, sterically hindering substituent. This leads to predictable upfield shifts for the adjacent Cβ and Hβ signals compared to the HCl salt and introduces characteristic signals for the Boc group itself.

This fundamental difference is the cornerstone of our comparative analysis.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to yield high-quality, reproducible NMR data for Fmoc-protected amino acids. The logic behind each step is crucial for ensuring data integrity.

Diagram of the NMR Characterization Workflow

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis prep_start Start: Obtain purified solid sample (>5 mg for ¹³C, >1 mg for ¹H) dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep_start->dissolve Ensure sample is dry (lyophilized) vortex Vortex until fully dissolved dissolve->vortex Visual inspection for particulates transfer Transfer to high-quality NMR tube using a Pasteur pipette vortex->transfer prep_end Sample ready for analysis transfer->prep_end acq_1d Acquire 1D Spectra: ¹H (Proton) ¹³C & DEPT-135 prep_end->acq_1d Insert into spectrometer acq_2d Acquire 2D Spectra: COSY (H-H) HSQC (¹J C-H) HMBC (ⁿJ C-H) acq_1d->acq_2d Confirm structure and assess sample purity process Process Data: Fourier Transform, Phase & Baseline Correction acq_2d->process assign_1h Assign ¹H Spectrum: Use COSY to trace spin systems process->assign_1h assign_13c Assign ¹³C Spectrum: Use HSQC to correlate protons to attached carbons assign_1h->assign_13c confirm Confirm Assignments: Use HMBC to find long-range correlations (e.g., Hα to C=O) assign_13c->confirm report Final Report: Compile chemical shifts, couplings, and assignments confirm->report

Caption: Standard workflow for NMR analysis of Fmoc-amino acids.

Step-by-Step Methodology
  • Sample Preparation (The Trustworthiness Pillar):

    • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its polarity effectively dissolves the HCl salt and the Boc-protected derivative, and its residual proton peak does not obscure key signals. For less polar derivatives, deuterated chloroform (CDCl₃) can be used. The choice of solvent can slightly alter chemical shifts due to solvent-solute interactions.[1]

    • Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is sufficient. For ¹³C NMR, which is inherently less sensitive, aim for 10-20 mg/mL.[2][3]

    • Procedure:

      • Weigh the desired amount of the Fmoc-Dap derivative directly into a clean, dry vial.

      • Add 0.6-0.7 mL of the chosen deuterated solvent.

      • Vortex the sample until the solid is completely dissolved. Gentle warming may be required for less soluble compounds.

      • Using a glass Pasteur pipette, transfer the solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). Avoid introducing solid particulates, which will degrade spectral quality.[3]

  • Data Acquisition (The Expertise Pillar):

    • Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for achieving good signal dispersion, especially in the crowded aromatic region of the Fmoc group.

    • 1D Spectra:

      • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of the structure and purity.

      • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.

    • 2D Spectra (The Key to Unambiguous Assignment):

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4][5] It is essential for tracing the connectivity from the α-proton to the β-protons in the Dap side chain.

      • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[4][5][6] It is the most reliable way to assign the carbon signals based on the already-assigned proton signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][5] It is critical for confirming assignments by, for example, correlating the α-proton to the carbonyl carbon of the carboxylic acid and the Fmoc protecting group.

Comparative Spectral Analysis: Fmoc-Dap(HCl) vs. Fmoc-Dap(Boc)-OH

The following tables provide the expected ¹H and ¹³C NMR chemical shift data for the two compounds in DMSO-d₆. These predictions are based on the fundamental principles discussed and data from analogous structures.

Table 1: Expected ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Proton Assignment Fmoc-Dap(HCl) (Predicted δ, ppm) Fmoc-Dap(Boc)-OH (Predicted δ, ppm) Multiplicity Expected J (Hz) Rationale for Difference
Fmoc Aromatic 7.90 - 7.307.90 - 7.30m-The electronic environment of the Fmoc group is largely unaffected by the side-chain modification.
Fmoc CH/CH₂ 4.40 - 4.204.40 - 4.20m~7The aliphatic portion of the Fmoc group is also distant from the side-chain amine.
α-H ~4.10~4.00m-Minor upfield shift due to the removal of the electron-withdrawing -NH3+ group.
β-H₂ ~3.40 - 3.20~3.10 - 2.90m-Significant upfield shift. The protonated amine in the HCl salt is strongly deshielding. The neutral, Boc-protected amine has a much weaker effect.
NH (Amide) ~8.30~7.80d~8The overall electronic environment changes, affecting the amide proton.
NH₂/NH₃⁺ (Side Chain) ~8.50 (broad)~6.80 (broad t)br s / br t-The protonated amine signal is expected further downfield and may exchange with water. The Boc-NH signal is a broad triplet due to coupling with the adjacent CH₂.
Boc (CH₃)₉ N/A~1.38s-Diagnostic singlet signal for the nine equivalent protons of the tert-butyl group.
COOH ~12.8 (broad)~12.7 (broad)br s-Carboxylic acid protons are typically broad and far downfield.
Table 2: Expected ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
Carbon Assignment Fmoc-Dap(HCl) (Predicted δ, ppm) Fmoc-Dap(Boc)-OH (Predicted δ, ppm) DEPT-135 Signal Rationale for Difference
C=O (Carboxyl) ~172~173NoneMinimal change expected.
C=O (Fmoc) ~156~156NoneUnaffected by side-chain modification.
Fmoc Aromatic 144 - 120144 - 120CHUnaffected by side-chain modification.
Fmoc CH ~66~66CHUnaffected by side-chain modification.
α-C ~54~55CHMinor shift; the primary electronic effect is at the β-position.
β-C ~40~42CH₂Notable shift. The electron-withdrawing -NH3+ group deshields the β-carbon in the HCl salt, shifting it downfield relative to the Boc-protected version.
Fmoc CH₂ ~47~47CH₂Unaffected by side-chain modification.
Boc C=O N/A~155NoneDiagnostic carbonyl signal of the Boc group.
Boc C(CH₃)₃ N/A~78NoneDiagnostic quaternary carbon of the Boc group.
Boc (CH₃)₃ N/A~28CH₃Diagnostic methyl carbon signal of the Boc group.

Advanced Analysis with 2D NMR: A Practical Example

Let's walk through how to use 2D NMR to confirm the structure of Fmoc-Dap(Boc)-OH .

Diagram of 2D NMR Correlation Logic

NMR_2D_Logic H_alpha α-H (~4.0 ppm) H_beta β-H₂ (~3.0 ppm) H_alpha->H_beta COSY C_alpha α-C (~55 ppm) H_alpha->C_alpha HSQC C_beta β-C (~42 ppm) H_alpha->C_beta HMBC C_cooh C=O (COOH) (~173 ppm) H_alpha->C_cooh HMBC C_fmoc_co C=O (Fmoc) (~156 ppm) H_alpha->C_fmoc_co HMBC H_boc_nh Boc-NH (~6.8 ppm) H_beta->H_boc_nh COSY H_beta->C_alpha HMBC H_beta->C_beta HSQC C_boc_co C=O (Boc) (~155 ppm) H_beta->C_boc_co HMBC H_amide NH (~7.8 ppm) H_amide->H_alpha COSY H_amide->C_alpha HMBC H_fmoc_aliph Fmoc-CH/CH₂ (~4.3 ppm)

Caption: Key 2D NMR correlations for structural assignment.

  • Start with COSY:

    • Locate the amide proton (NH) signal around 7.8 ppm. It will show a cross-peak to the α-H.

    • Follow the cross-peak from the α-H (~4.0 ppm). It will correlate to the two β-protons (~3.0 ppm), confirming their adjacency.

    • The β-protons will, in turn, show a correlation to the Boc-NH proton (~6.8 ppm). This definitively establishes the H-N-Cα-Cβ-N-H spin system.

  • Assign Carbons with HSQC:

    • Find the signal for the α-H on the proton axis. The cross-peak in the HSQC spectrum will directly identify the α-C on the carbon axis (~55 ppm).

    • Similarly, the β-H₂ signal will have a cross-peak to the β-C (~42 ppm).

  • Confirm the Skeleton with HMBC:

    • The α-H is the most valuable proton for HMBC. It should show cross-peaks to:

      • The carboxyl C=O (~173 ppm, a 2-bond correlation).

      • The Fmoc carbonyl C=O (~156 ppm, a 3-bond correlation).

      • The β-C (~42 ppm, a 2-bond correlation).

    • The β-H₂ protons should show correlations to:

      • The α-C (~55 ppm, a 2-bond correlation).

      • The Boc carbonyl C=O (~155 ppm, a 3-bond correlation). This is a crucial correlation that confirms the location of the Boc group on the side-chain amine.

Conclusion and Best Practices

The NMR characterization of Fmoc-Dap(HCl) and its derivatives is a clear-cut process when approached systematically. The primary spectral differences are driven by the electronic nature of the β-amino side chain. The protonated amine in Fmoc-Dap(HCl) acts as an electron-withdrawing group, causing a downfield shift in the adjacent β-proton and β-carbon signals. Conversely, the neutral, bulky Boc group in Fmoc-Dap(Boc)-OH results in a comparative upfield shift and introduces its own set of unique, easily identifiable signals.

By employing a comprehensive suite of 1D and 2D NMR experiments and understanding the underlying chemical principles, researchers can unambiguously confirm the identity and purity of these valuable synthetic building blocks, ensuring the integrity of their subsequent peptide synthesis and drug discovery efforts.

References

  • Giraud, M., et al. (2010). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. [Link]

  • Aapptec Peptides. (2025). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

  • ScienceOpen. (2017). Supporting Information for: A general solid phase methodology for the synthesis of 2,5-diketopiperazines. [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. [Link]

  • Iowa State University Chemical Instrumentation Facility. (2025). NMR Sample Preparation. [Link]

  • Aapptec Peptides. (2025). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. [Link]

  • University of Queensland. (2025). NMR Sample Preparation Guidelines. [Link]

  • The Royal Society of Chemistry. (2008). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • San Diego State University NMR Facility. (2025). Common 2D (COSY, HSQC, HMBC). [Link]

  • Giske, A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthetic Peptides with Fmoc-dap(HCl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of synthetic peptides is vast, offering high specificity and efficacy. However, the complexity of their synthesis, particularly those incorporating non-canonical amino acids like Fmoc-dap(HCl) (Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride), presents significant challenges in ensuring their purity. Impurities, which can arise from various stages of synthesis and purification, can impact a peptide's safety, efficacy, and stability.[1][2] This guide provides an in-depth, comparative analysis of the critical analytical techniques for assessing the purity of these specialized synthetic peptides.

The inclusion of Fmoc-dap(HCl), a diamino acid derivative, introduces unique considerations for purity analysis.[3][4] The additional primary amine on the side chain can influence the peptide's overall charge, hydrophobicity, and potential for side reactions, necessitating a multi-faceted and orthogonal approach to quality control.[5]

The Cornerstone of Peptide Purity: A Multi-Orthogonal Approach

No single analytical method can provide a complete picture of a synthetic peptide's purity. A robust assessment relies on the integration of orthogonal techniques, each providing a different piece of the puzzle.[5][6] For peptides containing Fmoc-dap(HCl), this is especially critical to identify and quantify a wide range of potential impurities, including:

  • Process-Related Impurities: Truncated sequences, deletion sequences, and by-products from incomplete deprotection or side reactions.[7]

  • Product-Related Impurities: Isomers, degradation products (e.g., oxidation, deamidation), and aggregation.[6][7]

  • Chiral Impurities: The presence of D-isomers, which can be introduced from starting materials or arise during synthesis.[8]

The primary analytical triumvirate for comprehensive peptide purity assessment consists of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is the principal method for determining the purity of synthetic peptides.[9][10] It separates the target peptide from its impurities based on differences in hydrophobicity.

Causality Behind Experimental Choices in RP-HPLC
  • Column Chemistry: C18 columns are the standard for peptide analysis due to their broad applicability.[9][11] However, for peptides with unique characteristics, such as those containing the relatively polar dap(HCl) residue, alternative chemistries like C8 or Phenyl-Hexyl may offer different selectivity and improved resolution of certain impurities.[12] The choice of superficially porous particles (SPP) over fully porous particles can lead to higher efficiency and narrower peaks.[12]

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape and resolution for cationic peptides.[9][13] However, TFA can cause ion suppression in subsequent mass spectrometry analysis.[14] Formic acid (FA) is a volatile alternative that is more compatible with MS but may result in broader peaks.[14][15] The presence of the hydrochloride counter-ion with dap also needs to be considered, as it can influence the overall ionic strength and interactions with the stationary phase.[16][17]

  • Detection Wavelength: UV detection at 210-230 nm is standard for quantifying peptide bonds.[7][9] This range provides a universal detection method for all peptide-related species.

Experimental Protocol: RP-HPLC for Fmoc-dap(HCl) Peptide Purity
  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% TFA).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[11]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[11]

  • Gradient: A shallow gradient is often optimal for peptide separations. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30-40°C to improve peak shape.[18]

  • Detection: UV at 215 nm.[9]

  • Data Analysis: Integrate the peak areas of the main peptide and all impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

II. Mass Spectrometry (MS): Unveiling Molecular Identity and Impurity Structures

Mass spectrometry is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[19][20] When coupled with HPLC (LC-MS), it provides mass information for each separated peak, enabling the characterization of process-related and degradation impurities.[6][21]

The Power of Orthogonality: LC-MS in Impurity Profiling

LC-MS combines the separation power of HPLC with the mass-resolving capability of MS. This allows for the confident identification of impurities that may co-elute with the main peak or be present at very low levels.[6][21] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of impurities, aiding in their structural elucidation.[21][22]

Experimental Protocol: LC-MS for Fmoc-dap(HCl) Peptide Impurity Identification
  • Chromatography: Utilize an HPLC method similar to the one described above, but consider using a mobile phase additive compatible with MS, such as 0.1% formic acid.[14]

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of eluting species and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.[23]

  • Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to assign molecular weights to impurities. Use MS/MS data to sequence impurities and identify modifications.

III. Amino Acid Analysis (AAA): The Gold Standard for Quantification

Amino Acid Analysis is a quantitative technique that determines the amino acid composition of a peptide.[][25] It is crucial for confirming the peptide's identity and for determining the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.[9][19]

Why AAA is a Self-Validating System for Peptide Content

By hydrolyzing the peptide into its constituent amino acids and quantifying them, AAA provides an absolute measure of the peptide amount.[25] This is in contrast to HPLC, which provides a relative purity value. The ratio of the amino acids should match the theoretical composition of the peptide sequence, providing an internal validation of the result. For peptides containing dap, a dedicated standard for this amino acid is required for accurate quantification.

Experimental Protocol: Amino Acid Analysis of Fmoc-dap(HCl) Peptides
  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized to make them detectable, often with a fluorescent tag like AccQ•Tag™.

  • Separation: The derivatized amino acids are separated by reversed-phase HPLC.[19]

  • Detection: Fluorescence detection is commonly used for high sensitivity.[26]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[19] The net peptide content is then calculated based on the total weight of the amino acids and the initial sample weight.[19]

Comparative Analysis of Purity Assessment Techniques

Technique Principle Information Provided Advantages Limitations
RP-HPLC Separation based on hydrophobicity.[9]Relative purity, retention time.High resolution, robust, widely available.Does not provide molecular weight information, relative quantification.
LC-MS Separation by HPLC followed by mass analysis.[6]Molecular weight of peptide and impurities, structural information of impurities.[20]Confirms identity, characterizes unknown impurities.Can be less quantitative than HPLC-UV, ion suppression effects.[14]
AAA Hydrolysis of peptide and quantification of amino acids.[]Absolute peptide content (net peptide content), amino acid composition.[9]Gold standard for quantification, confirms amino acid ratios.Destructive to the sample, can be time-consuming.
Chiral Analysis Separation of enantiomers.[8]Enantiomeric purity.Essential for ensuring correct stereochemistry.Requires specialized columns and methods.

Visualizing the Workflow: A Unified Approach to Purity Assessment

The following diagram illustrates the integrated workflow for the comprehensive purity assessment of a synthetic peptide containing Fmoc-dap(HCl).

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Integration & Final Report Crude_Peptide Crude Synthetic Peptide (with Fmoc-dap(HCl)) Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide Preparative HPLC RP_HPLC RP-HPLC (Purity Assessment) Purified_Peptide->RP_HPLC LC_MS LC-MS (Identity & Impurity ID) Purified_Peptide->LC_MS AAA Amino Acid Analysis (Net Peptide Content) Purified_Peptide->AAA Chiral Chiral Analysis (Enantiomeric Purity) Purified_Peptide->Chiral Purity_Data Relative Purity (%) RP_HPLC->Purity_Data Identity_Data Molecular Weight Confirmation LC_MS->Identity_Data Impurity_Profile Impurity Structures LC_MS->Impurity_Profile Content_Data Net Peptide Content AAA->Content_Data Chiral_Data Enantiomeric Excess Chiral->Chiral_Data Final_Report Certificate of Analysis Purity_Data->Final_Report Identity_Data->Final_Report Impurity_Profile->Final_Report Content_Data->Final_Report Chiral_Data->Final_Report

References

A Senior Application Scientist's Guide to Validating Dapiprazole Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction: The Significance of Diaminopropionic Acid (Dap) in Peptide Therapeutics

Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a cornerstone in modern peptide drug development. Its unique properties, including the ability to introduce a positive charge and alter the peptide backbone, make it a valuable tool for enhancing the therapeutic potential of peptides. Dap's incorporation can influence a peptide's structure, stability, and interaction with biological targets.[1][2] For instance, the presence of Dap can confer pH sensitivity to peptides, a desirable trait for targeted drug delivery systems that respond to the acidic environment of endosomes.[3] Therefore, rigorous analytical validation of Dap incorporation is not merely a quality control step but a critical component of ensuring the efficacy and safety of novel peptide-based therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the successful incorporation of Dap into synthetic peptides. We will delve into the principles, strengths, and limitations of each method, supported by experimental insights and protocols, to empower researchers in making informed decisions for their specific analytical needs.

The Analytical Arsenal: A Comparative Overview

The successful validation of Dap incorporation requires a multi-pronged approach, often employing a combination of techniques to build a comprehensive and trustworthy data package. The choice of analytical methods depends on several factors, including the complexity of the peptide, the desired level of structural detail, and the available instrumentation. Here, we compare the most powerful and widely used techniques: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths Limitations Ideal For
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, speed, and accuracy in mass determination. Can identify post-translational modifications.[4][5]Does not directly provide sequence information without fragmentation (MS/MS). Can be challenging to differentiate isobaric residues.Rapidly confirming the correct molecular weight of the Dap-containing peptide. High-throughput screening.
Edman Degradation Sequentially removes and identifies N-terminal amino acids.[6][7][8]Provides direct sequence information.[8] Well-established and reliable method.Limited to peptides of up to 50-60 residues.[7] Will not work if the N-terminus is chemically modified.[7]Unambiguously determining the position of Dap within the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[9][10][11]Provides comprehensive 3D structural information in solution.[10][12] Can characterize peptide dynamics and folding.[11][13]Lower sensitivity compared to MS. Requires larger sample amounts. Data analysis can be complex.Detailed structural characterization of Dap-containing peptides, including their conformation and dynamics.

Deep Dive into Analytical Methodologies

Mass Spectrometry: The First Line of Verification

Mass spectrometry (MS) is an indispensable tool for the initial confirmation of Dap incorporation.[4] Its primary role is to verify that the synthesized peptide possesses the expected molecular weight, which will be altered by the presence of Dap.

Workflow for MS Analysis of Dap-Peptides

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Sample Dap-Peptide Synthesis Purification HPLC Purification Sample->Purification QC Purity Check Purification->QC Ionization Ionization (ESI or MALDI) QC->Ionization Inject Purified Peptide MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum MW_Confirmation Molecular Weight Confirmation Spectrum->MW_Confirmation Start N-terminal Dap-Peptide Coupling Couple with PITC Start->Coupling Cleavage Cleave N-terminal residue Coupling->Cleavage Conversion Convert to PTH-amino acid Cleavage->Conversion Repeat Repeat cycle on shortened peptide Cleavage->Repeat Identification Identify PTH-Dap by HPLC Conversion->Identification SamplePrep Prepare concentrated, isotopically labeled (optional) peptide sample NMR_Acquisition Acquire 1D and 2D NMR spectra (COSY, TOCSY, NOESY) SamplePrep->NMR_Acquisition Resonance_Assignment Assign NMR signals to specific atoms in the peptide NMR_Acquisition->Resonance_Assignment Structural_Restraints Extract structural restraints (e.g., NOE distances) Resonance_Assignment->Structural_Restraints Structure_Calculation Calculate 3D structure using molecular dynamics simulations Structural_Restraints->Structure_Calculation Structure_Validation Validate the calculated structure Structure_Calculation->Structure_Validation

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Incorporating Diaminopropionic Acid

In the field of peptide synthesis, the incorporation of non-standard amino acids is a frequent necessity for developing novel therapeutics, probes, and biomaterials. L-α,β-diaminopropionic acid (Dap) is one such building block, prized for its ability to introduce a primary amine into the peptide backbone, offering a site for conjugation, cyclization, or modulation of peptide structure. The most common derivative used in solid-phase peptide synthesis (SPPS) is N-α-Fmoc-N-β-Boc-L-Dap-OH, where the side-chain is protected.

However, when the desired peptide requires a free side-chain amine post-synthesis, researchers often turn to Fmoc-L-Dap(HCl)-OH . This derivative presents a unique and often underestimated challenge. The side-chain amine is present as a hydrochloride salt, which complicates the standard coupling protocol. The selection of a coupling reagent is therefore not merely a question of efficiency, but a delicate balancing act to ensure complete acylation at the N-terminus while preventing deleterious side reactions at the side-chain.

This guide provides an in-depth comparison of common coupling reagents for the incorporation of Fmoc-Dap(HCl), grounded in mechanistic principles and practical, field-proven protocols.

The Core Problem: Stoichiometry of Base and Side-Chain Reactivity

The crux of the challenge with Fmoc-Dap(HCl) lies in the presence of the side-chain ammonium salt (-NH₃⁺Cl⁻). During a standard Fmoc-SPPS coupling step, the primary nucleophile is the deprotected N-terminal α-amine of the growing peptide chain on the resin. The incoming Fmoc-amino acid is activated by the coupling reagent in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

With Fmoc-Dap(HCl), the base has two critical roles:

  • Neutralize the Side-Chain: One equivalent of base is consumed to neutralize the hydrochloride salt, converting the side-chain ammonium to a free primary amine (-NH₂).

  • Facilitate Carboxyl Activation: Additional equivalents (typically two) are required to facilitate the activation of the Fmoc-Dap(HCl) carboxylic acid and the subsequent coupling reaction.[1]

An incorrect amount of base can lead to two opposing failures:

  • Insufficient Base: The coupling reaction will be sluggish or incomplete, as the base will be consumed neutralizing the side-chain, leaving little to promote the reaction.

  • Excessive Base: This is the greater danger. An excess of base can deprotonate the newly-formed free amine on the Dap side-chain, rendering it nucleophilic. This nucleophilic side-chain can then attack another activated Fmoc-Dap(HCl) molecule, leading to irreversible chain branching and peptide truncation .

Therefore, the performance of a coupling reagent is intrinsically linked to its reactivity profile and the precision of the reaction conditions.

An Overview of Coupling Reagent Classes and Mechanisms

Peptide coupling reagents are broadly categorized into three main classes, each with a distinct mechanism of activating the carboxylic acid of the incoming amino acid.

Aminium/Uronium Salts

Examples include HATU and HBTU . These reagents react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (e.g., an OAt-ester for HATU).[2][3] These are among the most efficient and fastest coupling reagents available.[4] A potential side reaction with this class is guanidinylation of the N-terminal amine if the coupling reagent is used in excess and not properly pre-activated with the carboxylic acid.[5]

Phosphonium Salts

The most common example is PyBOP . Similar to aminium salts, phosphonium reagents generate highly reactive active esters. PyBOP is known for its high coupling efficiency and rapid reaction times, with the advantage of producing byproducts that are generally considered less hazardous than those from its predecessor, BOP.[2]

Carbodiimides

This class includes DIC (diisopropylcarbodiimide) and DCC (dicyclohexylcarbodiimide). Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly susceptible to racemization.[1] To mitigate this, an additive like HOBt (1-hydroxybenzotriazole) is almost always used. HOBt traps the reactive intermediate to form a less reactive but more stable HOBt-ester, which then couples to the amine with minimal racemization.[2][6]

Experimental Workflow: The SPPS Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based SPPS. The protocols described later in this guide focus specifically on the "Activation & Coupling" phase.

Caption: General workflow of a single amino acid coupling cycle in Fmoc-SPPS.

Performance Comparison of Coupling Reagents for Fmoc-Dap(HCl)

The choice of reagent has a direct impact on yield, purity, and the risk of side reactions. The following table summarizes the expected performance of four common reagents for this specific application.

FeatureHATU HBTU DIC/HOBt PyBOP
Reagent Class Aminium SaltAminium SaltCarbodiimidePhosphonium Salt
Coupling Efficiency Very High (>99%)High (98-99.5%)Good (95-98%)High (98-99%)
Reaction Time Very Fast (15-30 min)Fast (20-45 min)Slow (60-120 min)Fast (20-45 min)
Racemization Risk Very Low[2]Low to ModerateLow[1]Low
Side-Chain Acylation Risk Moderate to High: Its extreme reactivity can lead to branching if base stoichiometry is not precise.Moderate: Highly efficient, still requires careful control of base.Low: The formation of the more stable HOBt-ester provides a kinetic buffer, reducing the risk of side-chain reaction.Moderate: Similar reactivity profile to HBTU.
Key Consideration Ideal for speed and difficult couplings, but demands meticulous control over base equivalents.A robust workhorse, but offers little advantage over HATU for this specific challenge.The safest choice for minimizing side-chain reactivity and racemization, at the cost of speed.A reliable alternative to aminium salts with a good balance of reactivity and safety.[2]

Recommended Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Monitoring the Reaction: The Kaiser Test

The Kaiser test is used to detect free primary amines on the resin.

  • Positive Result (Blue Beads): Incomplete coupling. The coupling step should be repeated.

  • Negative Result (Yellow/Colorless Beads): Complete coupling. Proceed to the next deprotection step.

Protocol 1: High-Reactivity Coupling with HATU

This protocol prioritizes speed and efficiency but requires careful execution to avoid side reactions.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-L-Dap(HCl)-OH (118.6 mg, 0.3 mmol, 3 eq.)

  • HATU (111.8 mg, 0.29 mmol, 2.9 eq.)[7]

  • DIPEA (157 µL, 0.9 mmol, 9 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation Solution: In a separate vial, dissolve Fmoc-L-Dap(HCl)-OH and HATU in 2 mL of DMF.

  • Base Addition & Pre-activation: Add the DIPEA to the activation solution. The stoichiometry here is critical: 3 equivalents are for neutralizing the side-chain HCl, and 6 equivalents are for the coupling reaction itself.[7] Agitate for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the entire activation solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL) to remove all excess reagents and byproducts.

Causality Note: Using slightly less than a full equivalent of HATU relative to the amino acid ensures that all of the highly reactive coupling reagent is consumed in activating the intended carboxyl group, minimizing its potential to participate in side reactions. The 9 equivalents of DIPEA are calculated to neutralize the Dap side-chain (3 eq.) and provide the standard 2:1 base-to-amino-acid ratio for the coupling itself (6 eq.).

Protocol 2: High-Safety Coupling with DIC/HOBt

This protocol is the recommended starting point for sensitive sequences, as it minimizes the risk of both racemization and side-chain acylation.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-L-Dap(HCl)-OH (118.6 mg, 0.3 mmol, 3 eq.)

  • HOBt (46 mg, 0.3 mmol, 3 eq.)

  • DIC (47 µL, 0.3 mmol, 3 eq.)

  • DIPEA (52 µL, 0.3 mmol, 3 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: As in Protocol 1, ensure the resin is deprotected and washed.

  • Solution Preparation: In a separate vial, dissolve Fmoc-L-Dap(HCl)-OH and HOBt in 2 mL of DMF.

  • Neutralization: Add the 3 equivalents of DIPEA to this solution and mix. This amount of base is solely to neutralize the side-chain hydrochloride salt.

  • Activation: Add the DIC to the solution. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm completion, then wash the resin as described in Protocol 1.

Causality Note: In this method, the base is added only to neutralize the side-chain. The carbodiimide-mediated coupling with HOBt does not require a large excess of tertiary base, which inherently makes the reaction environment less prone to base-catalyzed side reactions.[1] The slower reaction kinetics allow for greater selectivity for the N-terminal amine over the less-nucleophilic (and transiently available) side-chain amine.

Conclusion and Recommendations

The successful incorporation of Fmoc-Dap(HCl) is less dependent on the raw power of the coupling reagent and more on the careful control of the reaction environment, specifically the base stoichiometry.

  • For maximum safety, highest purity, and sequences prone to racemization , the DIC/HOBt method is strongly recommended. Its slower, more controlled activation mechanism provides the best safeguard against side-chain acylation.

  • For rapid synthesis or known "difficult" couplings where speed is paramount, HATU is a superior choice.[3] However, it must be used with a precise understanding and calculation of base equivalents to avoid the significant risk of producing branched peptide impurities.

Ultimately, the choice of reagent should be guided by the specific goals of the synthesis. For novel or valuable peptides, a preliminary test coupling with DIC/HOBt is a prudent investment to establish a reliable baseline before attempting optimization with more reactive and aggressive reagents.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Prasad, K. V., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
  • Collins, J. M., et al. (2014). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

Sources

A Senior Application Scientist's Guide to Orthogonal Protection Schemes Involving Fmoc-Dap Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Diaminopropionic Acid in Peptide Synthesis

In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic and research peptide design. L-2,3-Diaminopropionic acid (Dap), with its side-chain primary amine, offers a unique chemical handle for introducing structural diversity.[1] This functionality is invaluable for creating branched peptides, performing site-specific conjugations (e.g., with imaging agents or cytotoxic payloads), and, most notably, for synthesizing cyclic peptides through on-resin lactam bridge formation.[2][3]

However, the presence of two primary amines—the α-amine and the β-amine—necessitates a sophisticated and robust protection strategy to prevent unwanted side reactions like chain branching during solid-phase peptide synthesis (SPPS). This is where the principle of orthogonal protection becomes paramount.[4][5] In the context of the widely adopted Fmoc/tBu chemistry, the α-amine is temporarily protected by the base-labile Fmoc group. Consequently, the β-amino side chain of Dap requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be selectively cleaved under different, non-interfering conditions.[6]

This guide provides an in-depth comparison of the most common orthogonal protection schemes for the Dap side chain, focusing on Fmoc-Dap(PG)-OH building blocks. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic goals. The hydrochloride salt form, often denoted as Fmoc-Dap(HCl), is a common commercial presentation that enhances the stability and handling of the unprotected building block, but for synthetic applications, a side-chain protected derivative is essential.[7]

Core Principle: The Orthogonal Protection Strategy

Orthogonality in SPPS refers to the use of multiple classes of protecting groups that can be removed by different chemical mechanisms.[5] This allows for the selective deprotection of one functional group while all others remain intact. For an Fmoc-Dap(PG)-OH building block in Fmoc-SPPS, the system relies on at least three orthogonal cleavage conditions:

  • Base-Labile (Fmoc group): Removed by piperidine for N-terminal chain elongation.[8]

  • Side-Chain Specific (PG group): Removed by a unique mechanism (e.g., mild acid, metal catalyst, hydrazine).

  • Strongly Acid-Labile (Resin linker & other PGs): Removed during the final cleavage from the solid support (e.g., with 95% TFA).[6]

This multi-layered protection is the key to achieving site-specific modifications on the solid support.

Caption: Orthogonal workflow in Fmoc-SPPS for Dap side-chain modification.

Comparative Analysis of Common Dap Side-Chain Protecting Groups

The choice of the side-chain protecting group (PG) is critical and dictates the synthetic strategy. Below, we compare the most prevalent options.

Structures cluster_Boc Fmoc-Dap(Boc)-OH cluster_Mtt Fmoc-Dap(Mtt)-OH cluster_Alloc Fmoc-Dap(Alloc)-OH cluster_Dde Fmoc-Dap(Dde)-OH Boc Mtt Alloc Dde G start 1. Assemble Linear Peptide (Fmoc-SPPS) deprotect_fmoc 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc deprotect_mtt 3. Selective Dap(Mtt) Deprotection (1% TFA/DCM) deprotect_fmoc->deprotect_mtt Free N-terminus cyclize 4. On-Resin Cyclization (Coupling Reagents: HATU/DIEA) deprotect_mtt->cyclize Free Dap Side-Chain cleave 5. Final Cleavage & Global Deprotection (95% TFA Cocktail) cyclize->cleave Cyclized Peptide-Resin product Purified Cyclic Peptide cleave->product

References

A Senior Application Scientist's Guide to Fmoc-Dap(HCl) in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the applications of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride, or Fmoc-Dap(HCl), in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block. We will move beyond simple catalog descriptions to provide a deep, comparative analysis grounded in experimental logic and field-proven insights.

Introduction: The Strategic Importance of Diaminopropionic Acid (Dap)

In the landscape of peptide and conjugate chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. L-2,3-diaminopropionic acid (Dap) stands out due to its simple structure, which is essentially an alanine residue with an additional primary amine at the β-carbon. This β-amino group provides a powerful and sterically accessible nucleophilic handle, distinct from the α-amino group involved in peptide bond formation.

Fmoc-Dap(HCl) is a commercially available form of this building block, where the α-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the β-amine is present as a hydrochloride salt.[1][2][3] This salt form generally enhances the compound's stability and solubility in handling.[1] The true utility of Dap in medicinal chemistry, however, is realized through strategic orthogonal protection, which allows for the selective modification of its side chain. This guide will compare the direct, and often challenging, use of Fmoc-Dap(HCl) against more robust orthogonally protected alternatives, providing a clear rationale for experimental design.

Core Application: Peptide Synthesis and Side-Chain Functionalization

The primary application of Fmoc-Dap derivatives is in Solid-Phase Peptide Synthesis (SPPS). The bifunctional nature of Dap necessitates a careful protection strategy to prevent unwanted side reactions, such as the formation of branched peptides at undesired positions.[4]

A Tale of Two Building Blocks: Fmoc-Dap(HCl) vs. Fmoc-Dap(Boc)-OH

While Fmoc-Dap(HCl) is available, the most widely used and versatile derivative for SPPS is Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) .[5][6] The tert-butyloxycarbonyl (Boc) group on the side chain is acid-labile, making it orthogonal to the base-labile Fmoc group on the α-amine.[] This orthogonal scheme is the key to synthetic control.

Let's compare these two building blocks:

FeatureFmoc-Dap(HCl)Fmoc-Dap(Boc)-OHRationale & Field Insights
Structure α-amine: Fmoc protectedβ-amine: Protonated (HCl salt)α-amine: Fmoc protectedβ-amine: Boc protectedThe Boc group on the β-amine of Fmoc-Dap(Boc)-OH prevents its participation in unintended coupling reactions during chain elongation.[4] The free (protonated) β-amine of Fmoc-Dap(HCl) would require in-situ neutralization and risks side reactions.
Protection Scheme Non-orthogonal in standard Fmoc-SPPSFully OrthogonalThe Fmoc/Boc combination allows for selective deprotection. The Nα-Fmoc group is removed at each cycle with a base (e.g., piperidine), while the Nβ-Boc group remains stable until a desired stage for modification or final cleavage with acid (e.g., TFA).[4][]
Primary Use Case Limited; potentially for specific, immediate on-resin modifications where side-reaction risk is managed.Versatile incorporation of a latent primary amine for branching, cyclization, or conjugation after chain assembly.[6][8]Fmoc-Dap(Boc)-OH is the workhorse for creating complex peptide architectures. The stability of the Boc group ensures the integrity of the growing peptide chain.
Key Advantage Simpler structure, potentially lower cost.High degree of synthetic control and flexibility.[5]The control offered by the Boc group far outweighs the apparent simplicity of the HCl salt form for most applications.
Key Disadvantage High risk of side-chain acylation during subsequent coupling steps. Requires careful pH control.Requires an additional deprotection step (acid treatment) to unmask the β-amine on-resin if modification is needed.The extra step for Boc deprotection is a small price to pay for a clean, predictable synthesis.
Experimental Workflow: Incorporating a Dap Residue for Side-Chain Conjugation

The following workflow illustrates the superior control achieved using Fmoc-Dap(Boc)-OH for the site-specific labeling of a peptide.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation (Fmoc-SPPS) cluster_modification On-Resin Side-Chain Modification cluster_cleavage Final Cleavage Resin Rink Amide Resin Fmoc_Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Start Coupling1 2. Couple Next Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 3. Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Repeat n times Couple_Dap 4. Couple Fmoc-Dap(Boc)-OH Fmoc_Deprotection2->Couple_Dap Fmoc_Deprotection3 5. Fmoc Deprotection Couple_Dap->Fmoc_Deprotection3 Coupling2 6. Couple Final Fmoc-AA-OH Fmoc_Deprotection3->Coupling2 Boc_Deprotection 7. Selective Nβ-Boc Deprotection (e.g., 30% TFA/DCM) Coupling2->Boc_Deprotection Chain Complete Conjugation 8. Conjugate Payload (e.g., Fluorophore, Linker) Boc_Deprotection->Conjugation Cleavage 9. Cleave from Resin & Global Deprotection (TFA Cocktail) Conjugation->Cleavage Final_Peptide Purified Labeled Peptide Cleavage->Final_Peptide

Caption: Orthogonal SPPS workflow for site-specific peptide labeling using Fmoc-Dap(Boc)-OH.

Comparison with Alternative Amino Acids for Side-Chain Amination

Dap provides the shortest possible side-chain amine. However, other amino acids are frequently used to introduce a primary amine at different positions, each offering unique structural properties.

Building BlockSide-Chain StructureSide-Chain Length (atoms to N)Key Characteristics & Applications
Fmoc-Dap(Boc)-OH -CH₂-NH-Boc1Shortest, most constrained linker. Useful for creating rigid structures or when minimal distance is required.
Fmoc-Dab(Boc)-OH (Diaminobutyric acid)-(CH₂)₂-NH-Boc2Offers slightly more flexibility than Dap. Used in synthesis of cyclic peptides and peptidomimetics.[9]
Fmoc-Orn(Boc)-OH (Ornithine)-(CH₂)₃-NH-Boc3A common building block for introducing lysine-like properties with one less methylene group.
Fmoc-Lys(Boc)-OH (Lysine)-(CH₂)₄-NH-Boc4The canonical choice. Provides a long, flexible side chain, often used to mimic protein surfaces and for attaching large molecules with minimal steric hindrance.

Expert Insight: The choice between Dap, Dab, Orn, and Lys is a critical design decision. A shorter linker like Dap can impose conformational constraints, which may be beneficial for receptor binding affinity. Conversely, a longer, more flexible linker like Lys can be advantageous for conjugating bulky payloads that require more spatial freedom.

Advanced Applications in Drug Conjugate Development

The β-amino group of Dap makes it an excellent anchor point for constructing drug-linker systems, most notably for Antibody-Drug Conjugates (ADCs).

Fmoc-Dap in ADC Linker Technology

ADCs utilize linkers to connect a potent cytotoxic payload to a monoclonal antibody.[10] Dap can be incorporated into peptide-based linkers that are designed to be cleaved by enzymes (e.g., cathepsins) inside the target cancer cell.

A derivative such as Fmoc-Dap(N3)-OH introduces an azide group on the side chain.[11] This is a powerful tool for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the highly efficient and specific attachment of a drug payload that bears a corresponding alkyne group.[11][12]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Dap in a Clickable Linker Antibody Monoclonal Antibody (mAb) Linker_Payload Linker Cytotoxic Payload Antibody:f0->Linker_Payload:linker Conjugation Site (e.g., Cys, Lys) Linker_Detail mAb Connector Peptide Spacer (incl. Dap(N₃)) Drug Handle (Azide) Linker_Detail:drug_conn->Linker_Payload:payload Click Reaction (attaches payload)

Caption: Role of a Dap derivative as a clickable handle within an ADC linker.

Comparison of Linker Strategies
Linker StrategyExample ChemistryRole of Dap DerivativeRelease Mechanism
Enzyme-Cleavable Val-Cit-PABCCan be part of the peptide sequence (e.g., replacing Ala or other small residues).Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B).[13][14]
Clickable Linker Azide-PEG-DapFmoc-Dap(N3) provides the azide handle for conjugation to an alkyne-modified drug.Dependent on the primary linker type (e.g., could be part of a cleavable or non-cleavable system).[11]
Non-Cleavable SMCCDap could be used to attach the SMCC linker to the peptide backbone.Antibody degradation in the lysosome releases the drug with the linker and amino acid attached.[13]

Detailed Experimental Protocol

This protocol provides a self-validating system for the manual incorporation of a Dap residue for subsequent modification, using the preferred Fmoc-Dap(Boc)-OH reagent.

Protocol: Incorporation of Fmoc-Dap(Boc)-OH into a Peptide Sequence via Manual SPPS

1. Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[15][16]

  • Solvents: Amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[15]

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[15][17]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.[17][18]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[18]

  • Washing Solvents: DMF, DCM, Isopropanol.

2. Resin Preparation:

  • Place 0.1 mmol of resin in a fritted reaction vessel.

  • Swell the resin in DMF for 1 hour with gentle agitation.[15]

  • Drain the DMF.

3. SPPS Cycle (for each amino acid prior to Dap):

  • Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes.[15][18]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.

  • Kaiser Test (Trustworthiness Check): Take a few beads of resin and perform a Kaiser (ninhydrin) test. A positive result (deep blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Kaiser Test (Trustworthiness Check): Perform a second Kaiser test. A negative result (yellow/clear beads) indicates successful and complete coupling. If the test is positive, recouple.

4. Incorporation of Fmoc-Dap(Boc)-OH:

  • Repeat the SPPS cycle steps (3.1 - 3.7) using Fmoc-Dap(Boc)-OH as the amino acid to be coupled.

5. Chain Elongation:

  • Continue with SPPS cycles for the remaining amino acids in your sequence.

6. On-Resin Side-Chain Deprotection (Optional):

  • After the final Nα-Fmoc deprotection, wash the resin with DCM.

  • Treat the resin with a solution of 30% Trifluoroacetic acid (TFA) in DCM for 30 minutes to selectively remove the Nβ-Boc group.

  • Wash thoroughly with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF to prepare for side-chain modification.

Conclusion and Future Outlook

Fmoc-Dap(HCl) and its orthogonally protected derivatives are indispensable tools in medicinal chemistry. While the HCl salt has limited direct applicability due to the risk of side reactions, the conceptual framework it represents—a short, versatile linker and branching point—is powerful. The true potential is unlocked through the use of the orthogonally protected Fmoc-Dap(Boc)-OH , which provides chemists with precise control over the synthesis of complex peptides, peptidomimetics, and sophisticated drug conjugates.

As drug development trends towards more complex and targeted therapeutics, the demand for specialized building blocks like Fmoc-Dap derivatives will continue to grow. Their ability to introduce precise modifications, create constrained architectures, and serve as anchors in ADC technology ensures their place at the forefront of peptide and protein engineering. Future innovations will likely focus on novel side-chain protecting groups for Dap and its integration into automated, high-throughput synthesis platforms, further expanding the synthetic chemist's toolbox.

References

  • Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. - Benchchem.
  • Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis - Benchchem.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing).
  • The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
  • Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid - Chem-Impex.
  • Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid - Chem-Impex.
  • Fmoc-Dap synthesis - ChemicalBook.
  • Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids - Chemical Communications (RSC Publishing).
  • Nα-Fmoc-D-2,3-diaminopropionic acid - Chem-Impex.
  • TR-F620070 - fmoc-dap-hydrochloride | 210767-37-6.
  • Nα -Fmoc-L-2,3-diaminopropionic acid hydrochloride - Chem-Impex.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica.
  • Fmoc-DAP*HCl | CAS 210767-37-6 | SCBT.
  • Fmoc-DAP-N3 - Chem-Impex.
  • Fmoc-Dap-OH [181954-34-7] - Aapptec Peptides.
  • α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs | Request PDF - ResearchGate.
  • 210767-37-6 Cas No. | Fmoc-DAP.HCl - Apollo Scientific.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC.
  • Linkers for ADCs - NJ Bio, Inc.
  • Drug-Linker Conjugates for ADC - MedchemExpress.com.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Antibody Drug Conjugates | DC Chemicals.
  • Supporting Information Experimental Section Materials. Rink Amide MBHA resins and fluorenyl methoxycarbonyl (Fmoc).
  • Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 - Sigma-Aldrich.
  • DAP-HCl - GoldBio.
  • Drug-Linker Conjugates for ADC - MedchemExpress.com.
  • FAA1467.0025 Fmoc-L-Dap-OH*HCl – 25g - GenoChem World.
  • Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 - Sigma-Aldrich.
  • Fmoc-Dap(Dnp)-OH - Bachem Products.
  • Application Notes and Protocols for Click Chemistry Reactions - Benchchem.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Dap(HCl) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide synthesis and drug development, the meticulous handling and disposal of chemical reagents are as crucial as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-Dap(HCl) (N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to foster a culture of safety and responsibility.

Understanding the Compound: A Dual-Hazard Profile

Fmoc-Dap(HCl) is an amino acid derivative widely used in solid-phase peptide synthesis. Its disposal requires careful consideration due to its composite nature, presenting hazards from both the Fmoc-protected amino acid and the hydrochloride salt.

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by a mild base, such as piperidine.[1][2] While Fmoc-protected amino acids themselves are not typically classified as highly hazardous, the waste streams generated during their use, particularly the deprotection solutions, are of concern.

  • Hydrochloric Acid (HCl): As a strong acid, hydrochloric acid is corrosive and can cause severe skin burns and eye damage.[3] Inhalation of its vapors may lead to respiratory irritation.[3] Therefore, the acidic nature of Fmoc-Dap(HCl) necessitates neutralization before disposal.

A thorough risk assessment begins with consulting the manufacturer-specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, and emergency procedures for any chemical.

The Cardinal Rule: Segregation of Waste Streams

Effective chemical waste management hinges on the principle of segregation. Mixing different waste streams can lead to dangerous reactions and complicates disposal. For Fmoc-Dap(HCl), the following segregation practice is mandatory.

Waste StreamDescriptionRecommended Container
Solid Fmoc-Dap(HCl) Waste Unused, expired, or contaminated solid Fmoc-Dap(HCl).Clearly labeled, sealed container compatible with acidic and organic compounds (e.g., high-density polyethylene - HDPE).
Liquid Waste from Synthesis Solutions containing Fmoc-Dap(HCl), solvents (e.g., DMF, DCM), and other reagents from the peptide synthesis process.Labeled, sealed, and chemically resistant solvent waste container.
Fmoc-Deprotection Waste Solutions containing the cleaved Fmoc group, typically in a piperidine/DMF mixture.A dedicated, labeled waste container for basic organic waste.
Contaminated Labware Glassware, pipette tips, and other disposable equipment contaminated with Fmoc-Dap(HCl).Puncture-resistant sharps container for sharp items; otherwise, a designated, labeled solid waste container.

Step-by-Step Disposal Protocol for Fmoc-Dap(HCl)

The following protocols provide a detailed workflow for the safe disposal of Fmoc-Dap(HCl) and its associated waste.

Disposal of Solid Fmoc-Dap(HCl) Waste

Unused or expired solid Fmoc-Dap(HCl) must be treated as hazardous chemical waste.

Protocol:

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is often the best choice if it is in good condition.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Fmoc-Dap(HCl)," and the approximate quantity.

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Treatment and Disposal of Aqueous Solutions Containing Fmoc-Dap(HCl)

Aqueous solutions of Fmoc-Dap(HCl) must be neutralized before they can be considered for drain disposal, subject to local regulations.

Protocol:

  • Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water, with stirring. This helps to dissipate any heat generated.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic waste with constant stirring. Monitor the pH of the solution using a calibrated pH meter or pH strips. The reaction is complete when the fizzing stops and the pH is between 6.0 and 8.0.[4][5]

  • Disposal: Once neutralized, and if the solution contains no other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the drain with copious amounts of water.[4] Crucially, always verify this with your local wastewater authority and institutional guidelines. If drain disposal is not permitted, the neutralized solution should be collected as hazardous aqueous waste.

Neutralization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_disposal Disposal A Aqueous Fmoc-Dap(HCl) Solution B Dilute with Cold Water A->B If concentrated C Slowly Add 5% Sodium Bicarbonate B->C D Monitor pH (Target: 6.0-8.0) C->D Stir constantly E Check Local Regulations D->E F Drain Disposal with Copious Water E->F If permitted G Collect as Hazardous Aqueous Waste E->G If not permitted

Caption: Workflow for the neutralization and disposal of aqueous Fmoc-Dap(HCl) solutions.

Managing Waste from Peptide Synthesis

The waste generated during solid-phase peptide synthesis (SPPS) using Fmoc-Dap(HCl) is a complex mixture and must be handled as hazardous waste.

  • Solvent Waste: The solvents used for washing and coupling steps (e.g., DMF, DCM) should be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used.

  • Deprotection Waste: The piperidine solution used for Fmoc deprotection is basic and contains the dibenzofulvene-piperidine adduct.[2] This should be collected in a separate, clearly labeled "Fmoc-Deprotection Waste" or "Basic Organic Waste" container.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to minimize exposure and environmental contamination.

For a small spill of solid Fmoc-Dap(HCl):

  • Isolate the Area: Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous solid waste.

For a small spill of a solution containing Fmoc-Dap(HCl):

  • Isolate and Ventilate: Restrict access and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Spill_Response_Logic Start Spill Occurs Isolate Isolate Spill Area Start->Isolate PPE Don Appropriate PPE Isolate->PPE Assess Assess Spill Type PPE->Assess Solid Solid Spill Assess->Solid Solid Liquid Liquid Spill Assess->Liquid Liquid Sweep Sweep/Scoop Solid Solid->Sweep Absorb Absorb with Inert Material Liquid->Absorb CollectSolid Collect in Hazardous Waste Container Sweep->CollectSolid CollectLiquid Collect Absorbent in Hazardous Waste Container Absorb->CollectLiquid DeconSolid Decontaminate Area (Damp Cloth) CollectSolid->DeconSolid DeconLiquid Decontaminate Area (Solvent & Soap) CollectLiquid->DeconLiquid Dispose Dispose of All Materials as Hazardous Waste DeconSolid->Dispose DeconLiquid->Dispose

Sources

A Senior Application Scientist's Guide to Handling Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-dap-hcl)

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel peptide building blocks like Fmoc-dap-hcl is fundamental to innovation. However, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, direct guidance for handling Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-dap-hcl). The protocols herein are designed not just as a list of steps, but as a self-validating system to ensure your safety and the quality of your results.

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available, a conservative safety approach is warranted based on its chemical structure. Fmoc-dap-hcl is an Fmoc-protected amino acid and a hydrochloride salt. Therefore, it must be handled as a potential skin, eye, and respiratory irritant, with corrosive potential due to the hydrochloride component.[1][2][3][4][5]

Hazard Assessment & Core Properties

Fmoc-dap-hcl is a solid, typically a crystalline powder, used in solid-phase peptide synthesis.[6][7] The primary hazards stem from two sources:

  • Solid Particulate Inhalation: Fine powders can be easily aerosolized during handling, posing a respiratory risk.

  • Corrosive Nature: As a hydrochloride salt, it can cause irritation or burns upon contact with skin, eyes, and mucous membranes.[3][4][5][8]

Property Value Source
CAS Number 210767-37-6[9][10]
Molecular Formula C₁₈H₂₀N₂O₂·HCl[10]
Molecular Weight 332.8 g/mol [10]
Form Solid, crystalline powder[7][11]
Storage 2-8°C, protect from light[6][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The required level of protection varies by the specific laboratory operation being performed.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatRequired: Perform in a chemical fume hood. If not possible, an N95-rated respirator is mandatory.[2][6]
Dissolving & Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatRequired: Perform in a chemical fume hood.[1][2]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges for acid gas and organic vapors.[2]
Waste Disposal Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handling sealed waste containers.

Causality Note: Why double-glove? When handling solid powders, the outer glove can become contaminated. Double-gloving allows for the safe removal of the outer glove without exposing your skin, significantly reducing the risk of cross-contamination.[12] Why goggles over safety glasses? Goggles provide a complete seal around the eyes, offering superior protection from fine dust and chemical splashes, a critical feature when handling potentially corrosive powders.[12]

Procedural Guide: Safe Handling Workflow

Adherence to a strict, logical workflow is paramount for safety and reproducibility. The following protocol outlines the essential steps for handling Fmoc-dap-hcl from preparation to cleanup.

Workflow Diagram: Safe Handling of Fmoc-dap-hcl

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Designate Work Area (Chemical Fume Hood) ppe_don 2. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) handle 3. Weigh & Dispense (Use anti-static paper) ppe_don->handle dissolve 4. Dissolve Reagent (Add solid to solvent slowly) decon 5. Decontaminate Surfaces (e.g., 70% Ethanol) dissolve->decon waste 6. Segregate Waste (Solid, Liquid, Sharps) ppe_doff 7. Doff PPE Correctly (Gloves -> Coat -> Goggles) wash 8. Wash Hands Thoroughly

Caption: A logical workflow for handling Fmoc-dap-hcl, ensuring safety from preparation to cleanup.

Step-by-Step Protocol
  • Preparation :

    • Designate a work area inside a certified chemical fume hood. Ensure the area is clean and free of clutter.[2]

    • Assemble all necessary equipment: spatulas, weigh paper, vials, solvents, and labeled waste containers.

    • Don the appropriate PPE as specified in the table above: chemical splash goggles, a lab coat, and double nitrile gloves.[12]

  • Handling (inside fume hood) :

    • Carefully open the container of Fmoc-dap-hcl, avoiding any disturbance that could create airborne dust.

    • Use a clean spatula to weigh the desired amount of the solid onto anti-static weigh paper or into a weighing boat.

    • To dissolve, add the solid Fmoc-dap-hcl slowly to the solvent in your reaction vessel. Never add solvent directly to the bulk solid on the weigh paper.

  • Cleanup and Decontamination :

    • Once handling is complete, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and wipe clean.[2]

    • Dispose of any contaminated materials (weigh paper, pipette tips, outer gloves) in the designated solid hazardous waste container.[13]

    • Remove PPE in the correct order to prevent cross-contamination: remove the outer gloves, then the lab coat, then the inner gloves, and finally the goggles.

    • Wash hands thoroughly with soap and water.

Emergency & Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Flowchart

Caption: Decision-making flowchart for common laboratory incidents involving Fmoc-dap-hcl.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[1][3][4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Small Spill (in a fume hood) : Alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area.

  • Large Spill : Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. All materials contaminated with Fmoc-dap-hcl must be treated as hazardous chemical waste.[13][14]

  • Solid Waste :

    • Includes : Unused or expired Fmoc-dap-hcl, contaminated gloves, weigh paper, and plasticware.

    • Procedure : Collect in a clearly labeled, sealed, and durable container. The label must read "Hazardous Waste" and list the chemical name "Fmoc-dap-hcl".[13]

  • Liquid Waste :

    • Includes : Solvents used to dissolve Fmoc-dap-hcl or reaction mixtures containing it.

    • Procedure : Collect in a compatible, leak-proof container with a secure cap. Do not mix with incompatible waste streams. The container must be labeled "Hazardous Waste" and list all chemical constituents with approximate percentages.[13]

  • Storage and Disposal :

    • Store all waste containers in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.

    • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[13][14]

By integrating these safety protocols into your daily operations, you build a foundation of trust in your procedures and data. This guide serves as a critical resource for maintaining a safe and efficient research environment.

References

  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Agilent. (2024, December 26). FMOC Reagent - Safety Data Sheet. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Redox Ltd. (2023, December 13). Safety Data Sheet Hydrochloric acid, >25%. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.